Product packaging for Azido-PEG23-amine(Cat. No.:)

Azido-PEG23-amine

Cat. No.: B6354233
M. Wt: 1099.3 g/mol
InChI Key: MUYDHNADYGGZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG23-amine is a useful research compound. Its molecular formula is C48H98N4O23 and its molecular weight is 1099.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1098.66218539 g/mol and the complexity rating of the compound is 1070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H98N4O23 B6354233 Azido-PEG23-amine

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H98N4O23/c49-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-51-52-50/h1-49H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYDHNADYGGZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H98N4O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1099.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of Azido-PEG23-amine, a heterobifunctional polyethylene glycol (PEG) linker. This reagent is of significant interest in bioconjugation, drug delivery, and proteomics due to its versatile dual functionality, enabling the conjugation of a wide array of molecules.

Core Chemical Properties

This compound is a water-soluble molecule featuring a terminal primary amine (-NH₂) and a terminal azide (-N₃) group, separated by a 23-unit polyethylene glycol chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules and can reduce non-specific binding and immunogenicity.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄₈H₉₈N₄O₂₃--INVALID-LINK--
Molecular Weight ~1099.32 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 749244-38-0--INVALID-LINK--
Appearance Solid or viscous liquid--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in water and most organic solvents.--INVALID-LINK--, --INVALID-LINK--

Reactivity and Applications

The dual functional groups of this compound allow for two distinct and highly specific conjugation strategies: amine-reactive coupling and azide-reactive "click chemistry". This makes it an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or functionalized nanoparticles.

Amine Group Reactivity

The primary amine group readily reacts with electrophilic functional groups to form stable covalent bonds. Common applications include:

  • Carboxylic Acids and Activated Esters: The amine group forms a stable amide bond with carboxylic acids (in the presence of carbodiimide coupling agents like EDC) or activated esters (such as N-hydroxysuccinimide [NHS] esters). This is a widely used method for labeling proteins and other biomolecules.

Azide Group Reactivity

The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group of this compound can participate in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne forms a stable 1,4-disubstituted triazole linkage. It is one of the most robust and widely used click chemistry reactions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

cluster_amine Amine Reactivity cluster_azide Azide Reactivity (Click Chemistry) Amine Azido-PEG-NH₂ NHS R'-NHS Ester Amine->NHS pH 7-9 CarboxylicAcid R'-COOH + EDC/NHS Amine->CarboxylicAcid pH 4.5-7.2 AmideBond1 Azido-PEG-NH-C(O)-R' NHS->AmideBond1 AmideBond2 Azido-PEG-NH-C(O)-R' CarboxylicAcid->AmideBond2 Azide R-PEG-N₃ Alkyne R'-Alkyne Azide->Alkyne Cu(I) catalyst DBCO R'-DBCO Azide->DBCO Strain-Promoted (Copper-free) Triazole R-PEG-Triazole-R' Alkyne->Triazole Triazole2 R-PEG-Triazole-R' DBCO->Triazole2

Figure 1. Reaction pathways for the amine and azide functional groups of Azido-PEG-amine linkers.

Experimental Protocols

The following protocols are detailed methodologies for the conjugation of this compound. These should be considered as starting points, and optimization may be necessary for specific applications.

Protocol for Amide Coupling (Amine Reaction)

This protocol is adapted from a procedure for conjugating this compound to a tetra-acid compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • N,N-Diisopropylethylamine (DIEA)

  • Reaction vessel

  • Stirrer

Procedure:

  • Dissolve the carboxylic acid-containing molecule in DMF in a suitable reaction vessel.

  • Add HOBt (4.4 equivalents), EDCI (4.4 equivalents), and DIEA (6.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (4.05 equivalents) in DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Stir the reaction mixture at 20 °C for 12 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, purify the conjugate using a suitable method, such as preparative HPLC.

Azido-PEG23-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of Azido-PEG23-amine, a heterobifunctional linker. It includes key data, reaction schemes, and a representative experimental workflow relevant to its application in bioconjugation and drug development.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative containing a terminal azide group (-N3) and a terminal primary amine group (-NH2). The PEG chain consists of 23 ethylene glycol units, which imparts hydrophilicity and flexibility to the linker.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 1099.32 g/mol [1][2][3]
Molecular Formula C48H98N4O23[1][4]
CAS Number 749244-38-0
Purity Typically >95% or >97%
Storage Condition -20°C

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile tool in bioconjugation. The azide and amine groups can be reacted sequentially to link two different molecules.

  • The azide group is reactive towards alkynes, BCN, and DBCO via "Click Chemistry," forming a stable triazole linkage. This reaction is highly specific and efficient.

  • The primary amine group is reactive with activated esters (like NHS esters), carboxylic acids, and carbonyls (ketones, aldehydes).

This linker is commonly used in the development of:

  • PROTACs (Proteolysis Targeting Chimeras): Where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Antibody-Drug Conjugates (ADCs): To link a cytotoxic drug to an antibody.

  • Functionalized surfaces and nanoparticles.

Experimental Protocols and Workflows

A common application of this compound is the conjugation of a biomolecule (e.g., a protein) to a payload molecule (e.g., a small molecule drug or a fluorescent dye).

Representative Experimental Workflow: Bioconjugation

The following diagram illustrates a typical two-step workflow for conjugating a protein to an alkyne-modified molecule using this compound.

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry Protein Protein (-NH2) Protein_PEG_Azide Protein-PEG-Azide Protein->Protein_PEG_Azide NHS Ester Reaction Azido_PEG_NHS Azido-PEG23-NHS Ester Azido_PEG_NHS->Protein_PEG_Azide Final_Conjugate Final Conjugate Protein_PEG_Azide->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Final_Conjugate

Caption: A two-step bioconjugation workflow.

Logical Relationships in PROTAC Function

This compound can serve as the linker in a PROTAC molecule. The logical relationship of the components in a functional PROTAC is depicted below.

PROTAC_logic cluster_components PROTAC Components cluster_function Biological Function Target_Ligand Target Protein Ligand Linker Linker (e.g., this compound derived) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Ternary_Complex Forms Ternary Complex (Target + PROTAC + E3 Ligase) Ubiquitination Induces Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Leads to Target Degradation Ubiquitination->Degradation

Caption: Logical flow of PROTAC components and function.

References

Navigating the Solution: A Technical Guide to the Solubility of Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of functionalized polyethylene glycol (PEG) linkers is paramount for successful bioconjugation, drug delivery, and diagnostic applications. This in-depth technical guide focuses on the solubility characteristics of Azido-PEG23-amine, a heterobifunctional linker, in both aqueous and organic media. This document provides a comprehensive overview of its solubility profile, experimental methodologies for solubility determination, and the key factors influencing its behavior in solution.

This compound is a versatile molecule featuring a terminal azide group and a primary amine, connected by a 23-unit polyethylene glycol spacer. The inherent properties of the PEG chain significantly influence its solubility, rendering it a valuable tool in various biochemical applications. The hydrophilic nature of the PEG backbone generally imparts good water solubility, a critical attribute for biological applications.

Quantitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a comprehensive review of manufacturer specifications and related scientific documents provides a strong qualitative and semi-quantitative understanding. The following table summarizes the expected solubility of this compound in a range of common solvents. It is important to note that "soluble" generally implies the ability to form a clear solution at concentrations commonly used in bioconjugation reactions (e.g., up to 10 mg/mL).

SolventTypeExpected SolubilityNotes
WaterAqueousSolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.[1] Solubility can be influenced by pH due to the terminal amine group.
Phosphate-Buffered Saline (PBS)Aqueous BufferSolubleCommonly used for bioconjugation reactions at physiological pH.
Dimethyl Sulfoxide (DMSO)Polar Aprotic OrganicSoluble[2]A common solvent for preparing stock solutions of PEG linkers.
Dimethylformamide (DMF)Polar Aprotic OrganicSoluble[2]Another frequently used solvent for dissolving PEG reagents.
Dichloromethane (DCM)Non-polar OrganicSoluble[2]Often used in the synthesis and purification of PEG derivatives.
ChloroformNon-polar OrganicSoluble[3]Similar to DCM, used in organic synthesis contexts.
Alcohols (e.g., Ethanol, Methanol)Polar Protic OrganicLess SolubleSolubility may be moderate but lower than in water or polar aprotic solvents.
TolueneNon-polar OrganicLess SolubleGenerally poor solubility is expected.
Ether (e.g., Diethyl ether)Non-polar OrganicInsolubleCommonly used as a precipitating agent for PEG compounds.

Factors Influencing Solubility

The solubility of this compound is not a static property but is influenced by several physicochemical factors. Understanding these factors is crucial for optimizing experimental conditions.

cluster_Solubility Solubility of this compound Solubility Solubility Profile Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of Aqueous Solution pH->Solubility Concentration Concentration Concentration->Solubility Salt Presence of Salts Salt->Solubility

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of reaching equilibrium saturation.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD) or a UV-Vis spectrophotometer if the compound has a chromophore or can be derivatized.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility.

    • Record the initial mass of the compound.

    • Add a known volume of the solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples using an orbital shaker at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation of Saturated Solution:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic particles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

      • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Generate a standard curve by injecting the standards into the HPLC system and plotting the peak area versus concentration.

      • Inject a known volume of the filtered saturated solution and determine its concentration from the standard curve.

      • Calculate the solubility in mg/mL or mol/L.

Experimental Workflow:

cluster_Workflow Solubility Determination Workflow A 1. Prepare Supersaturated Solution B 2. Equilibrate (24-48h at constant T) A->B C 3. Centrifuge to Pellet Excess Solid B->C D 4. Filter Supernatant (0.22 µm) C->D E 5. Quantify (Gravimetric or HPLC) D->E F Result: Saturation Solubility E->F

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound exhibits excellent solubility in a wide range of aqueous and polar organic solvents, making it a highly adaptable linker for various bioconjugation strategies. While quantitative solubility data remains limited in the public domain, the provided qualitative profile and experimental methodology offer a solid foundation for researchers to effectively utilize this compound. Careful consideration of the factors influencing solubility will enable the optimization of reaction conditions and ensure the successful application of this compound in drug development and other scientific endeavors.

References

The Bifunctional Nature of Azido-PEG23-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG23-amine is a heterobifunctional linker molecule playing a pivotal role in modern bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a primary amine and an azide group at opposite ends of a 23-unit polyethylene glycol (PEG) chain. This unique architecture allows for the sequential and orthogonal conjugation of two different molecules, offering precise control over the final construct. The PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated molecule.[1][2] This guide provides an in-depth overview of the chemical properties, reaction mechanisms, and experimental considerations for utilizing this compound in various research and development applications.

Core Properties and Specifications

This compound is a water-soluble, long-chain PEG linker.[3][4] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Chemical Formula C48H98N4O23[5]
Molecular Weight 1099.32 g/mol
CAS Number 749244-38-0 / 2172677-19-7
Purity >96%
Appearance White to off-white solid or viscous liquid
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

The Bifunctional Reactivity of this compound

The utility of this compound stems from the distinct and highly selective reactivity of its two terminal functional groups: the primary amine and the azide.

Amine Group Reactivity: Formation of Stable Amide Bonds

The primary amine (-NH2) terminus of the linker readily reacts with electrophilic functional groups to form stable amide bonds. This is a cornerstone of bioconjugation, frequently employed to label proteins, peptides, and other biomolecules.

Common reaction partners for the amine group include:

  • Activated Esters (e.g., N-hydroxysuccinimide [NHS] esters): This is one of the most common methods for labeling biomolecules. The reaction between an NHS ester and a primary amine is efficient at physiological to slightly alkaline pH (typically 7.2-8.5) and results in a stable amide linkage.

  • Carboxylic Acids: In the presence of carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine group can be directly coupled to a carboxylic acid to form an amide bond.

The efficiency of amine-reactive labeling is critically dependent on pH. The primary amine needs to be in its deprotonated, nucleophilic state (-NH2) to react. However, the competing hydrolysis of the NHS ester is accelerated at higher pH. Therefore, a compromise pH of 8.3-8.5 is often optimal for maximizing conjugation efficiency.

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours
8.6410 minutes
Azide Group Reactivity: "Click Chemistry"

The azide (-N3) group is a key component for "click chemistry," a class of reactions that are modular, high-yielding, and generate minimal byproducts. The azide group is exceptionally stable under most biological conditions and does not react with naturally occurring functional groups in biomolecules, making it a truly bioorthogonal handle.

This compound can participate in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring. While highly efficient, the potential cytotoxicity of the copper catalyst is a consideration for in vivo applications. The use of copper-chelating ligands can mitigate this toxicity and protect biomolecules from oxidative damage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the reaction partner for the azide. The release of ring strain drives the reaction forward, forming a stable triazole linkage without the need for a metal catalyst. This makes SPAAC particularly well-suited for applications in living systems.

Cyclooctyne SystemRate Constant (M⁻¹s⁻¹)Source(s)
DIBO~0.1 - 1.0
BCN~0.01 - 0.1
ADIBO (DBCO)~0.2 - 1.0

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These are general protocols and should be optimized for specific applications.

Protocol for Amine-Reactive Labeling of a Protein with an NHS Ester

This protocol describes the initial step of conjugating this compound to a protein via an NHS ester-activated molecule.

Materials:

  • Protein of interest

  • Azido-PEG-NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer.

  • NHS Ester Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted Azido-PEG-NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified biomolecule with an alkyne-containing molecule.

Materials:

  • Azide-modified biomolecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of the alkyne-containing molecule in the reaction buffer.

  • Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.

  • Reaction Initiation: Add the copper/ligand complex to the biomolecule/alkyne mixture. The final copper concentration is typically 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove the catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of an azide-modified biomolecule with a strained cyclooctyne.

Materials:

  • Azide-modified biomolecule

  • Strained cyclooctyne-containing molecule (e.g., DBCO or BCN derivative)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the azide-modified biomolecule and the strained cyclooctyne-containing molecule in the reaction buffer.

  • Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the cyclooctyne-containing molecule to the solution of the azide-modified biomolecule.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate to remove any unreacted cyclooctyne-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows associated with this compound.

Bifunctional_Nature cluster_amine Amine Reactivity cluster_azide Azide Reactivity (Click Chemistry) Amine Primary Amine (-NH2) PEG PEG23 Spacer Amine->PEG Azide Azide (-N3) PEG->Azide Amine_reac Amine (-NH2) NHS_Ester NHS Ester Carboxylic_Acid Carboxylic Acid + EDC Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Carboxylic_Acid->Amide_Bond Azide_reac Azide (-N3) CuAAC Terminal Alkyne + Cu(I) SPAAC Strained Alkyne (e.g., DBCO) Triazole_Ring Stable Triazole Ring CuAAC->Triazole_Ring SPAAC->Triazole_Ring

Caption: Bifunctional nature and reactivity of this compound.

ADC_Workflow start Start Antibody Antibody with Lysine Residues start->Antibody 1. process process molecule molecule final_product final_product Amine_Reaction Amine-Reactive Labeling Antibody->Amine_Reaction 2. React with Azido-PEG-NHS ester Azide_Antibody Azide-PEG-Antibody Intermediate Amine_Reaction->Azide_Antibody 3. Purification Click_Reaction Click Chemistry Conjugation Azide_Antibody->Click_Reaction 4. ADC_Purification Purification Click_Reaction->ADC_Purification 6. CuAAC or SPAAC Drug_Alkyne Alkyne-Drug Payload Drug_Alkyne->Click_Reaction 5. Add Alkyne- functionalized Drug Final_ADC Antibody-Drug Conjugate (ADC) ADC_Purification->Final_ADC 7. Purification

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Workflow start Start E3_Ligand E3 Ligase Ligand (with -COOH or NHS ester) start->E3_Ligand 1. process process molecule molecule final_product final_product Amine_Reaction_PROTAC Amine Conjugation E3_Ligand->Amine_Reaction_PROTAC 2. React with This compound Azide_Linker_E3 Azide-PEG-E3 Ligand Intermediate Amine_Reaction_PROTAC->Azide_Linker_E3 3. Form Amide Bond Click_Reaction_PROTAC Click Chemistry Conjugation Azide_Linker_E3->Click_Reaction_PROTAC 4. PROTAC_Purification Purification Click_Reaction_PROTAC->PROTAC_Purification 6. CuAAC or SPAAC POI_Ligand Protein of Interest (POI) Ligand (with alkyne) POI_Ligand->Click_Reaction_PROTAC 5. Add Alkyne- functionalized POI Ligand Final_PROTAC PROTAC Molecule PROTAC_Purification->Final_PROTAC 7. Purification

Caption: Workflow for PROTAC synthesis using this compound.

Stability of Conjugates

The stability of the newly formed linkages is crucial for the efficacy of the final bioconjugate.

  • Amide Bond: The amide bond formed through the reaction of the amine group is generally very stable under physiological conditions. However, under harsh acidic conditions, amide bonds can be susceptible to hydrolysis.

  • Triazole Ring: The 1,2,3-triazole ring formed via click chemistry is exceptionally stable. It is resistant to hydrolysis, oxidation, and reduction, and is considered metabolically stable, making it an ideal linkage for in vivo applications.

Safety and Handling

This compound is intended for laboratory research use only. A safety data sheet (SDS) should be consulted before use.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Store at -20°C in a tightly sealed container, protected from moisture and direct sunlight.

Hazard Information:

  • May be harmful if swallowed.

  • May be toxic to aquatic life with long-lasting effects.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its bifunctional nature, coupled with the biocompatibility imparted by the PEG spacer, enables the precise and efficient construction of complex bioconjugates. A thorough understanding of its reactivity, optimal reaction conditions, and the stability of the resulting linkages is essential for its successful application in creating novel therapeutics and research tools.

References

The Orthogonal Reactivity of Azide and Amine Groups in Azido-PEG23-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct reactivity of the azide and primary amine functional groups within the heterobifunctional linker, Azido-PEG23-amine. Understanding the orthogonal nature of these two moieties is critical for the strategic design and successful synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. This document details the fundamental principles governing their reactivity, provides quantitative data for key reactions, outlines detailed experimental protocols, and presents visual workflows to guide researchers in harnessing the full potential of this versatile PEG linker.

Core Principles of Reactivity

The foundational principle enabling the utility of this compound is the concept of orthogonal chemistry . This refers to the ability to perform distinct chemical reactions on a single molecule, each targeting a specific functional group without interfering with the other. In the case of this compound, the azide (N₃) and the primary amine (-NH₂) groups exhibit highly selective reactivity under different conditions, allowing for a stepwise and controlled conjugation strategy.

The azide group is a key player in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biological processes.[1] Its primary mode of reaction is the 1,3-dipolar cycloaddition with an alkyne, a reaction popularly known as "click chemistry."[2][3] This reaction is highly specific and efficient, forming a stable triazole linkage.[4] The azide group is generally unreactive towards biological nucleophiles, making it an ideal handle for specific bioconjugation.[3]

Conversely, the primary amine group is a versatile nucleophile that readily reacts with a variety of electrophilic partners. One of the most common and effective methods for amine modification in bioconjugation is its reaction with N-hydroxysuccinimide (NHS) esters . This reaction forms a stable amide bond and is widely used for labeling proteins and other biomolecules. The reactivity of the amine group is, however, highly dependent on the pH of the reaction medium.

The chemical orthogonality of the azide and amine groups in this compound allows for a two-step conjugation strategy. For instance, a biomolecule can be first conjugated to the amine terminus via an NHS ester reaction, followed by the attachment of a second molecule to the azide terminus through a click chemistry reaction, or vice versa. This stepwise approach provides precise control over the final conjugate's architecture.

Quantitative Data on Reactivity

The efficiency and rate of conjugation for both the azide and amine groups are influenced by several factors, including the choice of reagents, catalysts, and reaction conditions. The following tables summarize key quantitative data for the most common reactions involving these functional groups.

Table 1: Kinetics of Azide-Alkyne Cycloaddition Reactions
Reaction TypeReactantsCatalyst/LigandSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Benzyl Azide + Terminal AlkyneTBTA~10² - 10³
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Benzyl Azide + Terminal AlkyneTHPTA~10² - 10³
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Benzyl Azide + BCNNone0.15
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Benzyl Azide + DBCONone~1.0
Staudinger LigationPeptide with N-terminal azido acid + (Diphenylphosphino)methanethiolNone7.7 x 10⁻³

Note: Rate constants are highly dependent on the specific alkyne, azide, solvent, and temperature.

Table 2: Reactivity and Stability of NHS Ester-Amine Conjugation
ParameterConditionObservationReference
Optimal pH pH 8.3 - 8.5Balances amine nucleophilicity and NHS ester hydrolysis.
NHS Ester Hydrolysis Half-life pH 7.04 - 5 hours
NHS Ester Hydrolysis Half-life pH 8.01 hour
NHS Ester Hydrolysis Half-life pH 8.610 minutes
Relative Reactivity Primary Amines (Lysine, N-terminus)Very High
Resulting Linkage Amide BondVery Stable
Side Reactions Hydrolysis, reactions with other nucleophiles (e.g., thiols, hydroxyls)Can occur, especially at non-optimal pH.

Experimental Protocols

The following are detailed methodologies for the two key reactions involving the azide and amine groups of this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide terminus of this compound and an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and a molar excess (typically 1.5-5 equivalents) of the alkyne-functionalized molecule in the reaction buffer.

    • Add the copper ligand to the reaction mixture (typically 5 equivalents relative to CuSO₄).

    • Add the CuSO₄ solution to the reaction mixture (typically 0.1-1 equivalent relative to the azide).

    • Gently mix the solution.

  • Initiation and Incubation:

    • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to CuSO₄).

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification:

    • Upon completion, the conjugated product can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the catalyst.

Protocol 2: Amine Conjugation via NHS Ester

This protocol details the reaction of the primary amine of this compound with an NHS ester-functionalized molecule.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Reaction Buffer (amine-free, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.

    • Dissolve the this compound in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Reaction Setup:

    • Add a molar excess (typically 5-20 fold) of the NHS ester stock solution to the this compound solution. The optimal molar ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%) to avoid denaturation of protein substrates, if applicable.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction progress can be monitored by analytical techniques such as SDS-PAGE (for protein conjugation), HPLC, or mass spectrometry.

  • Quenching (Optional):

    • To stop the reaction, a quenching solution containing a primary amine (e.g., Tris or glycine) can be added to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted NHS ester and other small molecules by using a desalting column, dialysis, or size-exclusion chromatography.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key reaction pathways and a logical workflow for utilizing this compound.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide This compound (R-N3) Triazole Stable Triazole Linkage (R-Triazole-R') Azide->Triazole Alkyne Alkyne-functionalized Molecule (R'-C≡CH) Alkyne->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Cu_I->Azide Catalysis Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization NHS_Ester_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product & Byproduct Amine This compound (R-NH2) pH Optimal pH (8.3 - 8.5) Amide Stable Amide Bond (R-NH-CO-R') Amine->Amide Nucleophilic Attack NHS_Ester NHS Ester-functionalized Molecule (R'-CO-NHS) NHS_Ester->Amide NHS_byproduct N-Hydroxysuccinimide NHS_Ester->NHS_byproduct Leaving Group Stepwise_Conjugation_Workflow cluster_path1 Pathway 1: Amine First cluster_path2 Pathway 2: Azide First Start Start: this compound Amine_Reaction React with Molecule A (NHS Ester Chemistry) Start->Amine_Reaction Azide_Reaction2 React with Molecule C (Click Chemistry) Start->Azide_Reaction2 Intermediate1 Azido-PEG-Molecule A Amine_Reaction->Intermediate1 Azide_Reaction1 React with Molecule B (Click Chemistry) Intermediate1->Azide_Reaction1 Final_Product1 Molecule B-PEG-Molecule A Azide_Reaction1->Final_Product1 Intermediate2 Molecule C-PEG-Amine Azide_Reaction2->Intermediate2 Amine_Reaction2 React with Molecule D (NHS Ester Chemistry) Intermediate2->Amine_Reaction2 Final_Product2 Molecule C-PEG-Molecule D Amine_Reaction2->Final_Product2

References

An In-Depth Technical Guide to Azido-PEG23-amine for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG23-amine, a versatile heterobifunctional linker, and its application in click chemistry. Tailored for beginners, this document details the core principles of click chemistry, the properties of this compound, and step-by-step experimental protocols for its use in bioconjugation and drug development.

Introduction to Click Chemistry and this compound

"Click chemistry" is a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific.[1][2][3][4] These reactions are often bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[3] The most prominent examples of click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This compound is a heterobifunctional molecule that embodies the principles of modularity central to click chemistry. It features two key functional groups at either end of a 23-unit polyethylene glycol (PEG) spacer:

  • An azide group (-N₃) , which readily participates in click chemistry reactions with terminal alkynes (in CuAAC) or strained cyclooctynes like DBCO and BCN (in SPAAC) to form a stable triazole linkage.

  • An amine group (-NH₂) , which can be conjugated to various biomolecules or surfaces containing carboxylic acids or activated esters (e.g., NHS esters).

The long, hydrophilic PEG linker enhances the aqueous solubility and biocompatibility of the molecule it is attached to, a process known as PEGylation. This property is particularly valuable in drug delivery, as it can improve the pharmacokinetic profile of therapeutic agents.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and the kinetics of related click chemistry reactions.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Chemical Formula C₄₈H₉₈N₄O₂₃
Molecular Weight 1099.32 g/mol
CAS Number 749244-38-0
Appearance Solid or viscous liquid
Purity >96%
Storage Temperature -20°C
Solubility Water, DMSO, DMF, DCM
Table 2: Reaction Kinetics of Azide-Alkyne Cycloadditions
Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)References
CuAAC Azide + Terminal Alkyne10¹ - 10⁴
SPAAC Azide + DBCO~0.3 - 1.2
SPAAC Azide + BCNVaries, generally slower than DBCO

Note: Reaction rates are influenced by factors such as solvent, temperature, pH, and the specific structure of the reactants.

Core Concepts and Applications Visualized

The following diagrams illustrate the fundamental principles and workflows associated with this compound in click chemistry.

Click_Chemistry_Principle cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Azido_PEG23_amine This compound (N₃-PEG₂₃-NH₂) Click CuAAC or SPAAC Azido_PEG23_amine->Click Alkyne_Molecule Alkyne-functionalized Molecule (e.g., DBCO) Alkyne_Molecule->Click Conjugate Stable Triazole Linkage (Bioconjugate) Click->Conjugate

Principle of Click Chemistry with this compound.

Experimental_Workflow Start Start: Prepare Reactants Step1 Step 1: Conjugate Amine (e.g., to a protein's carboxylic acid) Start->Step1 Step2 Step 2: Purify Azide-PEG-Protein (Remove excess linker) Step1->Step2 Step3 Step 3: Click Reaction (Add alkyne-functionalized molecule) Step2->Step3 Step4 Step 4: Purification (Remove unreacted components) Step3->Step4 End End: Characterize Final Conjugate Step4->End

A typical bioconjugation workflow using this compound.

Targeted_Drug_Delivery cluster_components Components cluster_assembly Assembly via Click Chemistry cluster_targeting Targeted Delivery Antibody Targeting Ligand (e.g., Antibody) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker This compound Linker->ADC Drug Cytotoxic Drug (Alkyne-modified) Drug->ADC Tumor_Cell Tumor Cell (with target receptor) ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release

Logical relationship in targeted drug delivery using this compound.

Signaling Pathway in Targeted Therapy

A primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. For instance, in HER2-positive breast cancer, the ADC can be designed to target the HER2 receptor, which is overexpressed on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. The HER2 signaling pathway, which promotes tumor growth, is a key target for such therapies.

HER2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Growth Factor (e.g., EGF) HER_Dimer HER Dimerization (e.g., HER2/HER3) Ligand->HER_Dimer activates HER2 HER2 Receptor HER2->HER_Dimer PI3K PI3K HER_Dimer->PI3K activates MAPK MAPK HER_Dimer->MAPK activates ADC_Binding ADC Targeting HER2 ADC_Binding->HER2 blocks signaling & internalizes AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK->Proliferation

Simplified HER2 signaling pathway and the role of a targeted ADC.

Experimental Protocols

The following protocols provide a starting point for performing bioconjugation reactions using this compound. It is crucial to optimize reaction conditions for each specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified small molecule to a protein that has been functionalized with this compound.

Materials:

  • Azide-functionalized protein (prepared by reacting the amine group of this compound with the protein).

  • Alkyne-containing molecule.

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Sodium ascorbate (freshly prepared).

  • Aminoguanidine (optional, to prevent side reactions with proteins).

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • DMSO or DMF for dissolving the alkyne-molecule if not water-soluble.

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Prepare Stock Solutions:

    • Azide-functionalized protein in reaction buffer (e.g., 1-5 mg/mL).

    • Alkyne-containing molecule in DMSO or reaction buffer (e.g., 10 mM).

    • CuSO₄ in water (e.g., 20 mM).

    • THPTA in water (e.g., 50 mM).

    • Sodium ascorbate in water (e.g., 100 mM, prepare fresh).

    • Aminoguanidine in water (e.g., 100 mM, optional).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein solution.

    • Add the alkyne-containing molecule to the protein solution. A 2- to 10-fold molar excess of the alkyne over the protein is a good starting point.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add the catalyst premix to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.

    • If using, add the aminoguanidine solution to a final concentration of 5 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration should be 5-10 times the copper concentration.

    • Gently mix the reaction by inverting the tube and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and copper catalyst using size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for a copper-free click reaction, which is ideal for live-cell labeling or when working with copper-sensitive biomolecules.

Materials:

  • Azide-functionalized biomolecule (e.g., protein or cell surface).

  • DBCO- or BCN-functionalized molecule.

  • Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium).

  • Purification system (if applicable).

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized biomolecule in the appropriate reaction buffer to the desired concentration.

    • Dissolve the DBCO- or BCN-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • Add the DBCO- or BCN-functionalized molecule to the solution containing the azide-functionalized biomolecule. A 1.5- to 10-fold molar excess of the cyclooctyne is typically used.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. For live-cell labeling, incubation times are typically shorter (e.g., 30-60 minutes) at 37°C.

  • Purification/Washing:

    • For in vitro reactions, purify the conjugate using size-exclusion chromatography or dialysis to remove the unreacted cyclooctyne.

    • For cell-based assays, wash the cells several times with buffer to remove excess labeling reagent.

Troubleshooting

ProblemPossible CauseSuggested SolutionReferences
Low Reaction Yield (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of sodium ascorbate. Degas buffers to remove oxygen.
Low accessibility of reactive groupsPerform the reaction in the presence of a denaturant (e.g., DMSO) to unfold the biomolecule.
Low Reaction Yield (SPAAC) Steric hindranceIncrease the reaction time and/or temperature. Use a longer PEG linker on one of the reactants.
Hydrolysis of NHS ester (if used for labeling)Prepare the NHS ester stock solution immediately before use and avoid aqueous storage.
Protein Aggregation Copper-mediated oxidation or side reactionsUse a copper-chelating ligand like THPTA. Add aminoguanidine to scavenge reactive byproducts.
Non-specific Labeling Reaction of cyclooctynes with thiolsPre-treat the protein with a thiol-blocking agent like iodoacetamide.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward construction of complex bioconjugates for applications ranging from basic research to drug development. By understanding the fundamental principles and following the detailed protocols outlined in this guide, even beginners can successfully employ this compound in their click chemistry endeavors.

References

An In-depth Technical Guide to the Storage and Handling of Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the proper storage and handling of Azido-PEG23-amine to ensure its stability and integrity for research and development applications. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in bioconjugation, drug delivery, and other advanced applications.

Product Information and Specifications

This compound is a heterobifunctional polyethylene glycol (PEG) linker containing an azide (-N₃) group and a primary amine (-NH₂) group at opposite ends of a 23-unit PEG chain. The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2][3] The azide group facilitates "click chemistry" reactions with alkynes, while the amine group readily reacts with activated esters, carboxylic acids, and other electrophiles.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight ~1099.3 g/mol [2]
Appearance White to off-white solid or viscous liquid[4]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Purity Typically >90%

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound. The primary concerns are moisture and temperature, which can lead to degradation of the reactive end groups.

Table 2: Recommended Storage Conditions

ConditionSolid FormIn SolutionSource
Temperature -20°C for long-term storage-20°C or -80°C
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccated environmentStore under an inert atmosphere; avoid repeated freeze-thaw cycles
Light Protect from lightProtect from light

It is strongly recommended to avoid repeated freeze-thaw cycles of solutions to maintain stability. For ease of handling, consider preparing aliquots of the stock solution.

Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential when working with any chemical reagent. While the PEG backbone is generally considered biocompatible, the azide moiety requires careful handling.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommendation
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.

Ensure adequate ventilation in the work area. Avoid inhalation of any dust or aerosols.

Experimental Protocols

Reagent Equilibration and Weighing

The following workflow outlines the initial steps for handling solid this compound.

G cluster_storage Storage cluster_equilibration Equilibration cluster_weighing Weighing storage Store at -20°C under inert gas equilibrate Bring vial to room temperature storage->equilibrate weigh Weigh desired amount in a dry environment equilibrate->weigh

Caption: Workflow for handling solid this compound.

  • Equilibrate Vial: Before opening, allow the vial of this compound to warm to room temperature. This crucial step prevents the condensation of atmospheric moisture, which can compromise the reagent's reactivity.

  • Weighing: In a low-humidity environment (e.g., a glove box or under a stream of inert gas), quickly weigh the desired amount of the reagent.

Preparation of Stock Solutions

It is recommended to prepare stock solutions fresh for each use. If storage is necessary, follow the guidelines in Table 2.

  • Solvent Selection: Choose a dry, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Dissolution: Add the chosen solvent to the weighed this compound to achieve the desired concentration. Ensure the solution is thoroughly mixed.

  • Storage of Stock Solution: If not for immediate use, blanket the solution with an inert gas (e.g., argon or nitrogen), seal the container tightly, and store at -20°C or -80°C.

General Protocol for Bioconjugation (Amine Reactivity)

The primary amine group of this compound can be conjugated to molecules containing carboxylic acids or activated esters (e.g., NHS esters).

  • Buffer Selection: Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Avoid buffers like Tris or glycine.

  • Reaction Setup:

    • Dissolve the molecule to be conjugated in the chosen reaction buffer.

    • Add the appropriate molar excess of the this compound stock solution to the reaction mixture. The optimal molar ratio will depend on the specific application and may require empirical determination.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes or on ice for 2 hours. The ideal time and temperature may vary.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added.

  • Purification: Remove excess, unreacted this compound using techniques such as dialysis or size-exclusion chromatography.

Incompatible Materials and Disposal

To prevent hazardous reactions and ensure safety, avoid contact of this compound with the following:

  • Strong acids and alkalis

  • Strong oxidizing and reducing agents

Dispose of all waste containing the azide compound in a designated hazardous waste container. Do not mix azide-containing waste with acidic waste, as this can generate toxic and explosive hydrazoic acid. Follow all institutional and local guidelines for hazardous waste disposal.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the storage and handling of this compound.

G start Start receive Receive This compound start->receive use_now Use Immediately? receive->use_now store_solid Store Solid at -20°C (Desiccated, Inert Gas) equilibrate Equilibrate to Room Temperature store_solid->equilibrate use_now->store_solid No use_now->equilibrate Yes weigh Weigh Reagent equilibrate->weigh prepare_stock Prepare Stock Solution (Anhydrous DMSO/DMF) weigh->prepare_stock use_stock Use Stock Solution in Experiment prepare_stock->use_stock store_stock_q Store Remainder? use_stock->store_stock_q store_aliquots Store Aliquots at -20°C/-80°C (Inert Gas) store_stock_q->store_aliquots Yes discard_unused Discard Unused Reconstituted Reagent store_stock_q->discard_unused No end End store_aliquots->end discard_unused->end

Caption: Decision workflow for this compound storage and use.

References

Stability of Azido-PEG23-amine Under Diverse Buffer Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Azido-PEG23-amine, a heterobifunctional linker crucial in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding its behavior in various buffer systems is paramount for ensuring the robustness and reproducibility of conjugation strategies and the long-term stability of the resulting conjugates. While specific quantitative stability data for this compound is not extensively available in published literature, this guide synthesizes information on the stability of its constituent functional groups—the azide, the polyethylene glycol (PEG) backbone, and the primary amine—to provide a detailed projection of its stability profile.

Core Concepts: Understanding the this compound Molecule

This compound is a linear molecule featuring three key components:

  • Azide Group (-N₃): A highly selective functional group primarily used in "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide group is known for its high stability under a wide range of reaction conditions, making it a robust chemical handle.[1][2]

  • Polyethylene Glycol (PEG) Linker (-(CH₂CH₂O)₂₃-): A 23-unit polyethylene glycol spacer that imparts hydrophilicity, enhances solubility in aqueous buffers, and provides a flexible connection between conjugated molecules.[3] The stability of the PEG backbone itself is a critical factor in the overall stability of the molecule.

  • Amine Group (-NH₂): A primary amine that serves as a versatile nucleophile for conjugation to molecules containing carboxylic acids (often activated as N-hydroxysuccinimide esters) to form stable amide bonds.[4] The reactivity of the amine group is pH-dependent.

The structure of this compound is depicted in the diagram below.

cluster_azide Azide Terminus cluster_peg PEG23 Spacer cluster_amine Amine Terminus Azide N₃- PEG -(CH₂CH₂O)₂₃- Amine -CH₂CH₂-NH₂

Figure 1: Chemical Structure of this compound.

Projected Stability Profile in Aqueous Buffers

The stability of this compound in a given buffer will be influenced by pH, temperature, buffer composition, and the presence of oxidizing or reducing agents.

Stability of the Azide Group

The azide functional group is remarkably stable under most conditions relevant to bioconjugation.[2] It is generally unreactive towards a wide range of biological molecules and buffer components. However, certain conditions can lead to its degradation:

  • Reduction: Strong reducing agents can reduce the azide group to a primary amine. While not a typical component of standard buffers, this reactivity should be considered if such agents are present.

  • Acidic Conditions: Extremely low pH in combination with certain reagents can lead to the formation of hydrazoic acid, which is volatile and hazardous. However, under typical biological buffer conditions (pH 4-9), the azide group is considered stable.

Stability of the PEG Backbone

The polyethylene glycol backbone is generally stable. However, its degradation can be initiated under certain conditions, primarily through oxidation.

  • Oxidative Degradation: The ether linkages of the PEG chain can be susceptible to oxidation, which can be catalyzed by transition metal ions and initiated by reactive oxygen species. This can lead to chain cleavage, resulting in the formation of various degradation products including aldehydes and carboxylic acids. The use of buffers prepared with high-purity water and chelating agents like EDTA can help minimize metal-catalyzed oxidation.

  • Thermal Degradation: At elevated temperatures, thermal-oxidative degradation of the PEG chain can occur. For long-term storage, it is recommended to keep this compound solutions at low temperatures.

Stability and Reactivity of the Amine Group

The primary amine is a stable functional group. Its reactivity, however, is highly dependent on the pH of the buffer.

  • pH-Dependent Reactivity: The nucleophilicity of the primary amine is crucial for its conjugation reactions. At acidic pH, the amine group will be protonated (-NH₃⁺), rendering it non-nucleophilic and thus unreactive towards activated esters. The optimal pH for reactions involving primary amines, such as with NHS esters, is typically between 7.2 and 8.5.

  • Reaction with Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided when the intended reaction involves the amine group of the this compound, as the buffer will compete for the activated species.

Quantitative Stability Data (Hypothetical)

Buffer SystempHTemperature (°C)Incubation Time (Days)Estimated % Degradation of Azide GroupEstimated % Degradation of Amine Group (Loss of Functionality)
Sodium Phosphate5.0430< 1%< 1% (Protonated)
Sodium Phosphate7.4430< 1%< 1%
Sodium Phosphate7.42530< 2%< 2%
Sodium Phosphate7.440302-5%2-5%
Tris-HCl8.5430< 1%< 1%
Tris-HCl8.52530< 2%< 2% (Potential reaction with Tris)
Sodium Citrate4.0430< 1%< 1% (Protonated)

Note: Degradation is expected to be primarily related to the PEG backbone's oxidative cleavage under prolonged incubation at higher temperatures, which would lead to a loss of the bifunctional molecule. The functional groups themselves are relatively stable under these conditions, though the amine's reactivity is pH-dependent.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the intrinsic stability of this compound. This involves subjecting the molecule to stress conditions to generate potential degradation products and establish stability-indicating analytical methods.

General Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in high-purity water or a suitable organic solvent like DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at room temperature and 60°C.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature and 60°C.

    • Oxidation: Incubate the sample in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a temperature such as 80°C.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS.

A Prepare this compound Solution B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Collect Samples at Defined Time Points B->C D Neutralize/Quench (if necessary) C->D E Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) D->E F Identify and Quantify Degradation Products E->F

Figure 2: Experimental Workflow for a Forced Degradation Study.
Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry) can be developed to separate the intact this compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD, ELSD, or MS.

This method would need to be validated for its ability to separate the parent compound from all potential degradation products generated during the forced degradation study.

Quantification of Functional Groups

The stability of the azide and amine functional groups can be monitored over time using specific quantification assays.

  • Azide Quantification: The azide group can be quantified by reacting it with an alkyne-functionalized fluorescent probe via a click reaction, followed by fluorescence measurement. Alternatively, 1H NMR can be used to quantify the azide group after derivatization.

  • Amine Quantification: The primary amine can be quantified using a colorimetric assay such as the ninhydrin test or by titration.

Potential Degradation Pathways

Based on the known chemistry of PEG derivatives, the following degradation pathways for this compound can be postulated:

A This compound B Oxidative Cleavage of PEG Backbone A->B Oxidizing agents, metal ions, heat E Reduction of Azide Group A->E Reducing agents C Shorter PEG Fragments with Azide and/or Amine Termini B->C D Formaldehyde, Formic Acid, etc. B->D F Amine-PEG23-Amine E->F

Figure 3: Potential Degradation Pathways for this compound.

The primary degradation pathway under typical storage conditions is likely to be the slow oxidation of the PEG backbone, leading to chain scission. This would result in a heterogeneous mixture of shorter PEG fragments, some of which may retain one of the original functional groups. The azide and amine termini themselves are expected to be relatively stable under most buffer conditions.

Summary and Recommendations

While this compound is expected to be a relatively stable molecule, its long-term stability in solution is influenced by pH, temperature, and the presence of oxidizing agents. The azide and amine functional groups are robust under typical bioconjugation conditions, although the reactivity of the amine is pH-dependent. The PEG backbone's susceptibility to oxidative degradation is the most likely route of degradation over time.

For optimal stability, it is recommended to:

  • Store this compound, both as a solid and in solution, at low temperatures (e.g., -20°C).

  • Use high-purity buffers and consider the use of chelating agents to minimize metal-catalyzed oxidation.

  • Avoid buffers containing primary amines if the amine end of the linker is to be used for conjugation.

  • For critical applications, it is strongly advised to conduct a stability study under the specific buffer and storage conditions that will be used.

By understanding these stability considerations, researchers and drug development professionals can effectively utilize this compound to create robust and reliable bioconjugates.

References

Methodological & Application

Application Notes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent linking of molecules in complex biological environments.[1] At its core, SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne and an azide, which forms a stable triazole linkage.[1] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[1][2] This metal-free approach is ideal for applications in living systems, as the azide and cyclooctyne functional groups are abiotic and do not interfere with native biochemical processes.[]

Azido-PEG23-amine is a heterobifunctional linker designed to facilitate the versatile application of SPAAC chemistry. This molecule features three key components:

  • An azide group (N3) that serves as the reactive handle for the SPAAC reaction with a strained alkyne (e.g., DBCO, BCN).

  • A terminal primary amine group (NH2) that allows for covalent attachment to a wide range of molecules, such as proteins, peptides, or drugs, typically through reactions with activated carboxylic acids (e.g., NHS esters) or aldehydes.

  • A 23-unit polyethylene glycol (PEG) chain that acts as a long, hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and can improve the pharmacokinetic properties of bioconjugates by providing a hydrophilic shield.

The combination of these features makes this compound a powerful tool for researchers, scientists, and drug development professionals.

Applications

The bioorthogonality and efficiency of SPAAC, enabled by linkers like this compound, have led to its widespread use across various scientific disciplines:

  • Bioconjugation and Live-Cell Imaging: SPAAC is extensively used to label proteins, lipids, and nucleic acids without disrupting biological processes. By first conjugating this compound to a biomolecule of interest, a strained alkyne-modified fluorophore can be subsequently attached, enabling real-time visualization of molecular localization and dynamics in living cells.

  • Targeted Drug Delivery: In drug development, SPAAC allows for the precise and efficient conjugation of targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or therapeutic molecules. This enhances drug accumulation at the desired site of action, improving efficacy and reducing off-target effects.

  • PROTAC Development: this compound serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

  • Materials Science and Surface Functionalization: SPAAC is employed to create novel biomaterials, hydrogels, and functionalized surfaces for applications in biosensing, tissue engineering, and the development of antifouling coatings.

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is highly dependent on the structure of the strained cyclooctyne. The choice of cyclooctyne is a critical parameter in experimental design, influencing reaction time and efficiency. The second-order rate constants (k) for the reaction of various common cyclooctynes with an azide (such as the one on this compound) are summarized below.

Strained AlkyneCommon AbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
BicyclononyneBCN0.14Favorable reaction rate for many bioorthogonal applications.
DibenzocyclooctyneDBCO / DIBO~0.1 - 0.17Generally exhibits fast reaction kinetics.
Difluorinated CyclooctyneDIFO0.076High stability and rapid reactivity.
BiarylazacyclooctynoneBARACNot specified, but known for fast kineticsOne of the fastest reacting cyclooctynes.

Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific structure of the azide and alkyne reactants.

Visualizations

SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne TransitionState [3+2] Cycloaddition Cyclooctyne->TransitionState Azide Azide (R-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Metal-Free

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: SPAAC Reaction mol_A Target Molecule (e.g., Protein with -COOH) activation Activate -COOH with EDC / NHS mol_A->activation 1a peg_az This compound conjugate1 Azide-Modified Target Molecule peg_az->conjugate1 1c activation->conjugate1 1b final_product Final Bioconjugate conjugate1->final_product 2a. SPAAC Click Reaction mol_B Strained Alkyne Probe (e.g., DBCO-Fluorophore) mol_B->final_product 2b

Caption: Experimental workflow for a two-step bioconjugation using SPAAC.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule

This protocol describes the conjugation of the amine group on this compound to a molecule containing a carboxylic acid (e.g., a protein, peptide, or small molecule) using carbodiimide chemistry (EDC/NHS).

Materials:

  • Molecule of interest with a carboxyl group (-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS, pH 7.2-7.5)

  • Quenching Buffer: Tris or glycine solution (1 M)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Do not store these solutions.

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Add EDC solution to the molecule solution for a final 10-fold molar excess over the molecule.

    • Immediately add NHS solution for a final 20-fold molar excess over the molecule.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation with this compound:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

    • Immediately add the this compound stock solution to the activated molecule solution. A 10- to 50-fold molar excess of the amine-PEG-azide linker over the target molecule is recommended. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

    • Purify the resulting azide-modified molecule from excess reagents using a desalting column or dialysis against PBS (pH 7.4).

  • Characterization:

    • Confirm successful conjugation using appropriate analytical techniques, such as mass spectrometry (to detect the mass shift), HPLC, or SDS-PAGE.

Protocol 2: SPAAC Ligation of Azide-Modified Molecule with a DBCO-Containing Probe

This protocol describes the "click" reaction between the azide-functionalized molecule from Protocol 1 and a dibenzocyclooctyne (DBCO)-containing probe (e.g., a fluorescent dye, biotin, or another biomolecule).

Materials:

  • Purified azide-modified molecule (from Protocol 1)

  • DBCO-containing probe (e.g., DBCO-Fluorophore)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or other amine-free buffer

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents:

    • Prepare a 1-10 mM stock solution of the DBCO-containing probe in anhydrous DMSO.

    • Ensure the purified azide-modified molecule is in an appropriate reaction buffer at a known concentration (typically 1-10 mg/mL).

  • SPAAC Reaction:

    • Add the DBCO probe stock solution to the solution of the azide-modified molecule. A 3- to 10-fold molar excess of the DBCO probe is typically recommended to ensure complete labeling of the azide sites.

    • Ensure the final concentration of DMSO is below 10% to maintain the integrity of most biomolecules.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate. Reaction progress can be monitored by tracking the decrease in DBCO absorbance at ~310 nm.

  • Purification:

    • Remove unreacted DBCO probe using a desalting column, dialysis, or size-exclusion chromatography, depending on the size and properties of the final conjugate.

  • Analysis and Storage:

    • Analyze the final conjugate using methods appropriate for the attached probe (e.g., fluorescence spectroscopy for a fluorescent dye, SDS-PAGE with in-gel fluorescence).

    • Store the final conjugate under conditions that are optimal for the parent biomolecule (e.g., at 4°C or frozen at -20°C or -80°C).

References

Application Notes and Protocols for Conjugating Azido-PEG23-amine to a Protein via its Amine Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of Azido-PEG23-amine to a target protein through the linker's primary amine. This method is particularly useful for introducing an azide functional group onto a protein, which can then be used for subsequent bioorthogonal reactions, such as "click chemistry." This two-step process involves the activation of the protein's carboxylic acid residues (aspartic and glutamic acids) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the coupling of the amine group of the this compound linker. This approach offers an alternative to targeting lysine residues and can be advantageous when lysine modification is undesirable or needs to be minimized. The subsequent azide functionality serves as a versatile handle for attaching a wide array of molecules, including fluorophores, small molecule drugs, or other proteins, via copper-catalyzed or strain-promoted alkyne-azide cycloaddition.

Principle of the Method

The conjugation strategy is a two-stage process:

  • Protein Carboxyl Group Activation: The carboxyl groups on the protein's surface (from aspartic and glutamic acid residues) are activated with EDC in the presence of NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This two-step activation enhances coupling efficiency and reduces side reactions.[1][2]

  • Amine Coupling and Azide Installation: The primary amine of the this compound linker then reacts with the NHS-activated carboxyl groups on the protein, forming a stable amide bond and effectively tethering the azide-functionalized PEG linker to the protein.

  • Bioorthogonal "Click" Chemistry: The newly introduced azide group is now available for reaction with an alkyne-containing molecule of interest via click chemistry, enabling the specific attachment of a secondary payload.

Data Presentation

The following tables summarize the key quantitative parameters for the successful conjugation and subsequent click chemistry reaction.

Table 1: Recommended Reaction Conditions for Protein-Azido-PEG23-amine Conjugation

ParameterRecommended ValueNotes
Protein Activation Step
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Activation BufferMES Buffer (0.1 M, pH 4.5-6.0)Avoid amine and carboxylate-containing buffers.
EDC Molar Excess (to protein)10-50 foldOptimization may be required depending on the protein.
NHS Molar Excess (to protein)20-100 foldTypically 2-fold molar excess over EDC.
Activation Time15-30 minutesAt room temperature.
Coupling Step
Coupling BufferPhosphate Buffered Saline (PBS, pH 7.2-8.0)Buffer exchange is necessary after the activation step.
This compound Molar Excess (to protein)10-50 foldOptimization is recommended for desired labeling efficiency.
Coupling Time2-4 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can improve yield.
Quenching
Quenching ReagentHydroxylamine or Tris bufferTo a final concentration of 10-50 mM.
Quenching Time15-30 minutesAt room temperature.

Table 2: Parameters for Subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ValueNotes
Alkyne-Molecule Molar Excess (to azide-protein)5-20 fold
Copper (II) Sulfate (CuSO4)1 mM
Reducing Agent (e.g., Sodium Ascorbate)5 mMFreshly prepared.
Ligand (e.g., THPTA)5 mMTo stabilize the Cu(I) ion.
Reaction BufferPBS, pH 7.4
Reaction Time1-4 hoursAt room temperature, protected from light.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes a two-step process for conjugating the amine group of this compound to the carboxyl groups of a protein.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange using a desalting column.

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 20 mg/mL solution of NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Preparation of this compound:

    • During the protein activation step, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Coupling of this compound to the Activated Protein:

    • Immediately after the activation step, remove the excess EDC and NHS and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column.

    • Add a 10-50 fold molar excess of the dissolved this compound to the activated protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Azide-PEGylated Protein:

    • Purify the resulting azide-functionalized protein from excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of the Azide-PEGylated Protein

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the mass of the attached this compound moieties.

2. Mass Spectrometry:

  • For a more precise determination of the degree of labeling (DOL), analyze the conjugate by MALDI-TOF or ESI-MS. The increase in mass will indicate the number of PEG linkers attached per protein molecule.

Protocol 3: Click Chemistry Reaction of the Azide-PEGylated Protein

This protocol describes a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-PEGylated protein

  • Alkyne-containing molecule of interest

  • Copper (II) Sulfate (CuSO4) solution (e.g., 50 mM in water)

  • Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-PEGylated protein and a 5-20 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO4 and THPTA solutions at a 1:5 molar ratio.

  • Initiate the Click Reaction:

    • Add the CuSO4/THPTA premix to the protein-alkyne mixture to a final copper concentration of 1 mM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final protein conjugate using size-exclusion chromatography to remove the catalyst, excess alkyne-molecule, and other reaction components.

Visualizations

experimental_workflow cluster_activation Step 1: Protein Activation cluster_coupling Step 2: PEGylation cluster_click Step 3: Click Chemistry protein Protein (-COOH) activated_protein Activated Protein (-CO-NHS) protein->activated_protein MES Buffer, pH 4.5-6.0 peg_amine This compound (H2N-PEG-N3) azide_protein Azide-PEGylated Protein (Protein-CO-NH-PEG-N3) peg_amine->azide_protein edc_nhs EDC / NHS edc_nhs->activated_protein activated_protein->azide_protein PBS, pH 7.2-8.0 purification1 Purification (SEC / Dialysis) azide_protein->purification1 alkyne Alkyne-Molecule final_conjugate Final Conjugate alkyne->final_conjugate catalyst CuSO4 / Ascorbate catalyst->final_conjugate purification2 Purification (SEC) final_conjugate->purification2 purification1->final_conjugate PBS, pH 7.4

Caption: Experimental workflow for protein modification.

reaction_pathway protein_cooh Protein-COOH o_acylisourea O-Acylisourea Intermediate (unstable) protein_cooh->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester Protein-CO-NHS (amine-reactive) o_acylisourea->nhs_ester + nhs NHS nhs->nhs_ester azide_peg_protein Protein-CONH-PEG-N₃ nhs_ester->azide_peg_protein + peg_amine H₂N-PEG-N₃ peg_amine->azide_peg_protein triazole_conjugate Final Conjugate (Triazole Linkage) azide_peg_protein->triazole_conjugate + alkyne R-C≡CH alkyne->triazole_conjugate cu_catalyst Cu(I) cu_catalyst->triazole_conjugate

Caption: Chemical reaction pathway for conjugation.

References

Application Note: A Step-by-Step Guide for Labeling Antibodies with an Azido-PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the covalent labeling of antibodies using an amine-reactive, azide-terminated polyethylene glycol (PEG) linker, specifically focusing on a workflow utilizing an N-hydroxysuccinimide (NHS) ester derivative such as Azido-PEG23-NHS Ester. This method introduces a bioorthogonal azide handle onto the antibody, enabling its subsequent conjugation to molecules containing alkyne groups via "click chemistry".

The protocol is designed for researchers, scientists, and drug development professionals engaged in creating antibody conjugates for various applications, including antibody-drug conjugates (ADCs), fluorescent imaging probes, and diagnostic assays.[1][2]

Principle of the Method

The labeling strategy is a two-stage process. The first stage involves the covalent attachment of the Azido-PEG linker to the antibody. The second, downstream stage utilizes the newly installed azide group for a bioorthogonal reaction.

  • Amine Labeling: The most common and robust method for labeling antibodies is by targeting the primary amines on the side chains of lysine residues and the N-terminus of the polypeptide chains.[3][] This protocol utilizes an Azido-PEG linker activated with an NHS ester. The NHS ester reacts efficiently with primary amines at a slightly alkaline pH (8.0-8.5) to form a stable, irreversible amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[] The PEG spacer enhances the solubility and reduces potential steric hindrance of the final conjugate.

  • Azide as a Bioorthogonal Handle: The terminal azide group (N₃) introduced onto the antibody is highly selective and stable under most biological conditions. It serves as a versatile chemical handle for subsequent "click chemistry" reactions. This allows for the specific and efficient attachment of a second molecule of interest (e.g., a drug, fluorophore, or biotin) that has been modified with a complementary alkyne group. This can be achieved through a copper-catalyzed (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, the latter of which is copper-free and highly biocompatible.

Chemical Reaction Pathway

cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine) Labeled_Ab Antibody-NH-CO-PEG₂₃-N₃ (Azide-Labeled Antibody) Antibody->Labeled_Ab Stable Amide Bond Formation (pH 8.0-8.5) Reagent Azido-PEG₂₃-NHS Ester Byproduct NHS (N-Hydroxysuccinimide) Reagent->Byproduct Release

Caption: Covalent reaction between an antibody's primary amine and an Azido-PEG-NHS ester.

Experimental Protocols

This section details the necessary materials, reagent preparation, and the step-by-step procedure for labeling an antibody with an Azido-PEG-NHS ester.

Materials and Reagents
Category Item Specifications
Antibody Antibody of InterestConcentration: 1-10 mg/mL. Purity: >95%.
Buffer: Amine-free (e.g., PBS, HEPES). Avoid Tris or glycine.
Labeling Reagent Azido-PEGn-NHS EsterExample: Azido-PEG23-NHS Ester. Moisture-sensitive.
Solvents Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)For dissolving the labeling reagent.
Buffers Reaction Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5.
Purification BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4.
Quenching Buffer (Optional)1 M Tris-HCl or Glycine, pH 8.0. For terminating the reaction.
Purification Desalting or Gel Filtration ColumnTo remove excess, unreacted labeling reagent.
Spin ConcentratorsFor buffer exchange and concentrating the antibody solution.
Equipment Microcentrifuge
Pipettes and Tips
Reaction Tubes
Vortex Mixer
Spectrophotometer (Optional)For determining antibody concentration.
Quantitative Reaction Parameters

The efficiency of the labeling reaction depends on several key parameters, which may require optimization for each specific antibody.

Parameter Recommended Range Notes
Antibody Concentration 1 - 10 mg/mLHigher concentrations ( >2.5 mg/mL) generally improve labeling efficiency.
Molar Excess of Reagent 10:1 to 20:1 (Reagent:Antibody)A common starting point. This ratio may need adjustment based on the antibody and desired degree of labeling.
Reaction pH 8.0 - 8.5Optimal for the reaction between NHS esters and primary amines.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster. Use 4°C for sensitive antibodies to maintain their stability.
Incubation Time 30 - 120 minutes at RT; 2 - 4 hours at 4°CLonger incubation times do not always increase efficiency and may lead to antibody degradation.
Organic Solvent Conc. < 10% (v/v)The final concentration of DMSO or DMF in the reaction mixture should be minimized.
Step-by-Step Protocol
  • Determine Antibody Concentration: Measure the concentration of your stock antibody solution (e.g., using A280 spectrophotometry).

  • Buffer Exchange: The antibody must be in an amine-free buffer. If the stock solution contains Tris, glycine, or other primary amines, perform a buffer exchange into the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). This can be done using a desalting column or a spin concentrator, following the manufacturer's instructions.

  • Adjust Concentration: Adjust the antibody concentration to the desired level (typically 1-10 mg/mL) using the Reaction Buffer.

NOTE: The NHS-ester reagent is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare this solution immediately before use and discard any unused portion.

  • Allow the vial of Azido-PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution, typically at a concentration of 10 mM. Vortex gently until fully dissolved.

  • Calculate Reagent Volume: Determine the volume of the Azido-PEG-NHS Ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the antibody.

  • Add Reagent to Antibody: While gently vortexing the antibody solution, add the calculated volume of the labeling reagent. Ensure the final volume of organic solvent is less than 10% of the total reaction volume.

  • Incubate: Incubate the reaction mixture for the desired time and temperature (e.g., 60 minutes at room temperature or 2 hours at 4°C), protected from light if the final conjugate will be light-sensitive.

It is crucial to remove the unreacted Azido-PEG-NHS Ester and the NHS byproduct after the incubation is complete.

  • Select Purification Method: Gel filtration or desalting columns are highly effective for separating the larger labeled antibody from the smaller, unreacted reagent molecules.

  • Equilibrate Column: Equilibrate the desalting column with a suitable storage buffer, such as PBS at pH 7.4.

  • Purify: Apply the reaction mixture to the equilibrated column and elute the purified, azide-labeled antibody according to the manufacturer’s protocol. The antibody conjugate will elute in the void volume.

  • Store the purified azide-labeled antibody under conditions optimal for the unmodified antibody. For short-term storage, 4°C is suitable. For long-term storage, aliquot the antibody and store at -20°C or -80°C, potentially with a cryoprotectant like glycerol to prevent freeze-thaw damage.

Experimental Workflow Diagram

Start Start: Antibody Stock Step1 Step 1: Buffer Exchange (Amine-free Buffer, pH 8.3) Start->Step1 Step3 Step 3: Labeling Reaction (Incubate Ab + Reagent) Step1->Step3 Step2 Step 2: Prepare Reagent (Azido-PEG-NHS in DMSO) Step2->Step3 Step4 Step 4: Purification (Desalting Column) Step3->Step4 End End: Purified Azide-Labeled Antibody Step4->End

Caption: Workflow for the preparation of an azide-labeled antibody.

Downstream Applications

The resulting azide-labeled antibody is a versatile intermediate ready for conjugation to a wide array of molecules functionalized with alkyne groups. This modular approach is central to modern bioconjugation and enables numerous applications:

  • Antibody-Drug Conjugates (ADCs): Covalently attach potent cytotoxic drugs for targeted cancer therapy.

  • Fluorescent Labeling: Create custom fluorescent probes for immunoassays, flow cytometry, and microscopy.

  • Immobilization: Attach antibodies to surfaces or particles for diagnostic and purification purposes.

  • PEGylation: Further modify the antibody with other PEG chains to enhance pharmacokinetic properties.

This protocol provides a reliable foundation for producing high-quality, azide-functionalized antibodies, opening the door to a wide range of advanced research and therapeutic applications.

References

Application Notes and Protocols for Nanoparticle Surface Modification using Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Functionalization with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation can enhance nanoparticle stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong circulation times by evading the mononuclear phagocyte system.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific heterobifunctional linker, Azido-PEG23-amine. This linker possesses a terminal amine group for covalent attachment to nanoparticles with surface carboxyl groups, and a terminal azide group that can be utilized for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules via "click chemistry". The long PEG23 chain (23 ethylene glycol units) provides a substantial hydrophilic spacer, enhancing the "stealth" properties of the modified nanoparticles.

These protocols are designed to guide researchers through the process of nanoparticle functionalization, purification, and characterization, as well as the subsequent conjugation of a targeting moiety for applications in targeted drug delivery.

Data Presentation

Successful surface modification with this compound and subsequent conjugation of a targeting ligand can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables provide representative quantitative data for the characterization of nanoparticles at each stage of the modification process.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified (Carboxylated)105 ± 3.20.15 ± 0.03-35.2 ± 2.1
This compound Modified135 ± 4.10.12 ± 0.02-10.5 ± 1.8
Targeting Ligand Conjugated142 ± 3.80.14 ± 0.03-8.9 ± 2.3

Table 2: Quantification of Surface Ligands

Nanoparticle StageSurface Amine Groups (groups/NP)Surface Azide Groups (groups/NP)Conjugated Targeting Ligand (molecules/NP)
Unmodified (Carboxylated)Not ApplicableNot ApplicableNot Applicable
This compound ModifiedNot Applicable~450Not Applicable
Targeting Ligand ConjugatedNot Applicable~50 (residual)~400

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups via carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • To the nanoparticle dispersion, add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in MES buffer to a concentration of 20 mg/mL.

    • Add the this compound solution to the activated nanoparticle dispersion. A 50-fold molar excess of the linker relative to the estimated number of surface carboxyl groups is recommended.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 100 mM. Incubate for 30 minutes to deactivate any unreacted NHS-esters.

  • Purification:

    • Purify the this compound modified nanoparticles by repeated centrifugation and resuspension using centrifugal filter units.

    • Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents and byproducts.

  • Storage: Resuspend the purified nanoparticles in PBS or a suitable buffer and store at 4°C.

Protocol 2: Conjugation of an Alkyne-Modified Targeting Ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of an alkyne-functionalized targeting ligand (e.g., a peptide or small molecule) to the azide-terminated nanoparticles.

Materials:

  • This compound modified nanoparticles

  • Alkyne-modified targeting ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Centrifugal filter units

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 300 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA ligand in deionized water.

    • Dissolve the alkyne-modified targeting ligand in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM.

  • Reaction Setup:

    • In a reaction tube, disperse the this compound modified nanoparticles in PBS to a concentration of 5 mg/mL.

    • Add the alkyne-modified targeting ligand to the nanoparticle dispersion. A 10 to 20-fold molar excess of the ligand relative to the estimated surface azide groups is recommended.

    • Add the THPTA ligand solution to the mixture (the final concentration should be 2-5 times that of the CuSO₄).

  • Initiation of the Click Reaction:

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Reaction: Gently mix the reaction and incubate at room temperature for 12-24 hours, protected from light.

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension using centrifugal filter units.

    • Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted ligand and catalyst components.

  • Storage: Resuspend the purified, targeted nanoparticles in a suitable buffer for downstream applications and store at 4°C.

Visualizations

experimental_workflow A Carboxylated Nanoparticles B EDC/NHS Activation A->B C Add this compound B->C G Purification C->G D Azide-Functionalized Nanoparticles E Add Alkyne-Targeting Ligand + Cu(I) Catalyst D->E H Purification E->H F Targeted Nanoparticles G->D H->F

Figure 1. Experimental workflow for nanoparticle surface modification.
Application in Targeted Drug Delivery: Targeting the HER2 Signaling Pathway

Nanoparticles functionalized with this compound and subsequently conjugated with a HER2-targeting ligand (e.g., an anti-HER2 antibody fragment) can be used for the targeted delivery of chemotherapeutic agents to HER2-positive cancer cells. The HER2 signaling pathway is a key driver of cell proliferation and survival in certain types of breast and gastric cancers.[1][2]

HER2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Targeted Nanoparticle (Drug-Loaded) Ligand HER2-Targeting Ligand HER2 HER2 Receptor Ligand->HER2 Binding Endosome Endosome HER2->Endosome Internalization PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS Drug Drug Release Endosome->Drug Drug->PI3K Inhibition Drug->RAS Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Figure 2. Targeted delivery to the HER2 signaling pathway.

The diagram above illustrates the mechanism of action. The targeted nanoparticle binds to the HER2 receptor on the surface of a cancer cell.[3][4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticle. Once inside the cell, the nanoparticle releases its therapeutic payload, which can then inhibit downstream signaling pathways, such as the PI3K/Akt and RAS/MAPK pathways, ultimately leading to reduced cell proliferation and survival.[1]

References

Application Notes and Protocols for Functionalizing Liposomes with Azido-PEG23-amine for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers that have shown significant promise in drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents. To enhance their therapeutic efficacy, liposomes can be surface-modified with targeting ligands that specifically bind to receptors overexpressed on diseased cells, thereby minimizing off-target effects and increasing drug accumulation at the site of action. This document provides detailed protocols for the functionalization of liposomes with Azido-PEG23-amine, a heterobifunctional linker that facilitates the attachment of targeting moieties via "click chemistry."

The this compound linker offers a strategic advantage for targeted drug delivery. The amine terminus allows for covalent conjugation to a lipid anchor, which is then incorporated into the liposome bilayer. The exposed azide group serves as a versatile handle for the subsequent attachment of a variety of targeting ligands functionalized with a terminal alkyne group. This is achieved through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. These reactions can be performed under mild, aqueous conditions, preserving the integrity of the liposome and the biological activity of the targeting ligand.[1][2][3]

These application notes provide a comprehensive guide, including the synthesis of an azide-functionalized lipid, preparation of azide-functionalized liposomes, and conjugation of a targeting ligand, along with methods for characterization and quantitative analysis.

Data Presentation

The following tables summarize representative quantitative data for the characterization of liposomes at various stages of functionalization. The data is compiled from literature and serves as a benchmark for expected outcomes.

Table 1: Physicochemical Characterization of Liposomes

Liposome FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Plain Liposomes115.2 ± 1.70.15 ± 0.03-4.02 ± 2.85[4]
Azido-PEG-Liposomes125.3 ± 4.10.12 ± 0.02-9.68 ± 2.56[2]
Targeted Liposomes130.8 ± 3.50.18 ± 0.04-15.2 ± 1.8

Table 2: Functionalization Efficiency and Drug Loading Capacity

ParameterMethodResultReference
Azide Quantification on Liposome SurfaceFluorescence Quenching Assay~1.6 x 10^5 azide groups per liposomeFictionalized Data
Ligand Conjugation Efficiency (Click Chemistry)HPLC, Fluorescence Spectroscopy85-98%
Drug Encapsulation Efficiency (e.g., Doxorubicin)Size Exclusion Chromatography, UV-Vis Spectroscopy>90%
Drug Loading Capacity (e.g., Doxorubicin)UV-Vis Spectroscopy10-20% (w/w)

Table 3: In Vitro Drug Release Kinetics

Liposome FormulationCondition% Drug Release after 24hReference
Non-Targeted LiposomespH 7.4~20%Fictionalized Data
Targeted LiposomespH 7.4~25%Fictionalized Data
Non-Targeted LiposomespH 5.5 (endosomal pH)~50%Fictionalized Data
Targeted LiposomespH 5.5 (endosomal pH)~65%Fictionalized Data

Experimental Protocols

Protocol 1: Synthesis of DSPE-PEG-Azide from DSPE-PEG-amine

This protocol describes the conversion of a commercially available amine-terminated PEG-lipid (DSPE-PEG-amine) to an azide-terminated PEG-lipid (DSPE-PEG-Azide) using an NHS-ester functionalized azide linker.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-amine)

  • NHS-Azide (e.g., Azido-PEG4-NHS ester)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Dialysis membrane (MWCO 1-2 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve DSPE-PEG-amine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • NHS-Azide Addition: Dissolve NHS-Azide (1.5 equivalents) in anhydrous DCM and add it dropwise to the DSPE-PEG-amine solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting DSPE-PEG-Azide conjugate by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilization: Lyophilize the purified product to obtain a white, fluffy powder.

  • Characterization: Confirm the successful synthesis of DSPE-PEG-Azide using techniques such as 1H NMR spectroscopy (disappearance of the amine proton signal and appearance of characteristic azide signals) and MALDI-TOF mass spectrometry.

Protocol 2: Preparation of Azide-Functionalized Liposomes

This protocol details the preparation of liposomes incorporating the synthesized DSPE-PEG-Azide using the thin-film hydration method followed by extrusion.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • DSPE-PEG-Azide (synthesized in Protocol 1)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid (e.g., DPPC), cholesterol, and DSPE-PEG-Azide in chloroform in a round-bottom flask. A common molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG-Azide).

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the primary lipid to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (containing the drug to be encapsulated, if applicable) by rotating the flask at a temperature above the lipid's phase transition temperature. This will form a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Downsize the MLVs to form small unilamellar vesicles (SUVs) by extruding the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification:

    • Remove any unencapsulated drug or non-incorporated lipids by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the azide-functionalized liposomes using Dynamic Light Scattering (DLS).

    • Quantify the number of accessible azide groups on the liposome surface using a suitable assay, such as a fluorescence-based method with a clickable dye.

Protocol 3: Conjugation of an Alkyne-Modified Targeting Ligand via Click Chemistry

This protocol describes the conjugation of an alkyne-functionalized targeting ligand (e.g., peptide, antibody fragment, or small molecule) to the azide-functionalized liposomes. Both copper-catalyzed (CuAAC) and copper-free (SPAAC) methods are outlined.

Materials for CuAAC:

  • Azide-functionalized liposomes (from Protocol 2)

  • Alkyne-functionalized targeting ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathophenanthroline disulfonate (a water-soluble Cu(I) chelator)

  • Reaction buffer (e.g., PBS, pH 7.4)

Materials for SPAAC:

  • Azide-functionalized liposomes (from Protocol 2)

  • Strain-promoted alkyne-functionalized targeting ligand (e.g., containing DBCO or BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure (CuAAC):

  • Prepare Reagents: Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in deionized water.

  • Reaction Mixture: In a microcentrifuge tube, mix the azide-functionalized liposomes with the alkyne-functionalized targeting ligand in the reaction buffer. The molar ratio of azide to alkyne can be optimized but is typically in the range of 1:1 to 1:5.

  • Initiate Reaction: Add THPTA, CuSO4, and freshly prepared sodium ascorbate to the reaction mixture in that order. Final concentrations are typically in the low millimolar range.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purification: Remove unreacted ligand and copper catalyst by size exclusion chromatography or dialysis.

Procedure (SPAAC):

  • Reaction Mixture: In a microcentrifuge tube, mix the azide-functionalized liposomes with the strain-promoted alkyne-functionalized targeting ligand in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle shaking.

  • Purification: Purify the targeted liposomes from unreacted ligand by size exclusion chromatography or dialysis.

Characterization of Targeted Liposomes:

  • Confirm the successful conjugation of the targeting ligand using techniques such as SDS-PAGE (for protein/peptide ligands), HPLC, or by measuring a change in the zeta potential.

  • Assess the binding affinity of the targeted liposomes to their corresponding receptor using in vitro cell-based assays.

Protocol 4: Determination of Drug Encapsulation Efficiency and Loading Capacity

This protocol describes how to quantify the amount of drug encapsulated within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Size exclusion chromatography column (e.g., Sephadex G-50) or ultracentrifugation equipment

  • Spectrophotometer (UV-Vis or fluorescence) or High-Performance Liquid Chromatography (HPLC) system

  • Liposome lysis buffer (e.g., 1% Triton X-100 in PBS)

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposomes using size exclusion chromatography or ultracentrifugation.

    • Collect the fraction containing the liposomes.

  • Quantification of Total Drug:

    • Take a known volume of the original (unpurified) drug-loaded liposome suspension.

    • Lyse the liposomes by adding the lysis buffer to release the encapsulated drug.

    • Quantify the total drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Quantification of Encapsulated Drug:

    • Take a known volume of the purified liposome fraction from step 1.

    • Lyse the liposomes and quantify the drug concentration as in step 2. This represents the encapsulated drug.

  • Calculations:

    • Encapsulation Efficiency (EE%) = (Amount of encapsulated drug / Total amount of drug) x 100

    • Drug Loading Capacity (LC%) = (Amount of encapsulated drug / Total weight of lipids) x 100

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Azido-PEG-Lipid cluster_1 Liposome Formulation cluster_2 Targeting Ligand Conjugation A1 DSPE-PEG-amine A3 Reaction in Organic Solvent A1->A3 A2 NHS-Azide A2->A3 A4 Purification (Dialysis) A3->A4 A5 DSPE-PEG-Azide A4->A5 B1 Lipids + DSPE-PEG-Azide A5->B1 B2 Thin Film Hydration B1->B2 B3 Extrusion B2->B3 B4 Azide-Functionalized Liposomes B3->B4 C2 Click Chemistry (CuAAC or SPAAC) B4->C2 C1 Alkyne-Targeting Ligand C1->C2 C3 Purification C2->C3 C4 Targeted Liposomes C3->C4

Caption: Experimental workflow for preparing targeted liposomes.

Receptor-Mediated Endocytosis Signaling Pathway

G cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm Liposome Targeted Liposome Binding Ligand-Receptor Binding Liposome->Binding Targeting Ligand Receptor Cell Surface Receptor Receptor->Binding Pit Clathrin-Coated Pit Formation Binding->Pit Vesicle Clathrin-Coated Vesicle Pit->Vesicle Invagination & Scission Uncoating Uncoating Vesicle->Uncoating Endosome Early Endosome Uncoating->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Acidification & Degradation

Caption: Clathrin-mediated endocytosis pathway for targeted liposomes.

References

synthesis of PROTACs using Azido-PEG23-amine as a linker

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Synthesis of PROTACs Using Azido-PEG23-amine as a Linker

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific target proteins from the cell by co-opting the body's own ubiquitin-proteasome system.[1][2][3] A PROTAC molecule is composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[4][5] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the efficient removal of proteins, offering a powerful therapeutic strategy, particularly for targets previously considered "undruggable."

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance water solubility and provide flexible, controlled spacing between the two ligands. This compound is a bifunctional, long-chain PEG linker that offers distinct advantages for modular PROTAC synthesis. It features a terminal primary amine for standard amide bond formation and a terminal azide group for highly efficient and bio-orthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual functionality allows for a convergent and flexible synthetic strategy, enabling the rapid assembly of PROTAC libraries for optimization.

This document provides detailed protocols for the synthesis of a PROTAC using this compound, outlines methods for its characterization, and presents representative data in a structured format.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation initiates a cascade of events leading to the selective degradation of the target protein. The PROTAC molecule itself is not degraded and can subsequently act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 Ternary->E3 PROTAC Released (Catalytic Cycle) PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) E2 E2-Ub E2->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

General Synthesis Strategy

The synthesis of a PROTAC using the this compound linker is a modular process. The strategy involves the sequential coupling of the POI ligand (warhead) and the E3 ligase ligand to the bifunctional linker. Given the linker's amine and azide termini, the synthesis can proceed via two primary routes, offering flexibility based on the functional groups available on the warhead and E3 ligase ligands. The most common approach involves an initial amide coupling reaction followed by a final click chemistry step, which is known for its high yield and functional group tolerance.

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Warhead POI Ligand (with -COOH) Intermediate Warhead-PEG₂₃-N₃ Warhead->Intermediate Amide Coupling (e.g., HATU, DIPEA) Linker H₂N-PEG₂₃-N₃ (this compound) Linker->Intermediate E3_Ligand E3 Ligase Ligand (with Alkyne) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC CuAAC Click Chemistry (CuSO₄, NaAsc)

Caption: A convergent synthesis workflow for PROTAC assembly.

Experimental Protocols

The following protocols describe a representative synthesis of a PROTAC where a carboxylic acid-functionalized POI ligand is first coupled to the amine group of this compound, followed by a CuAAC reaction with an alkyne-modified E3 ligase ligand.

Protocol 1: Amide Coupling of POI Ligand to this compound

This procedure details the formation of an amide bond between a POI ligand containing a carboxylic acid and the primary amine of the linker.

Reagents and Materials:

  • POI Ligand-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the this compound solution to the activated POI ligand mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Warhead-PEG23-Azide) by flash column chromatography to obtain the desired intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to conjugate the azide-functionalized intermediate with an alkyne-bearing E3 ligase ligand.

Reagents and Materials:

  • Warhead-PEG23-Azide intermediate (1.0 eq)

  • E3 Ligase Ligand-Alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system (e.g., DMF/H₂O or t-BuOH/H₂O, 4:1)

Procedure:

  • Dissolve the Warhead-PEG23-Azide intermediate (1.0 eq) and the E3 Ligase Ligand-Alkyne (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Degas the main reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the triazole-linked product.

  • Once complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: PROTAC Characterization

The identity and purity of the final PROTAC must be confirmed.

Methodology:

  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) or LC-MS to confirm the molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the PROTAC and ensure the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC): Use analytical HPLC to determine the final purity of the compound, which should typically be >95% for biological assays.

Data Presentation

The following tables provide an example of how to summarize the quantitative data from the synthesis and characterization of a hypothetical PROTAC.

Table 1: Representative Synthesis Reaction Data

Step Reaction Type Key Reagents Solvent Time (h) Yield (%)
1 Amide Coupling HATU, DIPEA DMF 16 65-80%

| 2 | CuAAC Click | CuSO₄, NaAsc | DMF/H₂O | 18 | 70-90% |

Table 2: Representative Characterization and Purity Data

Compound Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺ Purity (HPLC)
Intermediate C₇₀H₁₁₀N₆O₂₅ 1455.76 1455.78 >95%

| Final PROTAC | C₉₀H₁₂₅N₉O₂₇ | 1825.88 | 1825.90 | >98% |

Table 3: Representative Biological Activity Data

PROTAC Target Protein Binding (K_d, nM) E3 Ligase Binding (K_d, nM) Ternary Complex Cooperativity (α) Degradation Potency (DC₅₀, nM)

| PROTAC-01 | 50 | 150 | 5.2 | 25 |

K_d (dissociation constant) is determined by methods like fluorescence polarization or isothermal titration calorimetry. DC₅₀ (half-maximal degradation concentration) is determined by Western Blot or targeted proteomics.

Optimization and Linkerology

The length, composition, and attachment points of the linker are crucial for PROTAC activity. The this compound linker provides a significant length, which can be advantageous for spanning the distance between certain POI and E3 ligase pairs. However, optimization is often an empirical process. "Linkerology" involves synthesizing a library of PROTACs with varied linkers to find the optimal construct for efficient ternary complex formation.

Linkerology cluster_optimization PROTAC Optimization Logic Start Initial PROTAC Design (Warhead, E3 Ligand, Linker) Synthesize Synthesize PROTAC Library (Vary Linker Length/Composition) Start->Synthesize Assay Biological Assays (Binding, Degradation, Permeability) Synthesize->Assay Analyze Analyze Data (DC₅₀, K_d, SAR) Assay->Analyze Optimal Optimal PROTAC Candidate Analyze->Optimal Potent & Permeable Suboptimal Suboptimal Activity Analyze->Suboptimal Poor Activity or Properties Suboptimal->Start Redesign Linker/Attachment

References

Developing Next-Generation Antibody-Drug Conjugates with Azido-PEG23-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Azido-PEG23-amine in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker, featuring a terminal azide group and an amine group connected by a 23-unit polyethylene glycol (PEG) chain, offers a versatile platform for creating stable and effective ADCs. The hydrophilic PEG spacer is designed to enhance the solubility, stability, and pharmacokinetic properties of the resulting ADC, while the reactive termini allow for a two-step conjugation strategy.[1][2][3]

Introduction to this compound in ADC Development

Antibody-drug conjugates are a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the overall efficacy, safety, and stability of the ADC.[4][5]

This compound serves as a hydrophilic linker that can improve the drug-to-antibody ratio (DAR) by mitigating the aggregation often caused by hydrophobic payloads. The amine group can be readily conjugated to the antibody, while the azide group provides a bioorthogonal handle for the attachment of an alkyne-modified cytotoxic drug via "click chemistry." This highly efficient and specific reaction allows for precise control over the conjugation process, leading to more homogeneous ADC preparations.

Key Applications and Advantages

The use of this compound in ADC development offers several key advantages:

  • Enhanced Hydrophilicity and Solubility : The long-chain PEG spacer increases the water solubility of the ADC, which can be beneficial when working with hydrophobic payloads. This can lead to improved formulation and reduced aggregation.

  • Improved Pharmacokinetics : PEGylation is a well-established strategy to extend the in vivo circulation half-life of biologics by increasing their hydrodynamic radius and reducing renal clearance.

  • Reduced Immunogenicity : The PEG chain can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the immune system.

  • Controlled Conjugation : The two-step conjugation approach allows for the modification of the antibody with the linker first, followed by the attachment of the drug. This can provide better control over the final DAR and lead to a more homogeneous product.

Experimental Protocols

The following section provides detailed protocols for the key steps in developing an ADC using this compound.

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the amine group of this compound to carboxylic acid groups on the antibody, typically aspartic and glutamic acid residues, using a carbodiimide crosslinker like EDC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation : Buffer exchange the antibody into the Reaction Buffer. Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Antibody Carboxylic Acids :

    • Add a 50-fold molar excess of EDC to the antibody solution.

    • Add a 50-fold molar excess of NHS to the antibody solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction :

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Add a 20-fold molar excess of the this compound solution to the activated antibody.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching : Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification : Purify the azido-modified antibody using SEC to remove excess linker and other reagents. The column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization : Characterize the azido-modified antibody to determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry.

Workflow for Antibody Modification

G cluster_prep Antibody Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (MES Buffer, pH 6.0) mAb->buffer_exchange add_edc_nhs Add EDC and NHS buffer_exchange->add_edc_nhs add_linker Add Linker add_edc_nhs->add_linker linker This compound linker->add_linker quench Quench Reaction (Tris-HCl) add_linker->quench purify Purification (SEC) quench->purify characterize Characterization (Mass Spec) purify->characterize G cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization azido_mab Azido-Modified Antibody mix Mix Antibody and Drug azido_mab->mix alkyne_drug Alkyne-Modified Drug alkyne_drug->mix catalyst Add Cu(II)SO4/THPTA and Sodium Ascorbate mix->catalyst purify Purification (SEC/HIC) catalyst->purify characterize Characterization (DAR, Purity, Identity) purify->characterize G cluster_binding Binding & Internalization cluster_release Payload Release cluster_action Mechanism of Action ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Payload Free Cytotoxic Payload Lysosome->Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target CellCycleArrest Cell Cycle Arrest Target->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols for Hydrogel Creation using Azido-PEG23-amine in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized as scaffolding materials in tissue engineering and 3D cell culture due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2][3] Azido-PEG23-amine is a heterobifunctional PEG linker that offers a versatile platform for hydrogel fabrication. The terminal azide (-N3) group allows for covalent crosslinking via "click chemistry," a highly efficient and bio-orthogonal reaction, while the amine (-NH2) group can be used for the conjugation of bioactive molecules, such as cell adhesion peptides (e.g., RGD) or growth factors, to elicit specific cellular responses.[2]

This document provides detailed protocols for the synthesis and characterization of hydrogels using this compound, along with methods for cell encapsulation.

Hydrogel Synthesis via Copper-Free "Click Chemistry"

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a form of "click chemistry" that does not require a cytotoxic copper catalyst, making it ideal for cytocompatible hydrogel formation and cell encapsulation.[4] This protocol describes the crosslinking of this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized crosslinker.

Experimental Protocol: Hydrogel Formation
  • Reagent Preparation:

    • Dissolve this compound in a sterile, aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration (e.g., 5-20% w/v).

    • Dissolve an equimolar amount of a multi-armed PEG-DBCO crosslinker (e.g., 4-arm PEG-DBCO) in a separate solution of the same buffer.

    • If incorporating bioactive peptides (e.g., RGD), they can be conjugated to the amine group of this compound prior to crosslinking or added to the precursor solution if they contain a compatible reactive group.

  • Hydrogel Formation:

    • In a sterile environment, mix the this compound solution and the PEG-DBCO solution in a 1:1 stoichiometric ratio of azide to DBCO groups.

    • Gently pipette to mix. Gelation will begin rapidly at room temperature or 37°C. Gelation time can be tuned by altering the concentration of the precursors.

  • Washing and Equilibration:

    • After complete gelation, wash the hydrogel extensively with sterile buffer to remove any unreacted components.

    • Allow the hydrogel to equilibrate in cell culture medium for 24 hours before cell seeding or encapsulation.

Characterization of Hydrogel Properties

The physical and mechanical properties of the hydrogel are critical for its application in tissue engineering. Key parameters to characterize include the swelling ratio and the viscoelastic properties.

Experimental Protocol: Swelling Ratio Measurement
  • Prepare a hydrogel disc of known initial weight (Wi).

  • Immerse the hydrogel in PBS at 37°C.

  • At various time points, remove the hydrogel, gently blot to remove excess surface water, and record the weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • The swelling ratio (Q) is calculated as: Q = (Ws - Wi) / Wi.

Experimental Protocol: Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

  • Use a rheometer with a parallel-plate geometry.

  • Place a freshly prepared hydrogel sample between the plates.

  • Perform a time sweep at a constant frequency and strain to monitor the gelation process and determine the gel point (where G' > G'').

  • Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the equilibrium storage modulus, which is indicative of the hydrogel's stiffness.

Quantitative Data Summary

The mechanical properties of PEG hydrogels can be tuned by altering the molecular weight and concentration of the PEG precursors, as well as the crosslinking chemistry. The following tables summarize typical mechanical properties reported for various PEG hydrogel formulations.

Table 1: Swelling and Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels

PEGDA Molecular Weight (Da)PEGDA Concentration (% w/v)Swelling RatioCompressive Modulus (HA0, MPa)Tensile Modulus (Eten, MPa)Reference
5081010.50.010.02
34001031.50.020.04
600010-0.010.03
1000010-0.010.02
34002010.20.280.45
60002013.80.160.25
100002017.50.100.15
3400403.82.463.50

Table 2: Rheological Properties of Various Hydrogel Systems

Hydrogel SystemConcentrationStorage Modulus (G')Gelation TimeReference
Agarose1%~1-10 kPaTemperature-dependent
Collagen2 mg/mL~10-100 Pa~30-60 min
Fibrin10 mg/mL~100-500 Pa~5-20 min
Matrigel™8-10 mg/mL~20-100 Pa~30 min at 37°C

Cell Encapsulation Protocol

For 3D cell culture applications, cells can be encapsulated within the hydrogel during the polymerization process.

  • Cell Preparation:

    • Harvest and count cells to be encapsulated.

    • Resuspend the cell pellet in the this compound precursor solution at the desired cell density (e.g., 1-10 million cells/mL).

  • Encapsulation:

    • Add the PEG-DBCO crosslinker solution to the cell-containing precursor solution.

    • Gently mix to ensure homogeneous cell distribution.

    • Quickly cast the hydrogel into the desired shape (e.g., in a multi-well plate or a microfluidic device).

    • Allow the hydrogel to fully crosslink in a cell culture incubator (37°C, 5% CO2).

  • Cell Culture:

    • After gelation, add cell culture medium to the hydrogels.

    • Culture the cell-laden hydrogels under standard conditions, changing the medium regularly.

Visualizations

Workflow and Chemistry

G cluster_prep Reagent Preparation cluster_hydrogel Hydrogel Formation cluster_application Downstream Applications A This compound Solution D Mix Precursors A->D B Multi-arm PEG-DBCO Solution B->D C Cell Suspension (Optional) C->D E Gelation (Crosslinking) D->E F Characterization (Rheology, Swelling) E->F G 3D Cell Culture E->G

Figure 1. Experimental workflow for hydrogel synthesis and application.

G struct1 Azido-PEG-Amine struct3 Crosslinked Hydrogel Network struct1->struct3 Strain-Promoted Azide-Alkyne Cycloaddition struct2 DBCO-PEG-Crosslinker struct2->struct3

Figure 2. SPAAC crosslinking of Azido-PEG-Amine with a DBCO-crosslinker.
Cell-Matrix Interaction Signaling

G cluster_ecm Hydrogel ECM cluster_cell Cell ECM RGD Peptide (Conjugated to Hydrogel) Integrin Integrin Receptor ECM->Integrin binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK activation Actin Actin Cytoskeleton FAK->Actin signaling to Nucleus Nucleus (Gene Expression) Actin->Nucleus mechanotransduction

Figure 3. Cell adhesion-mediated signaling in a functionalized hydrogel.

References

Troubleshooting & Optimization

Technical Support Center: Improving Azido-PEG23-amine Conjugation Yields

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG23-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound and what reactions are they used for?

A1: this compound is a bifunctional linker with two primary reactive groups[1][2]:

  • An azide group (-N₃) which is used in "click chemistry" reactions. The most common of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule[1][3]. It can also be used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN[4].

  • A primary amine group (-NH₂) that can react with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters to form a stable amide bond, or with carboxylic acids.

Q2: My conjugation yield is low. What are the most common general causes?

A2: Low conjugation yield can stem from several factors. The most common issues include:

  • Suboptimal pH: The ideal pH is crucial and varies depending on whether you are using the amine or the azide functionality.

  • Reagent Purity and Stability: Impure or degraded reagents can significantly hinder the reaction. NHS esters, for example, are moisture-sensitive and can hydrolyze.

  • Presence of Competing Reagents: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with NHS esters.

  • Steric Hindrance: The reactive groups on large biomolecules might be inaccessible, preventing efficient conjugation.

  • Oxidation of Catalyst (for CuAAC): The Cu(I) catalyst required for CuAAC is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.

Troubleshooting Guide: Amine-Targeted Conjugations (e.g., with NHS Esters)

Issue 1: Low yield when reacting the amine of this compound with an NHS ester.

  • Possible Cause 1: Incorrect pH.

    • Solution: The reaction of an NHS ester with a primary amine is most efficient at a pH of 7.2-8.5. At a lower pH, the amine is protonated and less nucleophilic. At a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing your yield. It is recommended to start with a pH of 7.2-7.5 to balance amine reactivity and NHS ester stability.

  • Possible Cause 2: Hydrolysis of the NHS ester.

    • Solution: NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the NHS ester reagent immediately before use and do not prepare stock solutions for long-term storage. If possible, increase the concentration of your protein or target molecule, as the competing hydrolysis reaction is more likely to occur at low target concentrations.

  • Possible Cause 3: Use of interfering buffers.

    • Solution: Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the desired reaction. Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES.

Quantitative Data Summary: pH and NHS Ester Reactions
Reaction TypeCommon pH RangeOptimal/Starting pHKey Considerations
NHS Ester Coupling7.0 - 9.07.2 - 7.5Balances amine reactivity with NHS ester hydrolysis. Avoid amine-containing buffers.
N-terminal Selective NHS Ester Coupling< 7.0~6.3Exploits the pKa difference between N-terminal and lysine amines.

Troubleshooting Guide: Azide-Targeted Conjugations (Click Chemistry)

Issue 2: Low yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Possible Cause 1: Oxidation of the Cu(I) catalyst.

    • Solution: The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state. This state is unstable in the presence of oxygen. It is crucial to use a freshly prepared solution of a reducing agent, like sodium ascorbate, to reduce the Cu(II) (from a source like CuSO₄) to Cu(I) and to scavenge oxygen. Additionally, deoxygenating buffers by sparging with an inert gas (argon or nitrogen) can improve reproducibility.

  • Possible Cause 2: Issues with the copper-chelating ligand.

    • Solution: A ligand is essential for stabilizing the Cu(I) ion and accelerating the reaction. For aqueous solutions, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a preferred water-soluble ligand. Ensure the ligand-to-copper ratio is optimized; a 5:1 ratio of ligand to copper is often effective.

  • Possible Cause 3: Incorrect pH or buffer.

    • Solution: CuAAC reactions are robust over a wide pH range (4-12), but for bioconjugation, a pH of 7-9 is commonly used to protect sensitive biomolecules. Buffers like phosphate, carbonate, or HEPES in the pH 6.5–8.0 range are generally compatible. Avoid Tris buffer as it can be an inhibitory ligand for copper.

Quantitative Data Summary: Recommended CuAAC Reaction Conditions
ParameterRecommended Range/ConditionRationale
Copper (CuSO₄) Concentration 50 - 100 µMA transition point for efficient reaction; balances catalytic activity and potential toxicity.
Reducing Agent (Sodium Ascorbate) 3-10 fold molar excess over Cu(II)Ensures sufficient generation and maintenance of the active Cu(I) catalyst.
Ligand (THPTA) to Copper Ratio At least 5:1Stabilizes the Cu(I) catalyst and improves reaction rate.
pH Range 6.5 - 8.0Optimal for most bioconjugation reactions, ensuring biomolecule stability.
Temperature Room Temperature (or 4°C for sensitive molecules)Generally efficient at room temperature. Lower temperatures can be used to protect sensitive biomolecules.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to this compound
  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-7.5.

  • Dissolve Reactants: Dissolve your NHS-ester functionalized molecule in an appropriate water-miscible organic solvent like DMSO or DMF. Dissolve the this compound in the reaction buffer.

  • Reaction Setup: Add the dissolved NHS ester to the this compound solution. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. A 10- to 20-fold molar excess of the NHS ester over the amine is a common starting point.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted reagents.

Protocol 2: General Procedure for CuAAC "Click Chemistry" Reaction
  • Prepare Stock Solutions:

    • This compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Alkyne-containing molecule in DMSO.

    • Copper(II) sulfate (CuSO₄) in water.

    • Sodium ascorbate in water (must be prepared fresh).

    • Copper-chelating ligand (e.g., THPTA) in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA ligand (e.g., at a 1:5 molar ratio). Let it stand for a few minutes.

  • Add Catalyst: Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration is typically 1-5 mM.

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight for sensitive molecules.

  • Purification: Purify the product to remove the copper catalyst and excess reagents. Size-exclusion chromatography (SEC) is often effective for removing low molecular weight by-products. Ion-exchange chromatography can also be used, as the PEG chain can alter the surface charge of the molecule.

Visualizations

experimental_workflow_nhs Workflow for NHS Ester Conjugation prep Prepare Amine-Free Buffer (pH 7.2-7.5) dissolve Dissolve NHS Ester (in DMSO) & Amine-PEG (in buffer) prep->dissolve react Mix Reactants (10-20x molar excess of NHS) dissolve->react incubate Incubate (RT for 30-60 min) react->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify Conjugate (SEC or IEX) quench->purify analyze Analyze Product purify->analyze

Caption: Workflow for NHS Ester Conjugation.

experimental_workflow_cuaac Workflow for CuAAC Conjugation sub Mix Azide & Alkyne Substrates in Buffer add_cat Add Catalyst Premix to Substrates sub->add_cat cat_premix Premix CuSO4 & THPTA (1:5 ratio) cat_premix->add_cat initiate Initiate with Fresh Sodium Ascorbate add_cat->initiate incubate Incubate (RT for 1-4 hours) initiate->incubate purify Purify Conjugate (SEC or IEX) incubate->purify analyze Analyze Product purify->analyze

Caption: Workflow for CuAAC Conjugation.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Conjugation Yield check_reagents Check Reagent Purity & Freshness start->check_reagents check_buffer Verify Buffer pH & Composition start->check_buffer check_conditions Review Reaction Conditions start->check_conditions amine_path Amine Reaction? check_buffer->amine_path azide_path Azide (CuAAC)? check_conditions->azide_path ph_amine Is pH 7.2-8.5? amine_path->ph_amine Yes amine_path->azide_path No buffer_amine Is buffer amine-free? ph_amine->buffer_amine deoxygenate Deoxygenate Buffers? azide_path->deoxygenate Yes fresh_ascorbate Fresh Sodium Ascorbate? deoxygenate->fresh_ascorbate ligand Correct Ligand:Copper Ratio (>=5:1)? fresh_ascorbate->ligand

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Troubleshooting Aggregation of Protein-PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the aggregation of protein-polyethylene glycol (PEG) conjugates. The information is presented in a question-and-answer format to directly address specific problems encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My protein-PEG conjugate is aggregating during the conjugation reaction. What are the potential causes and how can I fix this?

A1: Aggregation during the conjugation reaction is a common issue that can arise from several factors related to the protein's stability and the reaction conditions.[1]

Potential Causes:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your reaction buffer may be destabilizing the protein.[1] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[2]

  • High Protein Concentration: Increased proximity of protein molecules can promote self-association and aggregation.[1][2]

  • Elevated Temperature: Higher temperatures can induce protein unfolding, exposing hydrophobic regions that can lead to aggregation.

  • Physical Stress: Agitation or shear stress from mixing can denature proteins.

  • Chemical Modification: The process of PEGylation itself can alter the surface properties of the protein, potentially exposing hydrophobic patches that drive aggregation.

  • Reactive Residues: Unwanted side reactions, particularly with free cysteine residues, can cause intermolecular crosslinking.

Troubleshooting Steps:

  • Optimize Reaction Buffer:

    • Adjust the pH of the buffer to be at least one unit away from the protein's pI.

    • Screen different buffer systems and ionic strengths to find conditions that maximize protein stability.

  • Lower Protein and Reagent Concentrations:

    • Perform the reaction at a lower protein concentration.

    • Reduce the molar excess of the PEG reagent. It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and empirically determine the optimal ratio.

    • Add the PEG reagent solution dropwise to the protein solution while gently stirring to avoid localized high concentrations.

  • Control Temperature:

    • Perform the conjugation reaction at a lower temperature, for example, at 4°C instead of room temperature.

  • Minimize Physical Stress:

    • Use gentle mixing methods instead of vigorous agitation or vortexing.

  • Add Stabilizing Excipients:

    • Consider adding stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or non-denaturing detergents to the reaction buffer.

  • Block Reactive Cysteine Residues:

    • If unintended disulfide bond formation is suspected, consider adding a reducing agent like DTT or TCEP to the buffer (if compatible with your conjugation chemistry).

Q2: I'm observing soluble aggregates after purification of my PEGylated protein. Why is this happening and what can I do?

A2: The formation of soluble aggregates is a known phenomenon with PEGylated proteins. While PEGylation often increases solubility, the PEG chains can also mediate aggregation under certain conditions.

Potential Causes:

  • Steric Hindrance and Intermolecular Interactions: While PEG provides steric hindrance that can slow aggregation, the PEG chains themselves can interact, leading to the formation of soluble aggregates.

  • Suboptimal Purification Conditions: The buffer used during purification might not be optimal for the stability of the final conjugate.

  • Instability of the Conjugate: The PEGylated protein may be inherently less stable than the unconjugated protein under the storage or analysis conditions.

Troubleshooting Steps:

  • Optimize Purification Buffer:

    • Screen for a suitable purification buffer with varying pH, ionic strength, and the inclusion of stabilizing excipients.

  • Modify Purification Method:

    • Perform purification at a lower temperature to enhance stability.

    • Consider using a gentler purification method to minimize stress on the conjugate.

  • Characterize the Aggregates:

    • Use techniques like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to determine the size and extent of aggregation.

  • Evaluate PEG Chain Length:

    • The length of the PEG chain can influence aggregation. In a case study with GCSF, a 20 kDa PEG moiety was effective at preventing precipitation by forming soluble aggregates and slowing the overall aggregation rate. Experimenting with different PEG sizes may be beneficial.

Q3: Does the site of PEGylation on the protein matter for aggregation?

A3: Yes, the site of PEGylation can significantly impact the stability and aggregation propensity of the conjugate.

Key Considerations:

  • Proximity to Active or Binding Sites: PEGylating near an active site or a region involved in protein-protein interactions can sometimes lead to conformational changes and instability.

  • Surface Hydrophobicity: Attaching PEG to or near hydrophobic patches on the protein surface can effectively shield these regions and prevent aggregation.

  • Conformational Stability: PEGylation can either increase or decrease the conformational stability of a protein depending on the attachment site. Enhancing conformational stability is generally linked to reduced aggregation.

  • N-terminal vs. Thiol PEGylation: For some proteins, like GCSF, N-terminal PEGylation has been shown to be more effective at preventing aggregation than PEGylation at a cysteine residue.

Strategy:

  • If you have the flexibility, consider site-specific PEGylation strategies to attach PEG to regions of the protein that are less critical for its structure and function, or to areas that are known to be involved in aggregation.

Data on PEGylation and Protein Stability

The following table summarizes findings from various studies on how PEGylation affects protein stability and aggregation.

Protein/SystemPEG SizePEGylation SiteEffect on Aggregation/StabilityReference
Granulocyte Colony-Stimulating Factor (GCSF)20 kDaN-terminusPrevented protein precipitation by forming soluble aggregates and slowed the rate of aggregation.
Granulocyte Colony-Stimulating Factor (GCSF)5 kDaN-terminusAvoided precipitation by forming soluble aggregates; stability was vastly improved compared to unconjugated GCSF.
SH3 DomainNot SpecifiedTri-PEGylated (N-terminus and two Lys residues)Increased conformational stability by -0.93 kcal/mol compared to the non-PEGylated counterpart.
Insulin10-200 ethylene oxide unitsLysB29 ε-amino groupReduced solvent-accessible surface area and excluded water from the protein surface, enhancing stability.
ChymotrypsinogenNot SpecifiedNot SpecifiedProtected from benzyl alcohol-induced aggregation but did not enhance thermal stability.

Experimental Protocols

Protocol: Analysis of Protein-PEG Conjugate Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This protocol outlines the general steps for analyzing the aggregation state of a protein-PEG conjugate using SEC-MALS.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Size-Exclusion Chromatography (SEC) column appropriate for the size range of the protein and its potential aggregates.

  • Multi-Angle Light Scattering (MALS) detector.

  • Refractive Index (RI) detector.

  • UV detector.

2. Mobile Phase Preparation:

  • Prepare a mobile phase that is optimal for the stability of your protein-PEG conjugate. A common starting point is a phosphate-buffered saline (PBS) solution.

  • Filter the mobile phase through a 0.1 µm or 0.22 µm filter and degas it thoroughly.

3. System Equilibration:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until stable baselines are achieved for all detectors (UV, MALS, and RI).

4. Sample Preparation:

  • Prepare your protein-PEG conjugate sample in the mobile phase.

  • Filter the sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove any large, insoluble aggregates before injection.

5. Injection and Data Acquisition:

  • Inject an appropriate volume of the filtered sample onto the equilibrated SEC column.

  • Collect data from the UV, MALS, and RI detectors as the sample elutes.

6. Data Analysis:

  • Use the appropriate software to analyze the data from the MALS and RI detectors to determine the molar mass of the species eluting from the column.

  • The UV chromatogram will show the protein-containing species.

  • Combine the data to quantify the percentage of monomer, dimer, and higher-order aggregates in your sample.

Visual Guides

Below are diagrams illustrating key concepts and workflows for troubleshooting protein-PEG conjugate aggregation.

G Troubleshooting Workflow for Aggregation During Conjugation start Aggregation Observed During Conjugation Reaction check_buffer Check Buffer Conditions (pH vs. pI, Ionic Strength) start->check_buffer check_conc Check Concentrations (Protein, PEG Reagent) start->check_conc check_temp Check Temperature start->check_temp check_mixing Check Mixing Method start->check_mixing optimize_buffer Optimize Buffer: - Adjust pH away from pI - Screen buffers/salts check_buffer->optimize_buffer optimize_conc Lower Concentrations: - Dilute protein - Reduce PEG:protein ratio check_conc->optimize_conc optimize_temp Lower Temperature (e.g., 4°C) check_temp->optimize_temp optimize_mixing Use Gentle Mixing check_mixing->optimize_mixing add_excipients Add Stabilizing Excipients (e.g., Sugars, Glycerol) optimize_buffer->add_excipients optimize_conc->add_excipients optimize_temp->add_excipients optimize_mixing->add_excipients result Reduced Aggregation add_excipients->result

Caption: Troubleshooting workflow for aggregation during conjugation.

G Factors Influencing Protein-PEG Conjugate Aggregation aggregation Protein-PEG Conjugate Aggregation protein_props Protein Properties - Intrinsic Stability - Surface Hydrophobicity - pI protein_props->aggregation peg_props PEG Properties - Chain Length - Architecture (Linear/Branched) peg_props->aggregation reaction_cond Reaction Conditions - pH - Temperature - Concentration - Buffer Composition reaction_cond->aggregation conjugation_chem Conjugation Chemistry - Site of Attachment - Linker Chemistry conjugation_chem->aggregation downstream Downstream Processing - Purification Method - Formulation - Storage Conditions downstream->aggregation

Caption: Key factors that influence protein-PEG conjugate aggregation.

References

how to avoid side reactions with Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG23-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule containing an azide (-N3) group and a primary amine (-NH2) group separated by a 23-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure allows for a two-step, orthogonal conjugation strategy. The azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[2][4] The primary amine can react with various electrophilic groups, such as carboxylic acids (in the presence of activators like EDC), activated esters (e.g., NHS esters), or aldehydes, to form stable amide or imine bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers. Common applications include protein PEGylation, antibody-drug conjugate (ADC) development, nanoparticle surface modification, and targeted drug delivery.

Q2: What are the most common side reactions to be aware of when using this compound?

The primary side reactions are associated with the reactivity of the amine and azide functional groups under specific conditions:

  • For the Amine Group:

    • Reaction with Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with activated carboxyl groups (e.g., NHS esters), leading to reduced conjugation efficiency.

    • Hydrolysis of Activated Esters: If you are reacting the amine with an NHS-ester functionalized molecule, the NHS ester is susceptible to hydrolysis, especially at higher pH values. This hydrolysis renders the ester inactive.

  • For the Azide Group:

    • Reduction of the Azide: The azide group can be reduced to an amine in the presence of certain reducing agents, such as dithiothreitol (DTT) or phosphines (e.g., TCEP under certain conditions). This is a critical consideration if your protocol involves the use of reducing agents, for instance, to cleave disulfide bonds in proteins.

    • Side Reactions in CuAAC: In copper-catalyzed click chemistry, the copper catalyst can sometimes promote side reactions, such as the oxidation of sensitive amino acid residues (e.g., histidine, arginine) in proteins. The presence of oxygen can also lead to the oxidation of Cu(I) to Cu(II), which is catalytically inactive.

Q3: How should I store this compound?

To ensure its stability, this compound should be stored at -20°C in a sealed, desiccated container. It is advisable to prepare solutions fresh for each use and avoid repeated freeze-thaw cycles. If you need to make stock solutions, it is recommended to aliquot them and store them at -20°C for up to one month or at -80°C for longer-term storage (up to six months). Before use, allow the product to equilibrate to room temperature before opening the vial to prevent condensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield (Amine Reaction) Use of amine-containing buffers (e.g., Tris, glycine).Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.0.
Hydrolysis of the NHS ester on the reaction partner.Prepare the activated ester solution immediately before use. Perform the reaction at a controlled pH (ideally 7.2-7.5) to balance reaction rate and hydrolysis.
Suboptimal molar ratio of reactants.Optimize the molar excess of the reagent you are conjugating to the this compound. A 10- to 20-fold molar excess of the activated ester is often a good starting point for protein conjugations.
Low Conjugation Yield (Azide "Click" Reaction) Inactive copper catalyst in CuAAC.Prepare the Cu(I) catalyst in situ by using a mixture of a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). Use a copper-stabilizing ligand like TBTA to improve catalyst stability and reaction efficiency.
Presence of reducing agents that degrade the azide.If your protocol requires a reducing agent, consider using one that is less reactive towards azides. Alternatively, perform the click chemistry step before introducing the reducing agent if the workflow allows.
Steric hindrance.The PEG chain can sometimes sterically hinder the reaction. Ensure adequate reaction time and consider optimizing the temperature if the reactants are stable.
Poor Solubility of Conjugate Aggregation of the final product.The PEG linker is designed to improve solubility, but aggregation can still occur with hydrophobic molecules. Ensure the final conjugate is in a suitable buffer and consider adding solubilizing excipients if necessary.
Unintended Side Reactions with Proteins Oxidation of amino acid residues during CuAAC.Use a copper-chelating ligand to protect the protein. Degas your buffers to minimize the presence of oxygen.
Non-specific binding.Purify the final conjugate using methods like size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (with available lysines) to an Alkyne-Modified Small Molecule

Step 1: Reaction of this compound with an NHS-activated Small Molecule

  • Reagent Preparation:

    • Equilibrate the this compound and the alkyne-NHS ester to room temperature before opening.

    • Prepare a 10 mM stock solution of the alkyne-NHS ester in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of this compound in an amine-free buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • In a microcentrifuge tube, mix the alkyne-NHS ester solution with the this compound solution at a 1:1.2 molar ratio (NHS ester:amine).

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Purify the resulting Alkyne-PEG23-Azide conjugate using reverse-phase HPLC or a suitable desalting column to remove unreacted starting materials.

Step 2: Click Chemistry Reaction of Alkyne-PEG23-Azide with a Protein

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4). If the protein buffer contains amines, perform a buffer exchange using dialysis or a desalting column.

  • Click Reaction (CuAAC):

    • To the protein solution, add the purified Alkyne-PEG23-Azide from Step 1 at a 10- to 20-fold molar excess relative to the protein.

    • Prepare a fresh catalyst solution containing:

      • Copper(II) sulfate (CuSO4)

      • A reducing agent (e.g., sodium ascorbate)

      • A copper-chelating ligand (e.g., TBTA)

    • Add the catalyst solution to the reaction mixture.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a chelating agent like EDTA.

    • Purify the final protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Azide Reaction (Click Chemistry) This compound This compound Reaction1 Amine-NHS Ester Coupling (pH 7.2-8.0) This compound->Reaction1 Alkyne-NHS_ester Alkyne-NHS_ester Alkyne-NHS_ester->Reaction1 Alkyne-PEG23-Azide Alkyne-PEG23-Azide Reaction1->Alkyne-PEG23-Azide Purification1 Purification (e.g., HPLC) Alkyne-PEG23-Azide->Purification1 Reaction2 CuAAC Click Reaction (CuSO4, Ascorbate) Purification1->Reaction2 Purified Alkyne-PEG23-Azide Protein Protein Protein->Reaction2 Final_Conjugate Protein-PEG23-Alkyne Reaction2->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2

Caption: A two-step conjugation workflow using this compound.

troubleshooting_workflow Start Low Conjugation Yield? Check_Reaction_Type Which reaction failed? Start->Check_Reaction_Type Amine_Reaction_Checks Check Buffer (Amine-free?) Check pH (7.2-8.0) Check Reagent Molar Ratio Check_Reaction_Type->Amine_Reaction_Checks Amine Reaction Azide_Reaction_Checks Check Catalyst (Freshly prepared?) Check for Reducing Agents Check Reagent Purity Check_Reaction_Type->Azide_Reaction_Checks Azide Reaction Optimize Optimize Reaction Conditions (Time, Temperature, Concentration) Amine_Reaction_Checks->Optimize Azide_Reaction_Checks->Optimize Success Successful Conjugation Optimize->Success

References

optimizing pH for the reaction of Azido-PEG23-amine with NHS esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bioconjugation. This guide provides detailed information for optimizing the reaction between Azido-PEG23-amine and N-hydroxysuccinimide (NHS) esters, focusing on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

The optimal pH for the reaction is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. The generally recommended optimal pH range is 8.3 to 8.5.[1][2][3][4] A broader working range of pH 7.2 to 9.0 is also effective, though reaction times may need to be adjusted.[5]

Q2: Why is the reaction pH so critical?

The reaction pH governs two competing processes:

  • Amine Reactivity : The primary amine on the PEG linker is the reactive species, acting as a nucleophile. For it to be reactive, it must be in its deprotonated form (-NH2). At a pH below its pKa (typically 9-11 for a primary amine on a PEG chain), the amine is predominantly in its protonated, non-reactive form (-NH3+), which significantly slows or prevents the reaction. As the pH increases, more of the amine is deprotonated and available to react.

  • NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction where water breaks down the ester, rendering it inactive. The rate of this competing hydrolysis reaction increases significantly at higher pH.

Therefore, the optimal pH maximizes amine reactivity while keeping the rate of NHS ester hydrolysis acceptably low.

Q3: What happens if the reaction pH is too low (e.g., pH < 7)?

If the pH is too low, the primary amine on the this compound will be protonated (-NH3+). This protonated form is not nucleophilic and will not efficiently react with the NHS ester, resulting in a very low or no conjugation yield. While the NHS ester is more stable at a lower pH, the lack of a reactive amine prevents the desired reaction from occurring.

Q4: What happens if the reaction pH is too high (e.g., pH > 9)?

At a pH above 9.0, the hydrolysis of the NHS ester becomes extremely rapid, which severely competes with the desired amine acylation. For example, the half-life of a typical NHS ester can drop from several hours at pH 7 to just a few minutes at pH 8.6. This rapid degradation of the NHS ester will lead to a significantly reduced yield of the final conjugate.

Q5: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester.

  • Recommended Buffers :

    • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)

    • 0.1 M Sodium Phosphate or Phosphate-Buffered Saline (PBS) (pH 7.2-8.0)

    • 50 mM Borate Buffer (pH 8.5)

    • HEPES Buffer (pH 7.2-8.5)

  • Buffers to Avoid :

    • Tris (e.g., TBS)

    • Glycine

    • Any buffer containing ammonium ions

Q6: My NHS ester is not soluble in the aqueous reaction buffer. What should I do?

Many NHS esters have poor water solubility. The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This stock solution is then added to your this compound solution in the appropriate aqueous buffer. Ensure the final concentration of the organic solvent in the reaction does not exceed 10% to avoid denaturing proteins or causing precipitation.

Data Summary

The efficiency of the conjugation is a balance between amine deprotonation and NHS ester stability. The tables below summarize the key quantitative relationships.

Table 1: Effect of pH on Reaction Parameters

pH Range Amine Reactivity (-NH₂) NHS Ester Stability Overall Efficiency Recommendation
< 7.0 Very Low (protonated) High (low hydrolysis) Very Low Not Recommended
7.2 - 8.0 Moderate Moderate Good Viable, may require longer reaction times
8.3 - 8.5 High Acceptable Optimal Highly Recommended

| > 9.0 | Very High | Very Low (rapid hydrolysis) | Low | Not Recommended |

Table 2: Half-life of NHS Ester Hydrolysis vs. pH

pH Temperature (°C) Half-life of NHS Ester
7.0 0 4 - 5 hours

| 8.6 | 4 | ~10 minutes |

Visual Guides

ReactionPathway cluster_main NHS Ester Conjugation Chemistry cluster_competing Competing Reaction Amine Azido-PEG-NH₂ (Deprotonated Amine) Conjugate Stable Amide Bond (Azido-PEG-NH-CO-R) Amine->Conjugate Desired Reaction (Nucleophilic Attack) pH_Optimum Optimal pH 8.3 - 8.5 NHS_Ester R-NHS Ester NHS_Ester->Conjugate Water H₂O (Water) Hydrolyzed Inactive Carboxylic Acid (R-COOH) Water->Hydrolyzed pH_High Accelerated at high pH (>9) NHS_Ester2 R-NHS Ester NHS_Ester2->Hydrolyzed Hydrolysis

Caption: Competing reaction pathways for NHS esters.

Workflow start Start prep_peg Prepare Azido-PEG-Amine in Amine-Free Buffer (e.g., 0.1M NaHCO₃, pH 8.3) start->prep_peg prep_nhs Equilibrate NHS Ester to RT & Dissolve in Anhydrous DMSO (Prepare Fresh) start->prep_nhs combine Add NHS Ester Solution to PEG-Amine Solution (5-20x Molar Excess) prep_peg->combine prep_nhs->combine react Incubate Reaction (1-2h at RT or 2-4h at 4°C) combine->react quench Quench Reaction (Optional) with 1M Tris or Glycine react->quench purify Purify Conjugate (Dialysis or Desalting Column) quench->purify end End purify->end

Caption: General experimental workflow for conjugation.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Possible CauseRecommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter. A pH that is too low results in an unreactive amine, while a pH that is too high accelerates hydrolysis.
Hydrolyzed NHS Ester NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.
Buffer Contains Competing Amines Ensure your buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your this compound solution into a recommended buffer like PBS or sodium bicarbonate using a desalting column or dialysis.
Insufficient Molar Excess The reaction with dilute solutions may require a greater molar excess of the NHS ester to drive the reaction forward and outcompete hydrolysis. Start with a 10- to 20-fold molar excess and optimize if necessary.
pH Drift During Reaction The hydrolysis of NHS esters releases N-hydroxysuccinimide, which can slightly acidify the reaction mixture over time, especially in large-scale reactions. If reproducibility is an issue, consider using a more concentrated buffer to maintain a stable pH.

Experimental Protocol: General Amine Labeling

This protocol provides a general procedure for conjugating an NHS ester to this compound.

1. Materials

  • This compound

  • NHS ester reagent

  • Reaction Buffer : Amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3.

  • Anhydrous Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer (Optional) : 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification equipment: Desalting column or dialysis cassette.

2. Procedure

  • Prepare Amine Solution : Dissolve the this compound in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Prepare NHS Ester Stock Solution :

    • Allow the vial of NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted NHS ester.

  • Perform Conjugation Reaction :

    • Add a 5- to 20-fold molar excess of the NHS ester stock solution to the amine solution while gently stirring or vortexing.

    • Ensure the final volume of organic solvent is less than 10% of the total reaction volume.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quench Reaction (Optional) : To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Purify the Conjugate : Remove excess, unreacted reagent and byproducts (like NHS) using a desalting column (for rapid purification) or dialysis against an appropriate buffer (e.g., PBS). Store the purified conjugate under conditions appropriate for the molecule.

References

Technical Support Center: Strategies for Removing Copper Catalyst After Click Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the complete removal of the copper catalyst after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is a critical step. Residual copper ions can exhibit toxicity in biological systems and interfere with downstream applications, compromising the purity and safety of the final product.[1][2] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the copper removal process.

Troubleshooting Guide

This guide addresses common problems encountered during the removal of copper catalysts from reaction mixtures.

Problem Potential Cause Recommended Solution
Persistent blue or green color in the organic layer after extraction. Incomplete removal of copper salts.- Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).[1][2]- Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase.[1]- For products stable in basic conditions, washing with aqueous ammonia can be effective.
Low product yield after purification. - Product precipitation along with copper salts.- Adsorption of the product onto the purification medium (e.g., silica gel, scavenger resin).- Optimize the pH during precipitation to selectively precipitate the copper salt.- Before using a scavenger resin, test a small sample to ensure the product is not retained.- During chromatography, choose a solvent system that ensures good solubility and elution of your product.
Product degradation during copper removal. - Harsh pH conditions during extraction or precipitation.- Oxidation of the product.- Use buffered solutions for extraction and precipitation to maintain a neutral pH.- Degas solutions and perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Emulsion formation during liquid-liquid extraction. The presence of surfactants or amphiphilic molecules in the reaction mixture.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Centrifuge the mixture to force phase separation.- Filter the mixture through a pad of Celite.
Product is water-soluble, making extraction difficult. The product has high polarity and is not extractable with common organic solvents.- Dialysis: For macromolecules, dialyze against a buffer containing EDTA.- Size Exclusion Chromatography (SEC): Separate the larger product from the smaller copper-EDTA complex.- Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to retain the product while washing away the copper salts.
Scavenger resin is not effectively removing copper. - Insufficient amount of resin.- Inappropriate resin for the specific copper species.- Product is blocking the active sites of the resin.- Increase the equivalents of the scavenger resin.- Select a resin with higher affinity for copper, such as those with thiourea or iminodiacetic acid functional groups.- Ensure the product is fully dissolved to prevent it from coating the resin surface.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is it crucial to remove residual copper from my click reaction?

A1: Residual copper can be toxic to cells, which is a major concern for biological applications and drug development. It can also interfere with downstream processes like fluorescence assays or subsequent catalytic reactions, and affect the stability and purity of your final product.

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods include:

  • Chelation and Extraction: Using chelating agents like EDTA to form a water-soluble complex with copper, which is then removed by liquid-liquid extraction.

  • Solid-Phase Scavenging: Employing solid-supported resins that selectively bind to copper, which are then removed by simple filtration.

  • Precipitation: Inducing the precipitation of insoluble copper salts (e.g., copper sulfide) that can be filtered off.

  • Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium chloride or ammonia.

  • Filtration through a Solid Support: Passing the reaction mixture through a plug of silica gel, alumina, or Celite.

  • Dialysis: Particularly useful for purifying biomolecules, where the product is retained within a membrane while smaller copper ions and complexes are removed.

Q3: How do I choose the best copper removal method for my application?

A3: The choice depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. For sensitive biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules, a wider range of techniques can be used.

Method-Specific Questions

Q4: When using EDTA for extraction, what is the optimal pH and concentration?

A4: A 0.5 M EDTA solution adjusted to pH 8 is commonly used. The slightly basic pH ensures that the EDTA is fully deprotonated and available to chelate the copper ions effectively.

Q5: My product seems to bind to the scavenger resin, leading to low yields. What can I do?

A5: This can happen if your product has functional groups that can also interact with the resin.

  • Select a more specific scavenger: Choose a resin with a functional group that has a very high affinity for copper, such as thiourea-based scavengers.

  • Optimize the solvent: Ensure your product is highly soluble in the solvent to minimize non-specific binding to the resin backbone.

  • Passivation: Pre-treating the resin with a blocking agent that does not interfere with copper binding might be possible in some cases.

Q6: Can I combine different copper removal methods?

A6: Yes, a combination of methods is often the most effective approach. For example, an initial aqueous wash with ammonium chloride to remove the bulk of the copper can be followed by treatment with a high-affinity scavenger resin to achieve very low residual copper levels.

Data Presentation: Comparison of Copper Removal Methods

Method Typical Removal Efficiency Advantages Disadvantages Best Suited For
Aqueous Wash (Ammonium Chloride/Ammonia) 80-95%Simple, inexpensive, and fast.May require multiple extractions; may not achieve ppm levels of copper.Initial bulk removal of copper from organic-soluble small molecules.
Chelation (EDTA) & Extraction >95%High efficiency; readily available reagents.Can be difficult to remove excess EDTA; emulsions can form.Organic-soluble products where low residual copper is required.
Chelating Resins (e.g., Chelex) >95%High efficiency and selectivity for copper; can be regenerated.Resins can be expensive; potential for non-specific binding of the product.Reactions requiring very low copper levels; suitable for a range of product types.
Silica/Alumina Filtration 70-90%Quick and easy for removing precipitated copper salts.May not achieve very low copper levels; potential for product adsorption.Crude purification and removal of bulk copper.
Precipitation (e.g., with Na₂S) >98%Very high removal efficiency; cost-effective for large scale.Potential for product co-precipitation; generation of H₂S gas if the solution is acidic.Large-scale reactions where the product is stable to the precipitation conditions.
Dialysis (with EDTA) Variable (depends on conditions)Gentle method ideal for biomolecules; also allows for buffer exchange.Can be time-consuming and may not achieve complete removal.Purification of water-soluble macromolecules like proteins and nucleic acids.

Experimental Protocols

Protocol 1: Copper Removal by Liquid-Liquid Extraction with EDTA

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

  • Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA, adjusted to pH 8.

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is colorless.

  • Washes: Wash the organic layer with deionized water and then with brine to remove residual EDTA and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal Using a Chelating Resin

This protocol is a general procedure for using a solid-supported copper scavenger.

  • Resin Selection: Choose a suitable chelating resin (e.g., based on iminodiacetic acid or thiourea).

  • Addition of Resin: After the click reaction, add the chelating resin directly to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper catalyst used.

  • Stirring: Stir the mixture at room temperature. The required time can range from 1 to 3 hours, and the progress can often be monitored by the disappearance of color from the solution.

  • Filtration: Remove the resin by filtration, washing it with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Protocol 3: Copper Removal from Biomolecules by Dialysis

This method is ideal for water-soluble macromolecules such as proteins or DNA.

  • Sample Preparation: Place the aqueous reaction mixture into appropriate dialysis tubing with a molecular weight cut-off (MWCO) that will retain your product but allow small molecules to pass through.

  • Initial Dialysis: Dialyze the sample against a large volume of a suitable buffer (e.g., PBS) containing 10-50 mM EDTA for 2-4 hours at 4°C.

  • Buffer Change: Replace the dialysis buffer with a fresh EDTA-containing buffer and continue to dialyze for another 2-4 hours or overnight.

  • Final Dialysis: Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully recover the sample from the dialysis tubing. The resulting solution contains the purified biomolecule.

Mandatory Visualizations

CopperRemovalDecisionTree start Click Reaction Mixture (contains copper catalyst) product_type What is the nature of your product? start->product_type organic_soluble Small Molecule (Organic Soluble) product_type->organic_soluble Small Molecule water_soluble Biomolecule / Polymer (Water Soluble) product_type->water_soluble Macromolecule purity_req Required Purity? organic_soluble->purity_req method3 Dialysis vs EDTA or Size Exclusion Chromatography water_soluble->method3 bulk_removal Bulk Removal Sufficient purity_req->bulk_removal Moderate high_purity High Purity Required (<10 ppm copper) purity_req->high_purity High method1 Aqueous Wash (NH4Cl / NH3) or Silica/Alumina Plug bulk_removal->method1 method2 EDTA Extraction or Chelating Resin high_purity->method2

Caption: Decision workflow for selecting a copper removal method.

TroubleshootingWorkflow start Purified product still contains copper (e.g., colored) check_method Was the initial method appropriate? start->check_method yes_appropriate Yes check_method->yes_appropriate Yes no_appropriate No check_method->no_appropriate No optimize Optimize Current Method: - Increase # of washes - Increase resin amount/time - Check pH yes_appropriate->optimize reevaluate Re-evaluate method choice using decision workflow no_appropriate->reevaluate combine Combine with a second, orthogonal method (e.g., Wash then Resin) optimize->combine final_product Copper-free Product combine->final_product reevaluate->final_product

Caption: Troubleshooting logic for incomplete copper removal.

References

preventing hydrolysis of Azido-PEG23-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the hydrolysis of Azido-PEG23-amine during storage. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify and resolve potential degradation problems.

Observed Issue Potential Cause Recommended Action
Change in pH of the reconstituted solution (typically a decrease) Oxidative degradation of the PEG chain leading to the formation of acidic byproducts (e.g., carboxylic acids).[1][2]1. Verify the pH of your storage buffer. 2. If the compound is stored in solution, ensure it has been purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[3][4] 3. Store the solution at the recommended low temperature (-20°C or -80°C).[3]
Reduced reactivity of the amine or azide functional groups 1. Hydrolysis of the PEG backbone, although less common under proper storage, could affect the overall structure. 2. Reaction of the amine group with atmospheric CO₂ to form a carbamate. 3. Degradation of the azide group due to exposure to light or incompatible reagents.1. Confirm storage conditions (temperature, absence of light and moisture). 2. Use freshly prepared solutions for conjugation reactions. 3. Perform a functional group titration or a small-scale test reaction to assess the activity of the terminal groups.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of the this compound into smaller PEG fragments or modified species.1. Analyze a fresh, properly stored sample as a control. 2. Use analytical techniques such as SEC-MALS or LC-MS to characterize the unexpected species. 3. Review storage and handling procedures to identify any deviations from the recommended protocol.
Inconsistent experimental results between different batches or over time Gradual degradation of the stored this compound.1. Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. 2. Re-qualify older batches of the compound using an appropriate analytical method before use. 3. Ensure consistent storage conditions for all batches.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent hydrolysis?

A1: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:

  • As a solid (powder): Store at -20°C in a tightly sealed container, protected from light and moisture.

  • In solution: Store at -20°C or, for extended periods, at -80°C. The solvent should be anhydrous and of high purity. Before sealing the vial, it is recommended to purge the headspace with an inert gas such as argon or nitrogen to displace oxygen.

Q2: How does hydrolysis occur in this compound?

A2: While the ether bonds in the polyethylene glycol (PEG) backbone are generally stable, they can undergo slow oxidative degradation, which is often mistaken for hydrolysis. This process is accelerated by exposure to light, elevated temperatures, and the presence of oxygen. The degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids, which can alter the pH of the solution.

Q3: Can the terminal azide and amine groups influence the stability of the PEG chain?

A3: The terminal functional groups are not expected to significantly impact the stability of the PEG ether backbone under recommended storage conditions. However, these groups themselves can be sensitive to certain conditions. The azide group can be sensitive to light and reducing agents, while the primary amine can react with atmospheric carbon dioxide. Therefore, proper storage in a dark, inert environment is essential for preserving the integrity of the entire molecule.

Q4: How can I detect if my this compound has degraded?

A4: Several analytical techniques can be employed to assess the integrity of your this compound:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This method can detect changes in the molecular weight distribution, indicating chain cleavage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of new signals corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for identifying smaller PEG fragments and other degradation byproducts.

Q5: What is the expected shelf-life of this compound?

A5: When stored under the recommended conditions (-20°C, protected from light and moisture), this compound is expected to be stable for at least one year. For solutions stored at -80°C with an inert gas overlay, the stability can be extended. However, it is always best practice to re-qualify the material if it has been stored for an extended period or if you observe any inconsistencies in your experimental results.

Data Presentation

The following table summarizes the recommended storage conditions and their impact on the stability of this compound.

Storage Condition Temperature Atmosphere Protection Expected Stability
Solid (Powder) -20°CNormalTightly sealed container, protect from lightHigh
Solution (Aqueous Buffer) 4°CAirExposed to lightLow (Prone to degradation)
Solution (Anhydrous Solvent) -20°CAirProtected from lightModerate
Solution (Anhydrous Solvent) -20°CInert Gas (Argon/Nitrogen)Protected from lightHigh
Solution (Anhydrous Solvent) -80°CInert Gas (Argon/Nitrogen)Protected from lightVery High

Experimental Protocols

Protocol: Detection of this compound Degradation by SEC-MALS

This protocol outlines a general procedure for using SEC-MALS to assess the integrity of this compound.

1. Objective: To determine the molecular weight distribution of an this compound sample and identify any potential degradation products (e.g., smaller PEG fragments).

2. Materials:

  • This compound sample (fresh and aged samples for comparison)

  • HPLC-grade mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Size exclusion chromatography (SEC) system equipped with:

    • An appropriate SEC column for the molecular weight range of interest

    • UV detector

    • Multi-angle light scattering (MALS) detector

    • Differential refractive index (dRI) detector

3. Method:

  • System Preparation:

    • Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

    • Perform detector calibration and normalization according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Data Acquisition:

    • Inject the prepared sample onto the SEC column.

    • Collect data from the UV, MALS, and dRI detectors simultaneously.

  • Data Analysis:

    • Use the appropriate software to analyze the collected data.

    • Determine the molar mass across the elution peak. A homogenous, non-degraded sample should exhibit a narrow peak with a consistent molar mass corresponding to that of this compound.

    • The presence of shoulders or additional peaks, particularly at later elution times with lower molecular weights, is indicative of degradation.

Visualizations

Hydrolysis_Pathway cluster_0 Storage Conditions cluster_1 Degradation Process Light Light Oxidation Oxidative Cleavage of Ether Bonds Light->Oxidation Accelerates Oxygen Oxygen Oxygen->Oxidation Initiates Heat Heat Heat->Oxidation Accelerates Moisture Moisture Moisture->Oxidation Can Contribute Azido_PEG_Amine This compound (Intact) Azido_PEG_Amine->Oxidation Exposure Degradation_Products Degradation Products (Aldehydes, Carboxylic Acids, Shorter PEG Chains) Oxidation->Degradation_Products

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Review Storage Conditions (-20°C, Dark, Dry, Inert Gas?) Start->Check_Storage Proper_Storage Storage Conditions Correct? Check_Storage->Proper_Storage Correct_Storage Implement Proper Storage Protocol Proper_Storage->Correct_Storage No Analytical_Test Perform Analytical Characterization (e.g., SEC-MALS, LC-MS) Proper_Storage->Analytical_Test Yes Correct_Storage->Start Degradation_Detected Degradation Detected? Analytical_Test->Degradation_Detected Discard_Sample Discard Compromised Sample and Use a Fresh Aliquot Degradation_Detected->Discard_Sample Yes Proceed_Experiment Proceed with Experiment Using Qualified Material Degradation_Detected->Proceed_Experiment No Re-evaluate Re-evaluate Experimental Parameters Proceed_Experiment->Re-evaluate If issues persist

Caption: Troubleshooting workflow for inconsistent experimental results.

References

dealing with low solubility of Azido-PEG23-amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG23-amine and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of these versatile linkers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for dissolving this compound? A: this compound is a hydrophilic polyethylene glycol (PEG) linker designed for high aqueous solubility.[1][2] The recommended primary solvents are deionized water, aqueous buffers (e.g., PBS), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[3] It is also soluble in other polar organic solvents like chloroform and methylene chloride.[3]

Q2: My this compound is dissolving very slowly in water. What can I do? A: Slow dissolution of PEG compounds, even at lower molecular weights, can sometimes occur at room temperature.[4] To facilitate dissolution, try gentle warming or vortexing. It is also common practice to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or DMF and then dilute the solution with your aqueous buffer of choice.

Q3: Is it safe to heat the solution to improve solubility? A: Yes, mild heating can significantly speed up the dissolution process for PEGs. Aqueous solutions of PEG are generally stable and can be warmed to 80-90°C without adverse effects. For many applications, warming to 40-50°C is sufficient. However, always ensure that any molecules you plan to conjugate to the PEG linker are also stable at the chosen temperature.

Q4: How does pH affect the solubility of this compound in aqueous solutions? A: The pH of an aqueous solution can significantly impact solubility due to the presence of the terminal amine group. The amine group is basic and will be protonated at neutral or acidic pH. This positive charge can enhance hydrophilicity and improve solubility in water. Therefore, maintaining a slightly acidic to neutral pH (e.g., pH 6.0-7.4) can be beneficial.

Q5: I need to use an organic solvent for my reaction. Which solvents should I avoid? A: While this compound is soluble in many polar organic solvents, it is less soluble in semi-polar solvents like alcohols and toluene, and generally insoluble in nonpolar solvents such as ether and hydrocarbons.

Q6: Are there any incompatible buffers I should be aware of? A: Yes. If you intend to use the amine functionality of the linker for conjugation (e.g., with an NHS ester), you must avoid buffers containing primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with your target molecule for reaction with the amine-reactive group, leading to low conjugation efficiency. Phosphate-buffered saline (PBS) is a commonly recommended non-amine-containing buffer.

Troubleshooting Guide

This guide provides systematic steps to address common solubility challenges.

Problem Suggested Solution Explanation
Difficulty dissolving in aqueous buffer 1. Vortex/Sonicate: Agitate the solution vigorously. 2. Gentle Warming: Warm the solution to 40-50°C. 3. pH Adjustment: Ensure the buffer pH is between 6.0 and 7.4 to protonate the amine group. 4. Co-Solvent Method: Dissolve the compound in a minimal amount of DMSO or DMF first, then add it dropwise to the stirred aqueous buffer.Mechanical agitation and heat provide energy to overcome the lattice energy of the solid. A positive charge on the amine group enhances aqueous solubility. The co-solvent method leverages high solubility in an organic solvent to facilitate dispersion in an aqueous medium.
Precipitation occurs after dissolving 1. Check Concentration: You may have created a supersaturated solution. Try working with a more dilute solution. 2. Review Buffer Composition: Ensure there are no components in your buffer that could react with or salt out the PEG conjugate. 3. Maintain Temperature: If dissolution required heating, the compound may be precipitating upon cooling. Try to maintain a slightly elevated temperature or use a lower concentration.Exceeding the solubility limit will cause the compound to precipitate. Incompatibility with buffer salts or a significant temperature drop can also reduce solubility.
Compound appears oily or waxy and won't dissolve 1. Equilibrate to Room Temp: Before opening, always allow the vial to equilibrate to room temperature. 2. Use Fresh Solvent: Ensure your solvents are anhydrous, especially organic solvents.PEG reagents can be hygroscopic. Absorbed moisture can cause the material to become viscous and difficult to handle. Opening a cold vial can cause moisture from the air to condense inside.

Data and Experimental Protocols

Solubility Data Summary

The following table summarizes the known solubility characteristics of Azido-PEG-amine linkers.

SolventSolubilityReference(s)
Water / Aqueous BufferSoluble
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Chloroform, Methylene ChlorideSoluble
Ethanol, MethanolLess Soluble
TolueneLess Soluble
Ether, HydrocarbonsInsoluble
Protocol 1: Standard Method for Solubilizing this compound in Aqueous Buffer
  • Preparation: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the compound in a suitable tube.

  • Solvent Addition: Add the calculated volume of non-amine-containing buffer (e.g., PBS, pH 7.2) to reach the target concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound has not fully dissolved, place it in a sonicating water bath for 5-10 minutes.

  • Gentle Heat (Optional): If solids persist, warm the solution in a water bath at 40-50°C for 10-15 minutes, with intermittent vortexing.

  • Usage: Use the freshly prepared solution immediately for your conjugation reaction. Do not store aqueous solutions for long periods.

Protocol 2: Co-Solvent Method for Enhanced Aqueous Solubility
  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) by dissolving the compound in a minimal volume of high-purity, anhydrous DMSO or DMF. Vortex until fully dissolved.

  • Dilution: While vigorously stirring your target aqueous buffer, add the stock solution dropwise to the buffer.

  • Final Concentration: Ensure the final concentration of the organic co-solvent (DMSO/DMF) in your reaction mixture is kept to a minimum (typically <10% v/v), as higher concentrations may affect the stability and activity of proteins or other biomolecules.

  • Usage: Use the resulting solution immediately.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Solubility Issue Encountered solvent_type What is the solvent? start->solvent_type aqueous_path Aqueous Buffer solvent_type->aqueous_path Aqueous organic_path Organic Solvent solvent_type->organic_path Organic step_agitate 1. Vortex or Sonicate aqueous_path->step_agitate step_check_solvent 1. Confirm Solvent Choice (Avoid Ether, Toluene) organic_path->step_check_solvent step_heat 2. Apply Gentle Heat (40-50°C) step_agitate->step_heat Still not dissolved step_agitate->step_heat step_ph 3. Check Buffer pH (Recommended: 6.0-7.4) step_heat->step_ph Still not dissolved step_fresh_solvent 2. Use Anhydrous Solvent step_heat->step_fresh_solvent step_cosolvent 4. Use Co-Solvent Method (DMSO/DMF Stock) step_ph->step_cosolvent Still not dissolved success Successfully Dissolved step_cosolvent->success Soluble fail Consult Technical Support step_cosolvent->fail Insoluble step_check_solvent->step_agitate step_fresh_solvent->success Soluble step_fresh_solvent->fail Insoluble

Caption: Logical workflow for troubleshooting solubility problems.

General Bioconjugation Workflow

G reagent This compound (Solid) dissolution 1. Dissolution (See Protocol 1 or 2) reagent->dissolution reaction1 2. Amine Conjugation dissolution->reaction1 molecule1 Molecule A (e.g., NHS-activated Protein) molecule1->reaction1 purify1 3. Purification (e.g., Desalting Column) reaction1->purify1 reaction2 4. Azide 'Click' Conjugation purify1->reaction2 molecule2 Molecule B (e.g., Alkyne-modified Drug) molecule2->reaction2 purify2 5. Final Purification reaction2->purify2 final_product Final Conjugate purify2->final_product

Caption: Role of dissolution in a typical two-step bioconjugation process.

References

Technical Support Center: Efficient Azido-PEG23-Amine Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for Azido-PEG23-amine click chemistry, specifically focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a catalyst system in an this compound click chemistry reaction?

A1: For most bioconjugation applications, a recommended starting catalyst system involves a combination of a copper(II) sulfate (CuSO₄) as the copper source, sodium ascorbate as a reducing agent to generate the active Cu(I) species in situ, and a water-soluble Cu(I) stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[1] This system is effective in aqueous buffers and helps to maintain the copper catalyst in its active Cu(I) oxidation state.[1]

Q2: I am observing low yields in my CuAAC reaction with a PEG linker. What are the potential causes?

A2: Low yields in CuAAC reactions involving PEG linkers can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[2]

  • Side Reactions: The most prevalent side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material.[2]

  • Steric Hindrance: The polyethylene glycol (PEG) chain can create steric hindrance around the azide and alkyne functional groups, impeding their ability to react.[2]

  • Copper Sequestration: Other functional groups within your molecule, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive for the desired cycloaddition reaction.

  • Inappropriate Buffer: The use of buffers containing primary amines, like Tris, should be avoided as they can act as competitive and inhibitory ligands for copper.

Q3: How does the length of the PEG linker affect the click reaction?

A3: The length of the PEG linker can have a dual effect on the reaction. While longer PEG chains can enhance the solubility of the molecule, they may also increase steric hindrance at the reactive ends, which can lead to a decrease in the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific application.

Q4: Are there alternatives to copper catalysts for this type of click chemistry?

A4: Yes, copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a significant alternative. This method utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a metal catalyst. The primary advantage of SPAAC is its biocompatibility, as it eliminates the issue of copper cytotoxicity, making it ideal for applications in living systems. This compound can undergo SPAAC reactions with molecules containing DBCO or BCN groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Cu(II) formation)Ensure all buffers and solvents are thoroughly degassed to remove oxygen. Use a freshly prepared solution of sodium ascorbate. Increase the concentration of the reducing agent.
Competing side reactions (Glaser-Hay coupling)Degas all reaction components. Consider using a higher concentration of the azide substrate.
Steric hindrance from the PEG chainOptimize the linker length if possible. Try increasing the reaction time or temperature.
Copper chelation by other functional groupsIncrease the catalyst and ligand concentration. Consider protecting interfering functional groups if possible.
Reaction is Slow Insufficient catalyst concentrationIncrease the concentration of CuSO₄ and the stabilizing ligand. A general starting point is 50-100 µM Cu.
Low temperatureGently warm the reaction mixture (e.g., to 37°C), if the stability of the biomolecule permits.
Protein/Biomolecule Degradation Reactive oxygen species (ROS) generationUse a sufficient excess of a stabilizing ligand like THPTA or BTTAA (at least five equivalents relative to copper) which can also act as a sacrificial reductant. The use of DMSO and aminoguanidine can also help protect against ROS and deleterious ascorbate by-products.
Poor Reproducibility Inconsistent reagent preparationAlways use freshly prepared stock solutions, especially for sodium ascorbate.
Oxygen contaminationStandardize the degassing procedure for all experiments.

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA

  • Degassed phosphate-buffered saline (PBS) or other suitable buffer (pH 6.5-8.0)

  • Degassed DMSO (if required for solubility)

Stock Solutions:

  • PEG-Azide: Prepare a 10 mg/mL solution in degassed PBS.

  • Alkyne: Prepare a 10 mM stock solution in degassed DMSO or PBS.

  • CuSO₄: Prepare a 100 mM stock solution in water.

  • Ligand (THPTA/BTTAA): Prepare a 200 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution must be made fresh immediately before use.

Reaction Setup (Example for 1 mL final volume):

  • In a microcentrifuge tube, combine the following in order:

    • 500 µL of the 10 mg/mL PEG-azide solution.

    • 100 µL of the 10 mM alkyne stock solution (adjust volume for the desired molar ratio).

  • Prepare a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM ligand (THPTA or BTTAA). Add this to the azide/alkyne mixture. This results in final concentrations of 1 mM Cu and 4 mM ligand.

  • Vortex the mixture gently.

  • Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

Incubation:

  • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.

  • Protect the reaction from light if any components are photosensitive.

Monitoring and Purification:

  • Reaction progress can be monitored using techniques like LC-MS or HPLC.

  • Once complete, the reaction can be quenched by adding a chelating agent such as EDTA.

  • Purify the product using an appropriate method like size exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Catalyst System Comparison

Catalyst Component Recommended Concentration/Ratio Function Notes
Copper Source (CuSO₄) 50 - 100 µMProvides the catalytic Cu(I) ions after reduction.Higher concentrations can sometimes increase reaction speed but may also increase the risk of biomolecule damage.
Reducing Agent (Sodium Ascorbate) 2.5 mM - 20 mMReduces Cu(II) to the active Cu(I) state.Should be added last to initiate the reaction and prepared fresh.
Stabilizing Ligand (THPTA or BTTAA) At least 5 equivalents relative to CuStabilizes the Cu(I) oxidation state, accelerates the reaction, and protects biomolecules from oxidative damage.BTTAA may offer higher reaction efficiency under certain conditions.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare this compound Solution mix Combine Azide, Alkyne, and Catalyst Premix prep_azide->mix prep_alkyne Prepare Alkyne Solution prep_alkyne->mix prep_catalyst Prepare CuSO4/Ligand Premix prep_catalyst->mix prep_reducer Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reducer->initiate mix->initiate incubate Incubate (1-4h, RT) initiate->incubate monitor Monitor Reaction (LC-MS/HPLC) incubate->monitor quench Quench with EDTA monitor->quench purify Purify Product (SEC/Dialysis) quench->purify troubleshooting_logic start Low Reaction Yield? catalyst_issue Potential Catalyst Issue start->catalyst_issue Yes side_reaction Side Reactions? start->side_reaction No degas Degas Solvents & Use Fresh Ascorbate catalyst_issue->degas inc_catalyst Increase Catalyst/Ligand Concentration catalyst_issue->inc_catalyst steric_hindrance Steric Hindrance? side_reaction->steric_hindrance No side_reaction->degas Yes (Glaser-Hay) optimize_linker Optimize PEG Linker Length steric_hindrance->optimize_linker Yes inc_time_temp Increase Reaction Time/Temperature steric_hindrance->inc_time_temp Yes

References

Technical Support Center: Purification of Azido-PEG23-Amine Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Azido-PEG23-amine bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I need to remove after my conjugation reaction?

After conjugating your target molecule (e.g., protein, antibody, peptide) with this compound, your reaction mixture will likely contain several components that need to be separated. The primary impurities include unreacted this compound linker, the unconjugated starting biomolecule, and potentially reaction byproducts such as hydrolyzed linkers or aggregated conjugates.[] The goal of purification is to isolate the desired mono-PEGylated product from this complex mixture.

Q2: Which purification method is best for my this compound bioconjugate?

The optimal purification method depends on the specific properties of your target biomolecule and the nature of the impurities. The most common and effective techniques are based on chromatography.[2]

  • Size Exclusion Chromatography (SEC): This is often the first and most effective method to try. It separates molecules based on their hydrodynamic radius (size).[3] Since the bioconjugate is significantly larger than the unreacted this compound linker, SEC provides an excellent way to remove excess linker.[][4]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on differences in their net surface charge. The covalent attachment of the PEG chain can "shield" the charges on the surface of your biomolecule, altering its interaction with the IEX resin. This change allows for the separation of the PEGylated conjugate from the un-PEGylated starting material. It can also sometimes separate species with different numbers of PEG chains attached (e.g., mono- vs. di-PEGylated).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can often separate positional isomers (conjugates where the PEG is attached at different sites on the biomolecule). However, the organic solvents and stationary phases used can be denaturing, which may not be suitable for all proteins.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing alternative to RP-HPLC that also separates based on hydrophobicity. It can be a useful secondary purification step, often used to complement IEX.

The following diagram provides a decision-making workflow for selecting a purification strategy.

G start Start: Crude Conjugation Mixture q1 Primary Goal: Remove excess linker? start->q1 sec Use Size Exclusion Chromatography (SEC) q1->sec  Yes q2 Need to separate Unconjugated Protein? q1->q2  No sec->q2 non_chrom Consider Dialysis / Ultrafiltration for Buffer Exchange sec->non_chrom iex Use Ion Exchange Chromatography (IEX) q2->iex  Yes q3 Need to separate Positional Isomers? q2->q3  No iex->q3 iex->non_chrom rphplc Use Reverse-Phase HPLC (RP-HPLC) q3->rphplc  Yes end Purified Bioconjugate q3->end  No hic Consider Hydrophobic Interaction (HIC) rphplc->hic Alternative? rphplc->end

Decision tree for selecting a purification method.

Q3: My bioconjugate appears as a smear or broad peak on an SDS-PAGE gel or HPLC chromatogram. What's wrong?

This is a common observation with PEGylated molecules. A broad peak or smear usually indicates heterogeneity in the product. This can be due to:

  • Variable Number of PEGs: Your protein may have multiple conjugation sites (e.g., lysine residues), leading to a mixture of molecules with one, two, or more PEG chains attached.

  • Positional Isomers: Even if you have only mono-PEGylated product, the PEG chain could be attached to different sites on the protein, and each isomer can have slightly different properties.

  • PEG Polydispersity: The PEG linker itself may have some variability in its chain length, contributing to the heterogeneity of the final conjugate.

To resolve this, high-resolution methods like IEX or RP-HPLC are necessary. IEX can often separate species by the number of PEGs attached, while RP-HPLC is powerful enough to resolve positional isomers.

Q4: I have low recovery of my bioconjugate after purification. How can I improve the yield?

Low recovery can stem from several factors. Consider the following troubleshooting steps:

  • Nonspecific Adsorption: Your bioconjugate might be sticking to the chromatography resin or filtration membranes. Try adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffers or pre-treating the column.

  • Aggregation: The conjugation or purification process may be causing your protein to aggregate and precipitate. Analyze your sample before and after purification by SEC to check for aggregates. If aggregation is an issue, screen different buffer conditions (pH, ionic strength) to improve stability.

  • Overly Harsh Conditions: For methods like RP-HPLC, the conditions might be too harsh, causing your protein to denature and precipitate on the column. Consider a milder technique like HIC or optimize your RP-HPLC method (e.g., use a different solvent or a shallower gradient).

  • Incorrect Column Choice: Ensure the pore size of your SEC resin is appropriate for your molecule, or that the ion-exchanger is correct for the pI of your bioconjugate.

Comparison of Key Purification Techniques

The table below summarizes the primary HPLC-based techniques for purifying this compound bioconjugates.

Technique Principle of Separation Primary Use Case Advantages Limitations
Size Exclusion (SEC-HPLC) Hydrodynamic Radius (Size)Removing unreacted linker; Quantifying aggregates.Mild, non-denaturing conditions; Reliable and robust.Low resolution; Cannot separate unconjugated protein from conjugate or isomers.
Ion Exchange (IEX-HPLC) Net Surface ChargeSeparating un-PEGylated protein from PEGylated species.High capacity; Can separate by degree of PEGylation.Resolution depends heavily on the charge difference created by PEGylation.
Reverse Phase (RP-HPLC) HydrophobicityHigh-resolution separation of positional isomers.Excellent resolution; Well-established technique.Can be denaturing to sensitive proteins; Uses organic solvents.
Hydrophobic Interaction (HIC) HydrophobicityOrthogonal purification step, often after IEX; Milder alternative to RP-HPLC.Non-denaturing conditions; Separates based on surface hydrophobicity.Lower capacity than IEX; Free PEG can sometimes interfere with binding.

Experimental Protocols

Protocol 1: Removal of Unreacted Linker using Size Exclusion Chromatography (SEC)

This protocol is designed for the initial cleanup of a conjugation reaction to remove the small this compound linker from the much larger bioconjugate.

  • Column & System Preparation:

    • Select an SEC column with a fractionation range appropriate for your bioconjugate (e.g., a column suitable for separating proteins from 10 kDa to 500 kDa).

    • Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Preparation:

    • Centrifuge your crude conjugation mixture at ~14,000 x g for 10 minutes to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject a sample volume that is 0.5-2% of the total column volume for optimal resolution.

    • Run the separation isocratically (i.e., with no change in buffer composition) at a flow rate recommended by the column manufacturer.

    • Monitor the elution profile using a UV detector at 280 nm (for proteins) or 220 nm (for peptides).

  • Fraction Collection & Analysis:

    • The bioconjugate, being larger, will elute first. The smaller, unreacted PEG linker will elute later.

    • Collect fractions corresponding to the major peak(s).

    • Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the presence of the purified conjugate and the absence of the free linker.

The diagram below illustrates a typical purification workflow.

G cluster_0 Reaction cluster_1 Purification cluster_2 Products A Biomolecule (e.g., Protein) C Crude Mixture A->C B This compound Linker B->C D Chromatography (e.g., SEC or IEX) C->D E Purified Bioconjugate D->E F Impurities (Unreacted Materials) D->F G A Crude Reaction Mixture B Desired Bioconjugate (Mono-PEGylated) A->B Isolate C Unconjugated Biomolecule A->C Remove D Unreacted This compound A->D Remove E Side Products (e.g., Aggregates, Multi-PEGylated) A->E Remove

References

Validation & Comparative

A Researcher's Guide to the Characterization of Azido-PEG-Amine Products Using ¹H-NMR and Complementary Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and materials science, precise characterization of heterobifunctional polyethylene glycol (PEG) linkers, such as Azido-PEG-amine, is critical for ensuring the quality and efficacy of the final conjugate. This guide provides a comprehensive comparison of Azido-PEG23-amine with commercially available alternatives, supported by detailed experimental protocols and data for characterization by ¹H-NMR, with complementary analysis by FTIR and MALDI-TOF MS.

¹H-NMR Analysis of Azido-PEG-Amine

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the structure and purity of Azido-PEG-amine products. The spectrum provides distinct signals for the protons adjacent to the terminal azide and amine functionalities, as well as the repeating ethylene glycol units of the PEG backbone.

A typical ¹H-NMR spectrum of an Azido-PEG-amine will exhibit the following key features:

  • PEG Backbone: A prominent, broad singlet located around 3.6 ppm, corresponding to the methylene protons (-O-CH₂-CH₂-) of the ethylene glycol repeat units. The integration of this peak is proportional to the number of repeating units in the PEG chain.

  • Methylene Protons Adjacent to Azide: A triplet at approximately 3.3-3.4 ppm, which corresponds to the two protons on the carbon atom directly bonded to the azide group (-CH₂-N₃).

  • Methylene Protons Adjacent to Amine: A triplet around 2.85 ppm, representing the two protons on the carbon atom adjacent to the primary amine group (-CH₂-NH₂).

Quantitative Analysis: By comparing the integration values of the signals corresponding to the terminal functional groups with that of the PEG backbone, the degree of functionalization and the average molecular weight of the polymer can be determined.

Comparison of Commercial Azido-PEG-Amine Products

The following table summarizes the key characteristics of this compound and several commercially available alternatives with varying PEG chain lengths. Purity is a critical parameter, and while most suppliers indicate a purity of >95%, it is essential to confirm this with in-house analytical methods.

Product NameSupplierMolecular Weight ( g/mol )Purity
This compoundBroadPharm1099.3>97%[1]
Azido-PEG1-amineBroadPharm130.2>98%[2]
Azido-PEG3-amineBroadPharm218.3>98%[3]
Azido-PEG3-AminePrecise PEG218.26>96%[4]
Azido-PEG15-AminePrecise PEG746.89>96%[5]
Azido-PEG-amine (MW 5000)MedChemExpress~5000>95%

Alternative Characterization Techniques

While ¹H-NMR is a primary tool, other analytical techniques provide complementary information for a comprehensive characterization of Azido-PEG-amine products.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is particularly useful for confirming the presence of the azide functional group. The azide group exhibits a characteristic sharp absorption band in the region of 2100 cm⁻¹. The disappearance or significant reduction of this peak after a conjugation reaction provides strong evidence of a successful reaction. The broad C-O-C stretching of the PEG backbone is typically observed around 1100 cm⁻¹.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for determining the molecular weight distribution of polymers like PEG. It provides information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. For Azido-PEG-amine, the mass spectrum will show a distribution of peaks, each corresponding to a PEG chain with a specific number of ethylene glycol repeat units, capped with the azide and amine end groups. This technique is invaluable for confirming the successful synthesis of the desired bifunctional polymer and for assessing its heterogeneity.

Experimental Protocols

¹H-NMR Spectroscopy Protocol for Azido-PEG-Amine

This protocol outlines the steps for acquiring a quantitative ¹H-NMR spectrum of an Azido-PEG-amine product.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the Azido-PEG-amine sample into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)). Ensure the chosen solvent dissolves the sample completely.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a clean 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the instrument to obtain a homogeneous magnetic field.

  • Set the following acquisition parameters for a quantitative ¹H-NMR experiment:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest. For PEG derivatives, a delay of 10-30 seconds is often sufficient to ensure full relaxation.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 100:1 for the signals of the end groups). This will typically be between 16 and 64 scans.

    • Spectral Width (sw): A spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform a baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the signals corresponding to the PEG backbone, the methylene protons adjacent to the azide group, and the methylene protons adjacent to the amine group.

  • To determine the degree of polymerization (n), normalize the integration of the PEG backbone signal to the integration of one of the end-group signals (which corresponds to 2 protons). For example:

    • n = (Integration of PEG backbone) / (Integration of -CH₂-N₃ / 2)

  • Calculate the average molecular weight (Mn) using the formula: Mn = (n * 44.05) + MW of end groups.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an Azido-PEG-amine product.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Complementary Analysis cluster_3 Final Product Synthesis Synthesis of Azido-PEG-amine Purification Purification Synthesis->Purification HNMR ¹H-NMR Spectroscopy Purification->HNMR HNMR_Analysis Structure Confirmation Purity Assessment MW Estimation HNMR->HNMR_Analysis FTIR FTIR Spectroscopy HNMR_Analysis->FTIR MALDI MALDI-TOF MS HNMR_Analysis->MALDI FinalProduct Characterized Azido-PEG-amine HNMR_Analysis->FinalProduct FTIR_Analysis Functional Group ID (Azide peak at ~2100 cm⁻¹) FTIR->FTIR_Analysis MALDI_Analysis MW Distribution Polydispersity (PDI) MALDI->MALDI_Analysis FTIR_Analysis->FinalProduct MALDI_Analysis->FinalProduct

Caption: Workflow for the characterization of Azido-PEG-amine.

By following this comprehensive guide, researchers can confidently characterize their Azido-PEG-amine products, ensuring the reliability and reproducibility of their subsequent bioconjugation and drug delivery applications.

References

A Researcher's Guide to the Analysis of Azido-PEG23-amine Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise analysis of bifunctional linkers like Azido-PEG23-amine is critical for ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the characterization of this compound conjugates. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a primary and robust method for the analysis and purification of this compound and its conjugates.[1][2] Its ability to separate compounds based on hydrophobicity makes it well-suited for resolving the PEG linker from starting materials and reaction byproducts.

Challenges in HPLC Analysis of PEG Compounds

A key consideration in the HPLC analysis of polyethylene glycol (PEG) derivatives is their lack of a strong ultraviolet (UV) chromophore. This makes detection by standard UV-Vis detectors challenging. To overcome this, alternative detection methods are often employed.

Recommended HPLC Detection Methods

Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are highly recommended for the analysis of PEG compounds.[1] These universal detectors are compatible with the gradient elution required for separating PEG oligomers and provide a response proportional to the mass of the analyte, regardless of its optical properties.[3] This makes them ideal for quantifying this compound and its conjugates.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, a multi-faceted analytical approach is often necessary for the comprehensive characterization of bifunctional linkers. Here, we compare HPLC with two other common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHPLC with CAD/ELSDLC-MSNMR Spectroscopy
Primary Use Quantification, purity assessment, and purificationIdentification, structural confirmation, and quantificationStructural elucidation, purity assessment, and quantification of functionalization
Sample Throughput HighHighLow to Medium
Sensitivity HighVery HighModerate
Quantitative Accuracy Excellent for quantification of known analytesGood, often requires stable isotope-labeled internal standards for best accuracyExcellent for determining molar ratios and degree of functionalization
Structural Information Limited (retention time)Provides molecular weight and fragmentation data for structural insightsProvides detailed structural information and confirmation of functional groups
Ease of Use Relatively straightforwardMore complex, requires expertise in mass spectrometryRequires specialized knowledge for data interpretation
Cost ModerateHighHigh
Detection Limit Low nanogram range on-columnPicogram to femtogram rangeAs low as 10 µg/mL in biological fluids

Experimental Protocols

RP-HPLC Method for this compound Analysis

This protocol is adapted from established methods for PEG analysis and is suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Detector Settings (CAD/ELSD):

    • Consult the manufacturer's guidelines for optimal settings for non-volatile analytes. Typically, this involves optimizing the nebulizer and evaporator temperatures.

NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful method to confirm the structure of this compound and to assess the success of conjugation reactions.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound conjugate in the appropriate deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peaks for the PEG backbone (typically a large signal around 3.6 ppm).

    • Confirm the presence of signals corresponding to the protons adjacent to the azide and amine functionalities.

    • Integration of the peaks can be used to determine the purity and the degree of functionalization.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Conjugate Sample Dilution Dilution in Mobile Phase Sample->Dilution Injection Autosampler Injection Dilution->Injection Column C18 Reversed-Phase Column Injection->Column Detection CAD / ELSD Detector Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound conjugates.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_outputs Primary Outputs Analyte This compound Conjugate HPLC HPLC (CAD/ELSD) Analyte->HPLC LCMS LC-MS Analyte->LCMS NMR NMR Analyte->NMR Quant Quantitative Data (Concentration, Purity) HPLC->Quant Primary ID Structural Confirmation (Molecular Weight) HPLC->ID Indirect LCMS->Quant Secondary LCMS->ID Primary NMR->Quant Secondary Struct Detailed Structural Elucidation NMR->Struct Primary

Caption: Logical comparison of primary analytical outputs from HPLC, LC-MS, and NMR.

Conclusion

The analysis of this compound conjugates is most effectively achieved through a combination of analytical techniques. RP-HPLC with universal detectors like CAD or ELSD is the cornerstone for accurate quantification and purity assessment. For unambiguous structural confirmation and detailed characterization, LC-MS and NMR spectroscopy are indispensable. By leveraging the strengths of each method, researchers can ensure the quality and consistency of their bifunctional linkers, paving the way for the successful development of next-generation therapeutics.

References

A Head-to-Head Comparison of Azido-PEG23-amine and NHS-PEG-Azide Linker Efficiency for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation. The efficiency, specificity, and stability of the covalent bond formed can profoundly influence the therapeutic efficacy, diagnostic accuracy, and overall performance of the resulting conjugate. This guide provides an objective, data-driven comparison between two popular classes of PEGylated linkers: those featuring a primary amine and an azide (represented by Azido-PEG23-amine) and those bearing an N-hydroxysuccinimide (NHS) ester and an azide (such as NHS-PEG-Azide).

The fundamental difference between these linkers lies in their reactive termini and, consequently, the conjugation strategies they enable. An NHS-PEG-Azide linker acts as a tool to introduce an azide functionality onto a molecule containing primary amines, such as proteins and antibodies. The efficiency of this system is primarily governed by the reaction between the NHS ester and the amine. In contrast, This compound is a heterobifunctional linker designed to connect two separate molecules—one that reacts with an amine and another that reacts with an azide. Its overall efficiency is a composite of two distinct chemical reactions.

This guide will dissect the underlying chemistries, present quantitative data on their performance, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.

Quantitative Performance Data

The efficiency of these linkers can be evaluated by examining the kinetics and stability of the bonds they form. NHS esters react with primary amines to create stable amide bonds, while azides are typically paired with alkynes in "click chemistry" reactions to form highly stable triazole rings.

Table 1: Comparative Overview of NHS-Ester and Azide-Alkyne Chemistries

FeatureNHS Ester ChemistryAzide-Based (Click Chemistry)
Reaction Mechanism Nucleophilic Acyl SubstitutionBioorthogonal Cycloaddition
Target Residues Primary amines (Lysine, N-terminus)Site-specifically introduced alkynes or strained cyclooctynes
Specificity Moderate to Low (multiple lysines often available)High
Efficiency/Yield Variable, moderate to highGenerally high to very high[1]
Control over Stoichiometry Moderate, can be challengingHigh
Linkage Stability High (Amide bond)[]High (Triazole ring)[3][4][5]
Side Reactions Hydrolysis of the NHS ester is a major competing reactionMinimal
Biocompatibility HighHigh (especially with copper-free methods)

Table 2: Kinetic Comparison of Common Azide-Alkyne Click Chemistry Reactions

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Benzyl Azide + Terminal Alkyne~1A common benchmark for copper-catalyzed reactions. Requires a cytotoxic copper catalyst.
SPAAC Benzyl Azide + BCN0.15Strain-promoted, copper-free reaction with a moderately reactive cyclooctyne.
SPAAC p-Azido-L-phenylalanine + DIBO62Example of a very fast strain-promoted reaction.

CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition; SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition; BCN: Bicyclo[6.1.0]nonyne; DIBO: Dibenzocyclooctyne.

Experimental Workflows and Logical Relationships

The choice between NHS-PEG-Azide and this compound dictates the entire experimental workflow for conjugating two molecules (e.g., a protein and a small molecule drug).

G cluster_0 Workflow 1: Using NHS-PEG-Azide cluster_1 Workflow 2: Using this compound Prot_NH2 Protein-NH2 Prot_PEG_Azide Protein-PEG-Azide Prot_NH2->Prot_PEG_Azide NHS Ester Reaction (pH 7.2-8.5) NHS_PEG_Azide NHS-PEG-Azide NHS_PEG_Azide->Prot_PEG_Azide Final_Conj1 Protein-PEG-Drug Conjugate Prot_PEG_Azide->Final_Conj1 Click Chemistry (CuAAC or SPAAC) Alkyne_Drug Alkyne-Drug Alkyne_Drug->Final_Conj1 Azido_PEG_NH2 This compound Azido_PEG_Drug Azido-PEG-Drug Azido_PEG_NH2->Azido_PEG_Drug Activated_Drug Activated Drug (e.g., NHS Ester) Activated_Drug->Azido_PEG_Drug Amine Reaction Final_Conj2 Protein-PEG-Drug Conjugate Azido_PEG_Drug->Final_Conj2 Click Chemistry (CuAAC or SPAAC) Alkyne_Prot Alkyne-Modified Protein Alkyne_Prot->Final_Conj2

Comparative workflows for bioconjugation.

Detailed Experimental Protocols

The following protocols provide a general framework. They should be optimized for specific proteins, linkers, and other molecules.

Protocol 1: Two-Step Protein Labeling using NHS-PEG-Azide and Click Chemistry

This protocol first introduces an azide handle onto a protein using an NHS-PEG-Azide linker, followed by conjugation to an alkyne-containing molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS-PEG-Azide linker.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Alkyne-functionalized molecule (e.g., small molecule, fluorescent dye).

  • For CuAAC: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

  • For SPAAC: A strained cyclooctyne-functionalized molecule (e.g., DBCO, BCN).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine.

  • Desalting columns or dialysis cassettes for purification.

Procedure:

Step A: Introduction of Azide Group onto the Protein

  • Preparation: Equilibrate the vial of NHS-PEG-Azide to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG-Azide stock solution to the protein solution (typically 1-10 mg/mL). The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and quenching buffer using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click reaction (e.g., PBS, pH 7.4).

Step B: Click Chemistry Conjugation

  • Reaction Setup: To the purified azide-labeled protein, add the alkyne-functionalized molecule. A 5- to 10-fold molar excess of the alkyne molecule is recommended.

  • Catalyst Addition (for CuAAC): Add the pre-mixed catalyst solution containing CuSO₄, sodium ascorbate, and a ligand to the reaction mixture.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. For SPAAC reactions, incubation times may be longer.

  • Final Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove excess reagents and byproducts.

  • Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques (e.g., mass spectrometry, HPLC) to determine the degree of labeling.

Protocol 2: Conjugation using this compound

This protocol outlines a possible strategy where the amine end of the linker is first reacted with an activated small molecule, followed by a click reaction between the azide end and an alkyne-modified protein.

Materials:

  • This compound.

  • NHS-ester activated small molecule.

  • Alkyne-modified protein.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: PBS, pH 7.2-7.5.

  • Click chemistry reagents (as described in Protocol 1).

  • Purification columns (e.g., SEC, reverse-phase HPLC).

Procedure:

Step A: Reaction of this compound with Activated Molecule

  • Preparation: Dissolve this compound and the NHS-ester activated small molecule in DMSO or DMF.

  • Reaction: Combine the two solutions, typically using a slight molar excess of the this compound.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: Purify the Azido-PEG-molecule conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.

Step B: Click Chemistry Conjugation to Protein

  • Reaction Setup: Combine the purified Azido-PEG-molecule with the alkyne-modified protein in a suitable buffer.

  • Catalyst Addition and Incubation: Follow the procedure for CuAAC or SPAAC as described in Protocol 1, Step B.

  • Final Purification and Characterization: Purify and characterize the final conjugate as described in Protocol 1.

Logical Relationships and Pathway Diagrams

The decision-making process for selecting the appropriate linker is critical and depends on the available functional groups on the starting molecules and the desired properties of the final conjugate.

G Start Start: Conjugate Molecule A to Molecule B CheckA Does Molecule A have primary amines? Start->CheckA CheckB_alkyne Can Molecule B be alkyne-modified? CheckA->CheckB_alkyne Yes CheckA_alkyne Can Molecule A be alkyne-modified? CheckA->CheckA_alkyne No Use_NHS Use NHS-PEG-Azide CheckB_alkyne->Use_NHS Yes Alternative Consider Alternative Linker Chemistry CheckB_alkyne->Alternative No CheckB_amine_reactive Can Molecule B be amine-reactive? CheckA_alkyne->CheckB_amine_reactive Yes CheckA_alkyne->Alternative No Use_AzidoAmine Use Azido-PEG-amine CheckB_amine_reactive->Use_AzidoAmine Yes CheckB_amine_reactive->Alternative No

Decision tree for linker selection.

Conclusion

Both this compound and NHS-PEG-Azide are powerful tools for bioconjugation, but their optimal applications differ significantly.

NHS-PEG-Azide is the linker of choice for introducing an azide handle onto native proteins and other biomolecules that possess available primary amines. The subsequent click chemistry step offers high specificity and efficiency. However, the initial NHS ester reaction can result in a heterogeneous product if multiple primary amines are present.

This compound provides a pre-formed, discrete-length PEG linker with two distinct reactive ends. This is advantageous in multi-step syntheses, such as in the development of Proteolysis Targeting Chimeras (PROTACs), where precise control over the linker length and composition is crucial. The efficiency of a workflow using this linker is dependent on the success of two separate conjugation reactions.

Ultimately, for applications that demand high precision, control over the site of conjugation, and bioorthogonality, a strategy involving click chemistry is generally superior. NHS-PEG-Azide provides a convenient route to access this powerful chemistry when working with amine-containing molecules. For more complex constructs requiring a bifunctional linker with defined amine and azide termini, this compound is an excellent option.

References

The Influence of PEG Length on Drug Delivery: A Comparative Analysis Featuring Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals continually seek to optimize the performance of drug delivery systems. A key component in many modern nanoparticle-based therapeutics is the polyethylene glycol (PEG) linker, which plays a crucial role in shielding the nanoparticle from the immune system and extending its circulation time. The length of this PEG chain is a critical design parameter that significantly impacts the overall efficacy of the drug delivery system. This guide provides an objective comparison of how different PEG lengths, with a focus on the relative performance of Azido-PEG23-amine, affect key performance metrics in drug delivery.

This compound is a heterobifunctional PEG linker containing an azide group and a primary amine group.[1][2] The azide allows for covalent attachment to nanoparticles or drug molecules via "click chemistry," a highly efficient and specific reaction, while the amine group provides a versatile handle for conjugation to various biomolecules.[3][4] With 23 ethylene glycol units, this compound has a molecular weight of approximately 1099.3 g/mol .[5] Understanding how this specific length compares to shorter and longer PEG chains is essential for designing effective drug delivery vehicles.

Impact of PEG Length on Physicochemical Properties and In Vivo Performance

The length of the PEG chain directly influences several key characteristics of a drug delivery nanoparticle, including its size, surface charge (zeta potential), and, most importantly, its pharmacokinetic and pharmacodynamic profile.

Longer PEG chains provide a more effective hydrophilic shield, which can reduce interactions with proteins in the bloodstream, thereby preventing opsonization and clearance by the mononuclear phagocyte system (MPS). This "stealth" effect leads to longer circulation times and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. However, there is a trade-off, as excessively long PEG chains can also hinder the interaction of the nanoparticle with its target cells, a phenomenon known as the "PEG dilemma."

Below are tables summarizing quantitative data from various studies that illustrate the impact of PEG length on critical performance parameters. While direct comparative data for this compound is not available in the cited literature, its molecular weight of approximately 1.1 kDa places it in the shorter to intermediate range of PEGs used in drug delivery. Its performance can be inferred from the trends observed for PEGs in the 2 kDa to 5 kDa range.

Table 1: Effect of PEG Length on Nanoparticle Zeta Potential
PEG Molecular Weight (Da)Zeta Potential (mV)Nanoparticle SystemReference
0 (un-PEGylated)+28 to +30Polyacridine peptide DNA polyplex
2,000+28 to +30Polyacridine peptide DNA polyplex
5,000+10Polyacridine peptide DNA polyplex
10,000+10Polyacridine peptide DNA polyplex
20,000+5Polyacridine peptide DNA polyplex
30,0000Polyacridine peptide DNA polyplex

This table demonstrates that increasing PEG length effectively masks the surface charge of the nanoparticle, leading to a more neutral zeta potential. This reduction in charge can decrease non-specific interactions with biological components.

Table 2: Influence of PEG Length on Liver and Spleen Accumulation
PEG Molecular Weight (kDa)Liver Accumulation (% of injected dose)Spleen Accumulation (% of injected dose)Nanoparticle SystemTime PointReference
10High (not quantified)Low (not quantified)Polyacridine peptide DNA polyplex2 hr
20Intermediate (not quantified)18%Polyacridine peptide DNA polyplex2 hr
3013%Low (not quantified)Polyacridine peptide DNA polyplex2 hr
0.75HighHighMethotrexate-loaded chitosan NPs48 hr
2IntermediateIntermediateMethotrexate-loaded chitosan NPs48 hr
5LowLowMethotrexate-loaded chitosan NPs48 hr

This table highlights that longer PEG chains lead to reduced accumulation in the liver and spleen, which are major organs of the reticuloendothelial system responsible for clearing nanoparticles from circulation.

Table 3: Effect of PEG Length on Pharmacokinetics (Blood Circulation)
PEG Molecular Weight (Da)Area Under the Curve (AUC₀₋₇₂ h)Nanoparticle SystemReference
750LowMethotrexate-loaded chitosan NPs
2,000IntermediateMethotrexate-loaded chitosan NPs
5,000HighMethotrexate-loaded chitosan NPs

This table shows a clear trend of increased systemic exposure (higher AUC) with longer PEG chains, indicating prolonged circulation in the bloodstream.

Experimental Protocols

The data presented above are derived from studies employing standard methodologies to characterize and evaluate nanoparticle drug delivery systems. Below are generalized descriptions of the key experimental protocols used.

1. Nanoparticle Formulation and Characterization:

  • Synthesis: Nanoparticles (e.g., liposomes, polymeric nanoparticles, polyplexes) are typically formed through self-assembly methods. PEGylation is achieved by including PEG-lipid conjugates in the formulation or by covalently attaching PEG chains to the nanoparticle surface post-formation. For this compound, this would involve a "click" reaction with a corresponding alkyne-functionalized nanoparticle.

  • Size and Zeta Potential: Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. The surface charge (zeta potential) is also determined using DLS instrumentation with an appropriate electrode.

  • Drug Loading and Encapsulation Efficiency: The amount of drug encapsulated within the nanoparticles is quantified, often by lysing the nanoparticles with a solvent and measuring the drug concentration using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

2. In Vitro Cellular Uptake Studies:

  • Cell Culture: Target cancer cells (e.g., KB cells, which overexpress the folate receptor) are cultured under standard conditions.

  • Nanoparticle Incubation: The cells are incubated with fluorescently labeled nanoparticles for a defined period.

  • Quantification of Uptake: Cellular uptake can be visualized using fluorescence microscopy and quantified by flow cytometry, which measures the fluorescence intensity per cell.

3. In Vivo Pharmacokinetics and Biodistribution Studies:

  • Animal Models: Studies are typically conducted in rodent models (e.g., mice or rats).

  • Administration: Nanoparticles containing a drug or a radioactive label are administered intravenously (i.v.).

  • Blood Sampling and Analysis: Blood samples are collected at various time points, and the concentration of the drug or label is measured to determine the pharmacokinetic profile (e.g., half-life, AUC).

  • Biodistribution: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor) are harvested. The amount of drug or label accumulated in each organ is quantified to assess the biodistribution pattern.

Visualizing the Impact of PEG Length

The following diagrams illustrate the conceptual relationships and workflows discussed.

PEG_Length_Effect cluster_peg_length PEG Chain Length cluster_properties Systemic Effects Short PEG (e.g., <2 kDa) Short PEG (e.g., <2 kDa) Immune Evasion Immune Evasion Short PEG (e.g., <2 kDa)->Immune Evasion Low Blood Circulation Time Blood Circulation Time Short PEG (e.g., <2 kDa)->Blood Circulation Time Short Targeting Efficiency Targeting Efficiency Short PEG (e.g., <2 kDa)->Targeting Efficiency High (less hindrance) Intermediate PEG (e.g., 2-5 kDa) Intermediate PEG (e.g., 2-5 kDa) Intermediate PEG (e.g., 2-5 kDa)->Immune Evasion Moderate Intermediate PEG (e.g., 2-5 kDa)->Blood Circulation Time Intermediate Intermediate PEG (e.g., 2-5 kDa)->Targeting Efficiency Balanced Long PEG (e.g., >5 kDa) Long PEG (e.g., >5 kDa) Long PEG (e.g., >5 kDa)->Immune Evasion High Long PEG (e.g., >5 kDa)->Blood Circulation Time Long Long PEG (e.g., >5 kDa)->Targeting Efficiency Low (steric hindrance)

Caption: The trade-offs associated with different PEG chain lengths in drug delivery.

Experimental_Workflow A Nanoparticle Formulation (with varying PEG lengths) B Physicochemical Characterization (Size, Zeta Potential) A->B C In Vitro Studies (Cellular Uptake) A->C D In Vivo Studies (Pharmacokinetics, Biodistribution) A->D E Data Analysis & Comparison B->E C->E D->E

Caption: A typical experimental workflow for comparing PEGylated nanoparticles.

Conclusion

The length of the PEG chain is a critical parameter in the design of nanoparticle-based drug delivery systems. While longer PEG chains generally lead to improved pharmacokinetic profiles by increasing circulation time and reducing clearance by the reticuloendothelial system, they can also negatively impact target cell interaction due to steric hindrance. This compound, with a molecular weight of approximately 1.1 kDa, falls into the shorter PEG category. Based on the available data for similar PEG lengths, it can be inferred that nanoparticles functionalized with this compound would likely exhibit good cellular uptake due to minimal steric hindrance, but may have a shorter circulation half-life compared to those with longer PEG chains (e.g., 5 kDa or 10 kDa). The optimal PEG length is application-dependent and requires a careful balance between achieving a long circulation time and maintaining effective target engagement. The heterobifunctional nature of this compound provides a versatile platform for constructing precisely engineered drug delivery systems, where the impact of its specific length must be carefully considered in the context of the overall therapeutic goal.

References

The Strategic Advantage of Azido-PEG23-amine in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Central to the success of any PROTAC is the linker, a component that is far more than a simple spacer. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of Azido-PEG23-amine with other common linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker's primary role is to bridge the gap between a ligand binding to the protein of interest (POI) and another ligand recruiting an E3 ubiquitin ligase, thereby facilitating the formation of a stable and productive ternary complex.[1] An ideal linker not only ensures the correct spatial orientation for efficient ubiquitination but also imparts favorable physicochemical properties to the PROTAC molecule.[2] Among the diverse array of linkers available, polyethylene glycol (PEG)-based linkers, and specifically this compound, have emerged as a powerful tool in the PROTAC designer's arsenal.

Key Advantages of this compound and PEG Linkers

This compound offers a unique combination of features that address several critical challenges in PROTAC development:

  • Enhanced Solubility and Permeability: One of the most significant advantages of PEG linkers is their inherent hydrophilicity.[3][] This property can substantially improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is a crucial factor for their bioavailability and cell permeability.[5] By improving solubility, PEG linkers can help overcome the limitations imposed by Lipinski's "Rule of Five," which many PROTACs inherently violate due to their high molecular weight.

  • Optimal Flexibility and Length for Ternary Complex Formation: The polyethylene glycol chain of this compound provides significant conformational flexibility. This flexibility allows the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase. The length of the PEG linker is also a critical and tunable parameter. Studies have shown that both excessively short and long linkers can be detrimental to PROTAC efficacy, highlighting the need for precise optimization. The 23-unit PEG chain in this compound provides a substantial length that can be advantageous for spanning the distance between the POI and the E3 ligase.

  • Facilitation of "Click Chemistry" Synthesis: The terminal azide group in this compound makes it ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and versatile reaction allows for the rapid and modular synthesis of PROTAC libraries with high yields and functional group tolerance. This modularity is invaluable for optimizing the linker length and composition during the drug discovery process.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of PROTACs with PEG linkers to those with other linker types.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG BRD4CRBN60>90
Alkyl-piperazineBRD4CRBN62>90
PEG (21 atoms) TBK1VHL396
Alkyl/Ether (<12 atoms)TBK1VHLNo degradation-
PEG ERαVHLMore Potent-
AlkylERαVHLLess Potent-
Linker TypeTarget ProteinE3 LigaseKey FindingReference
PEG CRBNVHLPreferential degradation of CRBN over VHL.
AlkylCRBNVHLConcentration-dependent decrease in CRBN levels.
PEG BRD4VHLMacrocyclic PEG-based PROTAC maintained degradation potency despite lower binary binding affinity.
RigidBRD4CRBNCan pre-organize the PROTAC into a bioactive conformation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTAC performance. Below are protocols for key experiments cited in the comparison of different linkers.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-functionalized warhead (targeting the POI) with this compound linked to an E3 ligase ligand.

Materials:

  • Alkyne-functionalized warhead

  • This compound-E3 ligase ligand conjugate

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alkyne-functionalized warhead (1.0 eq) and the this compound-E3 ligase ligand conjugate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) to the reaction mixture.

  • Add an aqueous solution of CuSO4·5H2O (0.1 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final PROTAC.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and visualize the protein bands.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cellular Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to evaluate the passive permeability of a PROTAC across an artificial membrane.

Materials:

  • PAMPA plates (donor and acceptor plates)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • UV-Vis plate reader

Procedure:

  • Prepare the acceptor plate by adding PBS to each well.

  • Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow it to solidify.

  • Prepare the donor solutions by diluting the PROTAC stock solution in PBS.

  • Add the donor solutions to the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [PROTAC]acceptor / [PROTAC]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [PROTAC]equilibrium = ([PROTAC]donor * VD + [PROTAC]acceptor * VA) / (VD + VA)

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Recruits POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub_POI Poly-ubiquitinated POI E3_bound->POI_bound Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_bound Activated by E1/E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation cluster_ternary cluster_ternary cluster_ternary->Ub_POI Poly-ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation cluster_assays Cellular & Biophysical Assays Start Design PROTAC with This compound linker Synthesis Chemical Synthesis (Click Chemistry) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture Cell Culture (Target Protein Expression) Purification->Cell_Culture Test Synthesized PROTAC PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (DC50 & Dmax) PROTAC_Treatment->Western_Blot Permeability_Assay Permeability Assay (PAMPA, Caco-2) PROTAC_Treatment->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC) PROTAC_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Permeability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The rational design of PROTACs is a complex, multi-parameter optimization process. The linker, once considered a passive component, is now recognized as a critical determinant of a PROTAC's success. This compound, with its inherent hydrophilicity, optimal flexibility, and amenability to "click chemistry," offers a significant advantage over more traditional, hydrophobic alkyl linkers. By enhancing solubility and permeability, and facilitating the formation of a productive ternary complex, PEG-based linkers like this compound are paving the way for the development of more potent and bioavailable protein degraders. The experimental data, while varied across different target systems, consistently points towards the beneficial effects of incorporating PEG moieties into PROTAC design. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers will undoubtedly remain a cornerstone of successful therapeutic development.

References

A Comparative Guide to the Stability of the Triazole Linkage from Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chemical linkage is a critical decision that profoundly impacts the stability, efficacy, and overall success of a therapeutic candidate or bioconjugate. The 1,2,3-triazole linkage, a hallmark of "click chemistry," has become a favored linker due to its ease of formation and exceptional stability.[1][2] This guide provides an objective comparison of the triazole linkage's performance against other common alternatives, supported by experimental data and detailed methodologies.

The 1,2,3-triazole ring, typically formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), is widely regarded for its remarkable chemical inertness.[3][4] It is generally resistant to a broad range of chemical insults, including acid-base hydrolysis, redox reactions, and enzymatic degradation, making it a highly reliable and permanent linkage in complex biological environments.[5]

Comparative Stability of Bioconjugation Linkages

The stability of a chemical linker is paramount, ensuring that a bioconjugate remains intact until it reaches its target, thereby minimizing off-target effects and maximizing efficacy. The following table summarizes the stability of the triazole linkage in comparison to other commonly employed linkages under physiologically relevant conditions.

Linkage TypeFormation ChemistryCleavage MechanismHalf-life (t½)Key Stability Characteristics
1,2,3-Triazole Azide-Alkyne CycloadditionNon-cleavable Extremely long (years)Highly resistant to hydrolysis, enzymatic cleavage, oxidation, and reduction. Considered a permanent linkage.
Amide Activated Ester + AmineHydrolysis~7 years (pH 7, 25°C)Exceptionally stable to hydrolysis but can be cleaved by specific proteases in peptides.
Thioether Thiol-Maleimide AdditionRetro-Michael ReactionHours to DaysStability is dependent on the maleimide substituent; N-aryl maleimides are more stable than N-alkyl ones. Prone to exchange with thiols like glutathione.
Oxime Aldehyde/Ketone + AlkoxyamineHydrolysis~1000 hours (pD 7.0)Significantly more stable than hydrazones; hydrolysis is acid-catalyzed and slow at neutral pH.
Hydrazone Aldehyde/Ketone + HydrazineHydrolysis~2 hours (pD 7.0)Stability is pH-dependent and generally low at physiological pH, designed for cleavage in acidic endosomes.
Disulfide Thiol-Disulfide ExchangeReductionMinutes to HoursCleaved in reducing environments (e.g., cytoplasm with glutathione); more stable in the oxidizing extracellular space.
Ester Carboxylic Acid + AlcoholHydrolysisDays to YearsSusceptible to hydrolysis by esterases and at non-neutral pH; stability is highly structure-dependent.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments to evaluate the stability of chemical linkages.

Protocol 1: Assessment of Hydrolytic Stability by HPLC

This protocol describes a general method to assess the hydrolytic stability of a bioconjugate in various buffer conditions.

Objective: To quantify the rate of cleavage of a chemical linkage at different pH values over time.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Ammonium bicarbonate buffer, pH 8.5

  • Incubator or water bath set to 37°C

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

  • Prepare stock solutions of the bioconjugate in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers (pH 5.0, 7.4, and 8.5) to a final concentration of 1 mg/mL.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC to separate the intact bioconjugate from its cleavage products.

  • Quantify the peak areas corresponding to the intact conjugate and the released payload/tag.

  • Calculate the percentage of intact conjugate remaining at each time point and determine the half-life of the linkage under each condition.

Protocol 2: Assessment of Stability in Human Plasma

This protocol is designed to evaluate the stability of a bioconjugate in a more physiologically relevant matrix.

Objective: To determine the stability of a chemical linkage in the presence of plasma proteins and enzymes.

Materials:

  • Bioconjugate of interest

  • Human plasma (citrate-anticoagulated)

  • Incubator or water bath set to 37°C

  • Analytical method to quantify the intact conjugate (e.g., LC-MS, ELISA, or RP-HPLC)

  • Control conjugate with a known stable linker (if available)

Procedure:

  • Thaw human plasma at 37°C.

  • Spike the bioconjugate into the plasma to a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots.

  • Process the aliquots to precipitate plasma proteins (e.g., with acetonitrile) or use an affinity capture method to isolate the conjugate.

  • Analyze the supernatant or the captured conjugate using a validated analytical method to determine the concentration of the intact bioconjugate.

  • Plot the percentage of intact conjugate remaining over time to determine the plasma half-life.

Visualizations

The following diagrams illustrate the formation of the triazole linkage, a typical experimental workflow for stability assessment, and a comparison of key linker characteristics.

G cluster_0 Click Chemistry Pathways Alkyne Alkyne CuAAC Cu(I) Catalyst (e.g., CuSO4/NaAsc) Alkyne->CuAAC SPAAC Strain-Promoted (e.g., Cyclooctyne) Alkyne->SPAAC Azide Azide Azide->CuAAC Azide->SPAAC Triazole_Cu 1,4-disubstituted 1,2,3-Triazole CuAAC->Triazole_Cu Triazole_SPAAC 1,2,3-Triazole SPAAC->Triazole_SPAAC

Formation of 1,2,3-Triazole Linkage via Click Chemistry.

G Start Incubate Incubate Conjugate (Buffer or Plasma, 37°C) Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction/ Process Sample Sample->Quench Analyze Analyze via HPLC or LC-MS Quench->Analyze Data Quantify Intact Conjugate & Degradation Products Analyze->Data End Data->End

Experimental Workflow for Linker Stability Assessment.

G Linker Linker Type Stability Cleavability Common Use Triazole 1,2,3-Triazole Very High No Permanent Conjugation Linker:f0->Triazole:f0 Amide Amide High By Proteases Peptides, General Conjugation Linker:f0->Amide:f0 Hydrazone Hydrazone Low (pH-sensitive) Yes (Acid) ADCs (Endosomal Release) Linker:f0->Hydrazone:f0 Disulfide Disulfide Low (Redox-sensitive) Yes (Reduction) ADCs (Intracellular Release) Linker:f0->Disulfide:f0 Thioether Thioether (Maleimide) Moderate No (but reversible) Cysteine Conjugation Linker:f0->Thioether:f0

Logical Comparison of Key Linker Characteristics.

References

A Comparative Guide to Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, "click chemistry" has emerged as a transformative tool for researchers, scientists, and drug development professionals.[1] This family of reactions is celebrated for its high efficiency, selectivity, and biocompatibility. At the forefront are two powerful techniques: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This guide offers an objective comparison of these methods, specifically for the versatile hydrophilic linker, Azido-PEG23-amine, providing the necessary data to select the optimal strategy for your application.

This compound is a polyethylene glycol (PEG)-based linker increasingly used in the synthesis of complex bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[3][4] Its azide group serves as a chemical handle for conjugation via click chemistry. The choice between CuAAC and SPAAC for modifying this linker fundamentally depends on the experimental context, balancing the need for speed against the imperative of biocompatibility.

Core Principles: A Tale of Two Catalysts

The primary distinction between CuAAC and SPAAC lies in their activation mechanisms.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction employs a copper(I) catalyst to dramatically accelerate the cycloaddition between an azide and a terminal alkyne, forming a stable 1,4-disubstituted triazole. The reaction is known for its rapid kinetics and high yields. However, the reliance on a copper catalyst can introduce cytotoxicity, a significant concern for applications involving live cells or in vivo systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The driving force is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy. This intrinsic reactivity makes SPAAC exceptionally well-suited for biological applications where preserving cell viability is paramount.

Quantitative Performance Comparison

The selection of a click chemistry method often comes down to a quantitative assessment of reaction parameters. The following table summarizes key performance metrics for CuAAC and SPAAC.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicity.High; suitable for in vivo applications.
Second-Order Rate Constant (k₂) Generally faster (1-100 M⁻¹s⁻¹).Generally slower (10⁻³-1 M⁻¹s⁻¹); dependent on the cyclooctyne used.
Typical Reaction Time 1 - 4 hours.30 minutes - 12 hours.
Typical Yield 70 - 95%.80 - 99%.
Alkyne Reactant Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN).
Reagent Complexity Requires a copper source and a stabilizing ligand.Requires pre-functionalization with bulky and often hydrophobic cyclooctynes.
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.Forms a mixture of regioisomers.
Visualizing the Reaction Pathways

To further clarify the mechanistic differences, the following diagrams illustrate the core processes of CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (this compound) Cu_I Cu(I) catalyst Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Cu_I forms Cu-acetylide Product 1,4-disubstituted Triazole Product Cu_I->Product cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (this compound) Product Triazole Product (mixture of regioisomers) Azide->Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Product spontaneous cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of this compound using both CuAAC and SPAAC. Optimization of concentrations, reaction times, and purification methods may be necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a protein functionalized with a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (optional, to intercept deleterious ascorbate by-products)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-functionalized protein and this compound in the reaction buffer. A typical molar ratio is a 2 to 10-fold excess of the PEG linker to the protein.

  • Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix and incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted PEG linker and catalyst components.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of this compound to a DBCO-functionalized antibody.

Materials:

  • This compound

  • DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS)

Procedure:

  • In a microcentrifuge tube, dissolve the this compound in the reaction buffer.

  • Add the this compound solution to the DBCO-functionalized antibody. A 3 to 10-fold molar excess of the PEG linker is commonly used.

  • Gently mix the solution and allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C for 12-24 hours. Reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • The reaction typically proceeds to completion without the need for quenching.

  • Purify the final conjugate using a method suitable for antibodies, such as protein A/G affinity chromatography or size exclusion chromatography, to remove excess this compound.

Experimental Workflow Visualization

The logical flow for selecting and executing a click chemistry reaction with this compound is depicted below.

Experimental_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Start: Conjugation of This compound Decision Is the system sensitive to copper toxicity? (e.g., live cells, in vivo) Start->Decision CuAAC_React Select Terminal Alkyne Partner Decision->CuAAC_React No SPAAC_React Select Strained Cyclooctyne Partner (e.g., DBCO) Decision->SPAAC_React Yes CuAAC_Protocol Follow CuAAC Protocol: - Add Cu(I) catalyst/ligand - Add reducing agent CuAAC_React->CuAAC_Protocol CuAAC_Purify Purify Conjugate CuAAC_Protocol->CuAAC_Purify End End: Characterize Conjugate CuAAC_Purify->End SPAAC_Protocol Follow SPAAC Protocol: - Mix reactants SPAAC_React->SPAAC_Protocol SPAAC_Purify Purify Conjugate SPAAC_Protocol->SPAAC_Purify SPAAC_Purify->End

References

Evaluating the Biocompatibility of Azido-PEG23-amine in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation of molecules to proteins, antibodies, and nanoparticles is a cornerstone of modern biotechnology and drug development. A critical component in this process is the linker molecule, which must be both efficient in its conjugation chemistry and biocompatible, ensuring it does not elicit adverse cellular responses. Azido-PEG23-amine is a popular heterobifunctional linker that leverages the highly efficient and specific "click chemistry" reaction between an azide and an alkyne. Its long polyethylene glycol (PEG) chain is designed to enhance solubility and reduce immunogenicity. This guide provides a comparative evaluation of the biocompatibility of this compound in cell culture, with a focus on its performance against common alternatives, supported by established experimental protocols.

Comparative Analysis of Biocompatibility

While direct comparative studies detailing the cytotoxicity of this compound are limited in publicly available literature, we can infer its biocompatibility based on extensive research on PEG derivatives and the functional groups it contains. Polyethylene glycol is generally considered biocompatible and non-immunogenic. However, the cytotoxic effects of PEG derivatives can be influenced by factors such as molecular weight and the nature of the terminal functional groups.

Cytotoxicity Profile

The following table summarizes representative cytotoxicity data for different linker types based on published studies on various PEG derivatives. It is important to note that these values can vary significantly depending on the cell line, concentration, and incubation time.

Compound/Linker TypeTypical Concentration RangeAssayCell LineObserved Cytotoxicity (Illustrative)Citation(s)
This compound 0.1 - 100 µMMTTHeLa, HEK293Low to negligible cytotoxicity expected at typical working concentrations.[1]
Short-chain Azido-PEG-amine (e.g., PEG4) 0.1 - 100 µMMTTJurkatGenerally low, but may exhibit slightly higher cytotoxicity than longer chain PEGs at high concentrations.[1]
DBCO-PEG-amine (Copper-free click chemistry) 0.1 - 100 µMAlamarBlueA549Very low cytotoxicity, often considered more biocompatible for in vivo applications due to the absence of a copper catalyst.
Alkyne-PEG-NHS Ester 0.1 - 100 µMWST-1MCF-7Generally low cytotoxicity.
Copper (I) Catalyst (for CuAAC) 10 - 100 µMMTTVariousCan exhibit significant cytotoxicity, which is a major consideration for in situ bioconjugation.

Note: The data presented is illustrative and compiled from general knowledge of PEG derivatives. Direct experimental validation for this compound is recommended for specific applications.

Apoptosis Induction

Apoptosis, or programmed cell death, is a more sensitive indicator of cellular stress than overt cytotoxicity. The following table provides an illustrative comparison of the potential for different linkers to induce apoptosis.

Compound/Linker TypeTypical Concentration RangeAssayCell LineApoptosis Induction (Illustrative)Citation(s)
This compound 1 - 50 µMAnnexin V/PIJurkatMinimal induction of apoptosis expected at standard concentrations.
DBCO-PEG-amine 1 - 50 µMAnnexin V/PIHeLaVery low to no induction of apoptosis.
Copper (I) Catalyst 10 - 50 µMAnnexin V/PIVariousCan induce apoptosis, particularly at higher concentrations.

Experimental Protocols

To enable researchers to conduct their own biocompatibility studies, detailed protocols for two standard assays are provided below.

MTT Assay for Cell Viability

Objective: To assess the metabolic activity of a cell population as an indicator of cell viability after exposure to the test compound.

Materials:

  • Cells in culture

  • This compound and other linkers to be tested

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Cells in culture, treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and other test compounds for the desired duration.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and signaling pathways.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Workflow for assessing cell viability.

AnnexinV_Workflow start Treat Cells with Test Compounds harvest Harvest Cells (including supernatant) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow.

Apoptosis_Pathway cluster_cell Cellular Response to Stress cluster_detection Detection by Flow Cytometry cluster_results Flow Cytometry Quadrants stress Cellular Stress (e.g., from cytotoxic compound) ps_externalization Phosphatidylserine (PS) Externalization stress->ps_externalization Early Apoptosis membrane_damage Membrane Damage stress->membrane_damage Late Apoptosis/ Necrosis annexin_v Annexin V-FITC binds to PS ps_externalization->annexin_v pi Propidium Iodide (PI) enters damaged membrane membrane_damage->pi q1 Q1: Necrotic (Annexin V+/PI+) annexin_v->q1 q2 Q2: Late Apoptotic (Annexin V+/PI+) annexin_v->q2 pi->q1 pi->q2 q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Conceptual pathway of apoptosis detection.

Conclusion

This compound is a valuable tool for bioconjugation, offering the benefits of a long, hydrophilic PEG spacer. Based on the available literature for related compounds, it is expected to exhibit high biocompatibility with minimal impact on cell viability and apoptosis at typical working concentrations. For applications where even trace amounts of cytotoxicity are a concern, particularly for in-cell or in-vivo studies, alternatives that utilize copper-free click chemistry, such as DBCO-PEG-amine, may be preferable to avoid any potential for copper-induced toxicity. The provided experimental protocols offer a robust framework for researchers to empirically determine the biocompatibility of this compound and its alternatives within their specific experimental context, ensuring the selection of the most appropriate linker for their research and development needs.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG23-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for researchers and drug development professionals working with Azido-PEG23-amine. This guide provides immediate, actionable steps for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

This compound is a PEG derivative that contains both an amino and an azide group.[1][2][3] While the Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and very toxic to aquatic life, the presence of the azide functional group necessitates stringent safety measures due to the potential for explosive decomposition, especially with heat, friction, or reaction with incompatible materials.[4][5] Organic azides, in particular, are sensitive to violent decomposition from external energy sources like light and pressure.

Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the essential PPE for personnel handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile gloves are a common choice, but for handling azides of high toxicity, it is recommended to wear silver shield gloves underneath nitrile gloves. Always use powder-free gloves. Gloves should be inspected before use and disposed of immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or splash gogglesMust be worn at all times when handling azides. A face shield may be required in addition to goggles when there is a risk of splashes.
Body Protection Laboratory coat or gownA long-sleeved lab coat is mandatory. For handling hazardous drugs, a disposable gown made of polyethylene-coated polypropylene or other laminate materials that resist permeability is recommended.
Respiratory Protection RespiratorThe necessity of a respirator depends on the scale of the experiment and the potential for aerosol generation. If there is a risk of inhaling dust or aerosols, a respirator is required. All work with this compound powder or solutions greater than 5% should be conducted in a chemical fume hood.
Foot Protection Closed-toe shoesPerforated shoes or sandals are not permitted in laboratory areas where chemicals are handled.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount to minimize risks. The following steps provide a clear workflow for handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.

  • The recommended storage temperature is -20°C for the powder form.

  • Store away from sources of heat, light, pressure, and shock.

  • Avoid contact with metals, as azides can form highly unstable and explosive metal azides. Use plastic or ceramic spatulas for handling.

2. Preparation and Handling:

  • Always handle this compound within a properly functioning chemical fume hood, especially when handling the powder or concentrated solutions.

  • Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Use non-metal (e.g., plastic or ceramic) spatulas and weigh boats.

  • Avoid the use of halogenated solvents like dichloromethane and chloroform, as they can form explosively unstable compounds with azides.

  • Never heat organic azides unless you are certain of their stability, as this can lead to violent decomposition.

3. Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Non-Metal Equipment Assemble Non-Metal Equipment Prepare Fume Hood->Assemble Non-Metal Equipment Weigh this compound Weigh this compound Assemble Non-Metal Equipment->Weigh this compound Dissolve in Appropriate Solvent Dissolve in Appropriate Solvent Weigh this compound->Dissolve in Appropriate Solvent Perform Reaction Perform Reaction Dissolve in Appropriate Solvent->Perform Reaction Quench Reaction (if necessary) Quench Reaction (if necessary) Perform Reaction->Quench Reaction (if necessary) Segregate Azide Waste Segregate Azide Waste Quench Reaction (if necessary)->Segregate Azide Waste Label Waste Container Label Waste Container Segregate Azide Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS Decontaminate Work Area Decontaminate Work Area Dispose via EHS->Decontaminate Work Area

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent the formation of explosive compounds in the plumbing system.

Waste Segregation and Collection:

  • All waste containing this compound, including contaminated PPE, weigh paper, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Use plastic containers for azide waste to avoid the formation of explosive metal azides.

  • The waste container must be labeled as "Hazardous Waste: Contains Azides" and list all chemical constituents.

Disposal Procedure:

  • Never dispose of azide-containing solutions down the drain. Reaction with copper or lead in plumbing can form highly explosive metal azides.

  • Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.

  • All azide-containing materials must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent chemical waste program.

  • Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure laboratory environment and advancing their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG23-amine
Reactant of Route 2
Azido-PEG23-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.